2-(2-Piperidin-2-ylethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-piperidin-2-ylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1,3,5,9,12,14H,2,4,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZJIQLZEGNILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285708 | |
| Record name | 2-(2-piperidin-2-ylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-04-5 | |
| Record name | 6312-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-piperidin-2-ylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(2-Piperidin-2-ylethyl)pyridine" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Piperidin-2-ylethyl)pyridine
Executive Summary
The piperidine motif is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1] This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a valuable heterocyclic building block for drug discovery and development. The primary synthetic strategy detailed herein is the catalytic hydrogenation of its aromatic precursor, 2-(2-pyridin-2-ylethyl)pyridine. This document furnishes researchers and drug development professionals with detailed experimental protocols, mechanistic insights, and a thorough guide to the analytical characterization required to confirm the structure and purity of the final compound.
Introduction: The Significance of the Piperidinyl-Pyridine Scaffold
The integration of both a saturated piperidine ring and an aromatic pyridine ring within a single molecule creates a scaffold with unique properties. The piperidine moiety offers conformational flexibility and a basic nitrogen center, which can be crucial for modulating pharmacokinetics (ADME properties) and forming key hydrogen bonds with biological targets. The pyridine ring, on the other hand, provides a flat, aromatic surface capable of π-stacking interactions and serves as a versatile handle for further chemical modification.
This compound is therefore a compound of significant interest, acting as a molecular bridge between these two critical pharmacophores. Its structure is relevant to the design of novel ligands for various receptors and enzymes, making a reliable and well-characterized synthetic route essential for its application in pharmaceutical research.[2][3]
Synthetic Strategy: A Deliberate Approach
The most direct and atom-economical pathway to synthesize this compound is through the reduction of its fully aromatic precursor.[4] This approach is favored for its efficiency and is widely documented for the conversion of pyridines to piperidines.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals the key C-N and C-C bonds. The most strategic disconnection is the reverse of hydrogenation, identifying 2-(2-pyridin-2-ylethyl)pyridine as the immediate precursor. This precursor can be conceptually disconnected further, although it is often prepared via established coupling methods or is commercially available.
Caption: Retrosynthetic analysis of this compound.
Core Synthesis: Catalytic Hydrogenation
The conversion of a pyridine to a piperidine ring is a reduction that requires breaking the aromatic system.[5] This process is energetically demanding and presents unique challenges.
-
Aromatic Stability: The resonance energy of the pyridine ring makes it resistant to reduction. Potent catalytic systems are necessary to overcome this barrier.[4]
-
Catalyst Poisoning: The Lewis basic nitrogen atoms in both the pyridine starting material and the piperidine product can coordinate to the metal catalyst surface, inhibiting its activity.[4]
To address these challenges, the hydrogenation is typically performed under acidic conditions. Protonation of the pyridine nitrogen reduces its Lewis basicity and facilitates the reduction of the aromatic ring. Platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid is a highly effective and well-documented system for this transformation.[6][7]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.
Synthesis of this compound (1)
This procedure outlines the catalytic hydrogenation of the precursor, 2-(2-pyridin-2-ylethyl)pyridine.
Caption: Experimental workflow for the synthesis of the target compound.
Materials:
-
2-(2-pyridin-2-ylethyl)pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂) (5-10 mol%)
-
Glacial Acetic Acid (solvent)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel suitable for hydrogenation, dissolve 2-(2-pyridin-2-ylethyl)pyridine in glacial acetic acid (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution under an inert atmosphere if possible.
-
Hydrogenation: Securely seal the reactor vessel. Purge the system several times with nitrogen gas to remove all air, followed by purging with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 6-18 hours. Reaction progress can be monitored by techniques like TLC or GC-MS by analyzing aliquots (after careful depressurization).
-
Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with a small amount of acetic acid or methanol.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Neutralization & Extraction: Cool the residue in an ice bath and carefully basify by the slow addition of a concentrated aqueous NaOH solution until the pH is >10. Caution: This is an exothermic process.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, a liquid, can be purified by vacuum distillation or column chromatography on silica gel to afford the final this compound.[8]
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [8] |
| Molecular Weight | 190.29 g/mol | [8] |
| Appearance | Liquid | [8] |
| CAS Number | 6312-04-5 | [8] |
Spectroscopic Analysis
The key to confirming the successful synthesis is observing the complete reduction of one pyridine ring to a piperidine ring.
4.2.1 ¹H NMR Spectroscopy The proton NMR spectrum provides the most definitive evidence of the transformation.
-
Disappearance of Signals: The signals corresponding to the aromatic protons of the reduced pyridine ring (typically in the δ 7.0-8.5 ppm range) will disappear completely.
-
Appearance of Signals: A complex series of new multiplets will appear in the aliphatic region (δ 1.2-3.5 ppm), corresponding to the diastereotopic protons of the newly formed piperidine ring.[9]
-
Remaining Aromatic Signals: The signals for the protons on the unreduced pyridine ring will remain, albeit with potential slight shifts due to the change in the adjacent substituent.
-
N-H Signal: A broad singlet corresponding to the piperidine N-H proton will appear, which is exchangeable with D₂O.
4.2.2 ¹³C NMR Spectroscopy
-
Upfield Shift: The carbon signals from the reduced pyridine ring, which were in the aromatic region (δ 120-150 ppm), will shift significantly upfield into the aliphatic region (δ 25-60 ppm).
4.2.3 Infrared (IR) Spectroscopy IR spectroscopy is excellent for identifying key functional groups.
-
N-H Stretch: A characteristic peak for the N-H bond of the secondary amine in the piperidine ring will appear in the 3200-3400 cm⁻¹ region.
-
C-H Stretches: The spectrum will show strong C-H stretching absorptions just below 3000 cm⁻¹ (aliphatic) and weaker C-H stretches just above 3000 cm⁻¹ (aromatic). The presence of both confirms the partial reduction.[10][11]
-
Aromatic Vibrations: C=N and C=C stretching vibrations from the remaining pyridine ring will be visible between 1400-1600 cm⁻¹.
4.2.4 Mass Spectrometry (MS)
-
Molecular Ion: Using electrospray ionization (ESI), the mass spectrum should show a prominent protonated molecular ion peak ([M+H]⁺) at m/z ≈ 191.29, confirming the molecular weight of the target compound.
Applications in Drug Development
The this compound scaffold is a versatile starting point for the synthesis of more complex molecules. The secondary amine of the piperidine ring can be readily functionalized through alkylation, acylation, or reductive amination to build libraries of compounds for screening. The remaining pyridine ring can undergo various transformations, such as N-oxidation or substitution reactions, to further explore the chemical space. This dual functionality makes it a valuable building block in the development of novel therapeutics, particularly in areas targeting the central nervous system and infectious diseases.[1][12]
Safety and Handling
-
Hydrogenation: Perform catalytic hydrogenation behind a blast shield in a well-ventilated area. Hydrogen gas is extremely flammable.
-
Reagents: Handle glacial acetic acid and concentrated NaOH with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These are corrosive.
-
Catalyst: Platinum oxide can be pyrophoric, especially after use. Quench the catalyst carefully after filtration.
-
General: The target compound should be handled as a potentially bioactive and toxic substance. Avoid inhalation, ingestion, and skin contact.
References
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PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1834-1840. Retrieved from [Link]
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Li, Y., et al. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 22(11), 1948. Retrieved from [Link]
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ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
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Miyashita, A., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Retrieved from [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Piperidin-2-ylethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Piperidin-2-ylethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The presence of both a pyridine and a piperidine ring suggests potential for diverse biological activities, making a thorough understanding of its physicochemical characteristics essential for researchers. This document delves into the structural features, ionization constants (pKa), lipophilicity (logP), and spectral data of the molecule. Where experimental data is not publicly available, scientifically grounded predictions are provided. Furthermore, this guide outlines detailed, field-proven experimental protocols for the determination of these key parameters, offering a practical resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.
Introduction: The Structural and Functional Significance of this compound
The molecule this compound, with the chemical formula C₁₂H₁₈N₂ and a molecular weight of 190.29 g/mol , is a bifunctional heterocyclic compound.[1] It incorporates two key pharmacophores: a pyridine ring and a piperidine ring, connected by an ethyl linker. The pyridine moiety, an aromatic heterocycle, is a common feature in numerous pharmaceuticals, contributing to their biological activity through various mechanisms.[2][3] The piperidine scaffold, a saturated heterocycle, is also a highly privileged structure in medicinal chemistry, often enhancing drug-like properties such as metabolic stability and solubility.
The unique combination of a basic pyridine nitrogen and a secondary amine within the piperidine ring suggests that this compound will exhibit distinct acid-base and lipophilicity characteristics. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets. This guide aims to provide a detailed characterization of these fundamental properties to support further research and development efforts.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting its physicochemical properties.
| Identifier | Value | Source |
| IUPAC Name | 2-(2-(Piperidin-2-yl)ethyl)pyridine | N/A |
| CAS Number | 6312-04-5 | [1] |
| Molecular Formula | C₁₂H₁₈N₂ | [1] |
| Molecular Weight | 190.29 g/mol | [1] |
| Canonical SMILES | C1CCNC(C1)CCC2=CC=CC=N2 | N/A |
| InChI Key | XVZJIQLZEGNILT-UHFFFAOYSA-N | [1] |
Ionization and Lipophilicity: The Twin Pillars of Drug Action
The ionization state (pKa) and lipophilicity (logP) are paramount in drug development, governing a molecule's ability to traverse biological membranes and interact with its target.
Acidity and Basicity (pKa)
This compound possesses two basic nitrogen centers: the pyridine nitrogen and the secondary amine of the piperidine ring. Consequently, it will have two distinct pKa values.
Predicted pKa Values:
| Ionizable Group | Predicted pKa₁ | Predicted pKa₂ |
| Piperidine Nitrogen | ~10.5 - 11.5 | |
| Pyridine Nitrogen | ~5.0 - 6.0 |
These are predicted values based on the typical pKa ranges for piperidine and pyridine moieties. Experimental determination is required for precise values.
Significance of pKa: The dual pKa values imply that the ionization state of this compound will be highly dependent on the pH of its environment. At physiological pH (~7.4), the piperidine nitrogen will be predominantly protonated, while the pyridine nitrogen will exist in a state of equilibrium between its protonated and neutral forms. This pH-dependent charge will significantly influence the molecule's solubility, membrane permeability, and binding to biological targets.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Predicted logP Value:
| Parameter | Predicted Value |
| logP | ~2.5 - 3.5 |
This is a predicted value. The distribution of a molecule between a lipid and an aqueous phase is quantified by its partition coefficient (logP), a critical parameter in drug discovery that influences membrane permeability and ADME properties.[4] Computational tools that use fragmental methods can provide reliable preliminary logP values.[5]
Significance of logP: The predicted logP value suggests that this compound has a moderate degree of lipophilicity. This is a favorable characteristic for many drug candidates, as it suggests a balance between aqueous solubility and the ability to cross lipid membranes. However, for ionizable compounds, the distribution coefficient (logD), which accounts for pH, is often a more physiologically relevant descriptor.[6]
Physical and Spectral Properties
The physical state and spectral fingerprint of a molecule are crucial for its identification and characterization.
| Property | Value | Source |
| Physical Form | Liquid | [1] |
| Boiling Point | Not readily available | N/A |
| Storage Temperature | -20°C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of different atoms.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperidine ring, and the ethyl linker. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring and the ethyl chain would appear in the upfield region (typically δ 1.0-4.0 ppm). The coupling patterns would provide valuable information about the connectivity of the protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule. The carbons of the aromatic pyridine ring would resonate at lower field (typically δ 120-150 ppm), while the aliphatic carbons of the piperidine ring and ethyl linker would appear at higher field (typically δ 20-60 ppm).
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[10][11]
Expected IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Piperidine) | ~3300-3500 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-3000 |
| C=N, C=C Stretch (Pyridine) | ~1400-1600 |
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.[1][12][13][14]
-
Molecular Ion Peak (M+): The mass spectrum of this compound is expected to show a molecular ion peak at an m/z value corresponding to its molecular weight (190.29).
-
Fragmentation Pattern: The molecule may undergo fragmentation, leading to characteristic fragment ions that can provide further structural information. Common fragmentation pathways could involve cleavage of the ethyl linker or opening of the piperidine ring.
Synthesis and Purification
Hypothetical Synthetic Scheme:
Caption: A potential synthetic route to this compound.
Experimental Protocols
The following section outlines standardized experimental procedures for the determination of the key physicochemical properties discussed in this guide.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[17][18][19][20][21][22]
Caption: Workflow for pKa determination by potentiometric titration.
Causality Behind Experimental Choices:
-
Dilute Solution: A dilute solution ensures that the activity of the ions is close to their concentration.
-
Co-solvent: For compounds with low aqueous solubility, a co-solvent like methanol may be necessary. The pKa in the co-solvent mixture can then be extrapolated to a wholly aqueous environment.
-
Standardized Titrant: The use of a standardized titrant of a strong acid is crucial for accurate determination of the equivalence points.
-
Stepwise Titration: Gradual addition of the titrant allows for the precise mapping of the titration curve and accurate identification of the inflection points, which correspond to the pKa values.
Determination of logP by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of logP.
Caption: Workflow for logP determination by the shake-flask method.
Causality Behind Experimental Choices:
-
n-Octanol and Water: This solvent system is the standard for mimicking the partitioning between a lipid bilayer and the aqueous environment.
-
Vigorous Shaking: This ensures that equilibrium is reached, and the compound has fully distributed between the two phases.
-
Phase Separation: Complete separation of the two phases is critical to avoid cross-contamination and ensure accurate concentration measurements.
-
Analytical Technique: The choice of analytical technique depends on the compound's properties (e.g., presence of a chromophore for UV-Vis). The method must be sensitive and linear over the expected concentration range.
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of this compound. While experimental data for this specific molecule is limited, this document has synthesized available information with scientifically grounded predictions and established experimental protocols. The presence of both a pyridine and a piperidine moiety imparts this molecule with interesting and tunable physicochemical characteristics that are highly relevant to its potential applications in drug discovery and development. The provided methodologies offer a robust framework for the empirical determination of its properties, enabling researchers to build a comprehensive profile of this and structurally related compounds. A thorough understanding of these fundamental parameters is a critical first step in unlocking the full therapeutic potential of this promising chemical scaffold.
References
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In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020). Pak. J. Pharm. Sci., 33(2), 715-719. [https://www.pjp s.pk/wp-content/uploads/2020/05/PJPS-33-2-715-719.pdf]([Link] s.pk/wp-content/uploads/2020/05/PJPS-33-2-715-719.pdf)
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PubChem. (n.d.). 4-[2-(1-Piperidinyl)ethyl]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PLoS ONE, 18(9), e0291697. [Link]
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Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Journal of Saudi Chemical Society, 25(2), 101189. [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Omega, 7(36), 32263-32276. [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling, 63(4), 1166-1177. [Link]
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Spectroscopic Data of 2-(2-Piperidin-2-ylethyl)pyridine: A Technical Guide
Introduction
2-(2-Piperidin-2-ylethyl)pyridine is a heterocyclic compound featuring both a pyridine and a piperidine ring, linked by an ethyl bridge. This unique structural combination makes it a molecule of interest in medicinal chemistry and materials science, where the distinct electronic and steric properties of each ring system can be exploited. Accurate structural elucidation and characterization are paramount for any application. This technical guide provides a detailed overview of the expected spectroscopic signature of this compound, leveraging foundational principles and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide serves as a robust predictive framework for researchers.
The structure and numbering convention used for the purpose of this guide is presented below.
Caption: Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.
Experimental Protocol: NMR Analysis
A standard protocol for acquiring NMR spectra for a compound like this would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like the N-H of the piperidine ring.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a 90° pulse angle is typically sufficient. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time is necessary.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum will be complex due to the number of non-equivalent protons and potential diastereotopicity. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromaticity of the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H6' (Pyridine) | 8.50 - 8.60 | dd | ~4.8, 1.8 | 1H |
| H4' (Pyridine) | 7.60 - 7.70 | td | ~7.7, 1.8 | 1H |
| H3' (Pyridine) | 7.15 - 7.25 | d | ~7.8 | 1H |
| H5' (Pyridine) | 7.10 - 7.20 | ddd | ~7.5, 4.8, 1.2 | 1H |
| Hα (Ethyl) | 2.85 - 3.00 | m | - | 2H |
| Hβ (Ethyl) | 1.80 - 1.95 | m | - | 2H |
| H2 (Piperidine) | 2.95 - 3.10 | m | - | 1H |
| H6eq (Piperidine) | 3.05 - 3.15 | dm | ~11.5 | 1H |
| H6ax (Piperidine) | 2.55 - 2.65 | td | ~11.5, 2.5 | 1H |
| H3, H4, H5 (Piperidine) | 1.30 - 1.80 | m | - | 6H |
| N1-H (Piperidine) | 1.50 - 2.50 | br s | - | 1H |
Expert Interpretation:
-
Pyridine Ring Protons: The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). H6' is the most deshielded due to its proximity to the electronegative nitrogen atom. The coupling patterns (dd, td, etc.) arise from ortho, meta, and para couplings with neighboring protons.
-
Piperidine Ring Protons: These protons will be in the aliphatic region (1.0-3.5 ppm). The protons on carbons adjacent to the nitrogen (H2 and H6) will be the most deshielded within this group. The axial and equatorial protons on C6 are diastereotopic and will show distinct signals and coupling constants, characteristic of a chair conformation.
-
Ethyl Bridge Protons: The Hα protons, being adjacent to the electron-withdrawing pyridine ring, will be further downfield than the Hβ protons.
-
N-H Proton: The piperidine N-H signal is expected to be a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2' (Pyridine) | 161 - 163 |
| C6' (Pyridine) | 149 - 150 |
| C4' (Pyridine) | 136 - 137 |
| C3' (Pyridine) | 123 - 124 |
| C5' (Pyridine) | 121 - 122 |
| C2 (Piperidine) | 58 - 60 |
| C6 (Piperidine) | 46 - 48 |
| Cα (Ethyl) | 38 - 40 |
| Cβ (Ethyl) | 33 - 35 |
| C3 (Piperidine) | 30 - 32 |
| C5 (Piperidine) | 26 - 28 |
| C4 (Piperidine) | 24 - 26 |
Expert Interpretation:
-
Pyridine Carbons: The aromatic carbons of the pyridine ring will appear between 120-165 ppm. C2', being directly attached to the nitrogen and the ethyl substituent, will be the most downfield.
-
Piperidine and Ethyl Carbons: The aliphatic carbons will be found upfield (20-60 ppm). The carbons directly bonded to nitrogen (C2 and C6) will have the highest chemical shifts in this region.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Experimental Protocol: IR Analysis
Attenuated Total Reflectance (ATR) is a common and simple method for obtaining an IR spectrum of a liquid sample.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric and instrumental absorptions.
-
Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3250 - 3350 | N-H stretch (Piperidine) | Medium, Broad |
| 3000 - 3100 | C-H stretch (Aromatic, Pyridine) | Medium |
| 2800 - 3000 | C-H stretch (Aliphatic) | Strong |
| 1590 - 1610 | C=C / C=N stretch (Pyridine ring) | Strong |
| 1430 - 1480 | C=C / C=N stretch (Pyridine ring) | Strong |
| 1440 - 1465 | CH₂ bend (scissoring) | Medium |
| 1100 - 1150 | C-N stretch (Aliphatic amine) | Medium |
| 740 - 780 | C-H out-of-plane bend (Pyridine) | Strong |
Expert Interpretation:
-
N-H Stretch: A key feature will be the N-H stretching vibration from the secondary amine of the piperidine ring, appearing as a broad band around 3300 cm⁻¹.
-
C-H Stretches: The spectrum will clearly distinguish between the aromatic C-H stretches of the pyridine ring (above 3000 cm⁻¹) and the aliphatic C-H stretches of the piperidine and ethyl groups (below 3000 cm⁻¹).[1]
-
Pyridine Ring Vibrations: Strong, sharp bands between 1400-1610 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine ring.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals from C-C stretching and various bending vibrations, which are unique to the molecule's overall structure.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol: MS Analysis
Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.
-
Sample Introduction: The sample is introduced into the ion source, often via Gas Chromatography (GC) for separation and purification.
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and form a molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Predicted MS Data
Molecular Ion (M⁺•): The molecular formula is C₁₂H₁₈N₂. The nominal molecular weight is 190 g/mol . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent here. The molecular ion peak at m/z = 190 should be observable.
Key Fragmentation Pathways:
The fragmentation will be directed by the stability of the resulting ions and neutral losses. The pyridine and piperidine rings offer distinct fragmentation pathways.
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-Piperidin-2-ylethyl)pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 2-(2-Piperidin-2-ylethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the time of this writing, this document serves as an authoritative guide to the methodologies and analytical processes involved in such a study. By leveraging established protocols and drawing parallels with structurally related compounds, we delineate a robust workflow from synthesis and single-crystal growth to sophisticated X-ray diffraction analysis and interpretation of the resultant structural data. This guide is designed to equip researchers with the necessary expertise to undertake a thorough and scientifically rigorous crystal structure determination of this and similar novel compounds.
Introduction: The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity. For drug development professionals, this structural information is invaluable for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of metabolic pathways. In the context of this compound, a molecule featuring both a pyridine and a piperidine ring linked by an ethyl bridge, a detailed crystal structure analysis would illuminate key conformational features, intramolecular and intermolecular interactions, and potential polymorphic forms. Such insights are critical for its development as a potential therapeutic agent or functional material.
Synthesis and Crystallization: The Foundation of Crystal Quality
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Pathway
The synthesis of this compound can be approached through various established organic synthesis routes. A common strategy involves the alkylation of a suitable piperidine precursor with a pyridine-containing electrophile or vice versa. One plausible route is the reaction of 2-(2-chloroethyl)pyridine with piperidine under basic conditions. Alternatively, multi-step syntheses starting from more readily available precursors might be employed to enhance yield and purity.[1][2]
Exemplary Synthetic Protocol:
-
Preparation of 2-(2-bromoethyl)pyridine hydrobromide: This intermediate can be synthesized from 2-pyridine ethanol.
-
Synthesis of this compound: The target compound can then be synthesized by reacting 2-(2-bromoethyl)pyridine hydrobromide with 2-lithiated N-protected piperidine.
-
Purification: The crude product should be purified using column chromatography on silica gel to achieve a purity of >98%, as confirmed by NMR and mass spectrometry.
Single-Crystal Growth: The Art of Patience
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Recommended Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The selection of appropriate solvents is guided by the solubility of the compound. A good solvent for crystallization is one in which the compound is moderately soluble.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.
Experimental Workflow for Data Collection and Structure Solution
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection Parameters
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods, which provide the initial positions of the atoms. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.
Hypothetical Crystal Structure Analysis of this compound
In the absence of experimental data for the title compound, we will discuss the expected structural features and the types of analyses that would be performed, drawing on known structures of related molecules containing piperidine and pyridine rings.
Molecular Geometry
A key aspect of the analysis would be the determination of bond lengths, bond angles, and torsion angles.
Expected Observations:
-
Pyridine Ring: The pyridine ring is expected to be planar, with C-C and C-N bond lengths characteristic of aromatic systems.
-
Piperidine Ring: The piperidine ring will likely adopt a chair conformation, which is the most stable conformation for a six-membered saturated ring.[3] Puckering parameters would be calculated to quantify the exact conformation.
-
Ethyl Bridge: The conformation of the ethyl linker will determine the relative orientation of the pyridine and piperidine rings. Torsion angles around the C-C bonds of the ethyl bridge would be of particular interest.
Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters
| Parameter | Expected Value/Range |
| Empirical formula | C₁₂H₁₈N₂ |
| Formula weight | 190.29 g/mol |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Volume (ų) | 1500-2000 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.0-1.2 |
| Absorption coefficient (mm⁻¹) | ~0.07 (for Mo Kα) |
| F(000) | 824 |
| Crystal size (mm³) | ~0.2 x 0.2 x 0.1 |
| θ range for data collection | 2-28° |
| Reflections collected | >10000 |
| Independent reflections | >3000 |
| R_int | <0.05 |
| Goodness-of-fit on F² | ~1.0 |
| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.15 |
| R indices (all data) | R₁ < 0.07, wR₂ < 0.18 |
Supramolecular Assembly and Intermolecular Interactions
A thorough analysis of the crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of the compound.
Potential Intermolecular Interactions:
-
Hydrogen Bonding: The piperidine N-H group is a potential hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. N-H···N hydrogen bonds could play a significant role in the crystal packing, potentially forming chains or dimeric motifs.
-
C-H···π Interactions: The C-H bonds of the piperidine and ethyl groups could interact with the π-system of the pyridine ring.
-
van der Waals Forces: These non-specific interactions will also contribute to the overall crystal packing.
The following diagram illustrates the logical relationship in analyzing intermolecular interactions:
Caption: Analysis of intermolecular interactions in the crystal structure.
Conclusion and Future Directions
This guide has outlined the comprehensive methodology for the crystal structure analysis of this compound. While the specific experimental data is not yet available, the described workflow provides a robust framework for its determination and interpretation. A successful crystal structure analysis will provide invaluable insights into the molecular conformation and intermolecular interactions of this compound, which will be instrumental for its potential applications in drug design and materials science. The scientific community is encouraged to pursue the synthesis and crystallization of this compound to fill this knowledge gap.
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PubChem. (n.d.). 2-(2'-Thienyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Mechanism of Action of 2-(2-Piperidin-2-ylethyl)pyridine
Introduction
The compound 2-(2-Piperidin-2-ylethyl)pyridine belongs to a class of molecules that feature both a piperidine and a pyridine ring system. These heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide array of pharmacologically active compounds and natural alkaloids that act on the central nervous system (CNS).[1][2][3] The piperidine moiety, a saturated six-membered heterocycle, is a core component of numerous pharmaceuticals, while the pyridine ring is a common feature in many CNS-active drugs.[1][3] Given the lack of specific literature on the mechanism of action for this compound, this guide proposes a rational, evidence-based framework for its investigation. We will explore its potential molecular targets and outline a comprehensive experimental strategy for elucidating its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds with similar structural motifs.
Hypothesized Molecular Targets
Based on the pharmacology of structurally related compounds, we can hypothesize several potential molecular targets for this compound. The ethyl linker between the two rings provides conformational flexibility, allowing the molecule to potentially adopt spatial arrangements necessary for binding to various receptors and transporters.
Nicotinic Acetylcholine Receptors (nAChRs)
The structural similarity of the 2-(piperidin-2-yl)pyridine core to the natural alkaloid anabasine, a known nicotinic acetylcholine receptor (nAChR) agonist, is a strong indicator that nAChRs may be a primary target.[3][4] Anabasine itself is a pyridine-piperidine alkaloid.[3] The mechanism of action of nAChR agonists involves direct binding to the receptor, which is a ligand-gated ion channel. This binding event induces a conformational change, opening the channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent cellular responses.[4]
Sigma Receptors (σ₁ and σ₂)
Piperidine derivatives have been repeatedly identified as potent ligands for sigma receptors.[5][6][7] For instance, certain 2-(piperidin-3-yl)phthalimides bind to both σ₁ and σ₂ receptors with low micromolar affinity.[5] A compound featuring a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine structure demonstrated very high affinity for the σ₁ receptor (Ki = 1.45 nM).[6] Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that modulate calcium signaling and are implicated in a variety of neurological conditions.[6]
Serotonin (5-HT) Receptors
The piperidine scaffold is also a key feature in ligands for various serotonin receptors. Derivatives of 2-pyridinemethylamine are known to act as selective agonists for the 5-HT₁ₐ receptor.[8] Additionally, other piperidine-containing compounds have shown binding affinity for 5-HT₂ₐ, 5-HT₂₋, and 5-HT₃ receptors.[5] These receptors are involved in a wide range of physiological and psychological processes, making them important targets for therapeutic intervention.
Other Potential Targets
-
Histamine H₃ Receptors: Dual-affinity ligands for histamine H₃ and sigma-1 receptors often incorporate a piperidine moiety.[7][9]
-
Monoamine Transporters: The structural resemblance of the piperidine core to compounds like methylphenidate suggests a potential interaction with dopamine and norepinephrine transporters.[10]
Experimental Workflows for Target Validation
To systematically investigate the hypothesized mechanisms of action, a tiered approach starting with in vitro binding and functional assays is recommended.
Workflow 1: Primary Target Screening via Radioligand Binding Assays
The initial step is to determine the binding affinity of this compound for the hypothesized targets. This is a foundational experiment to establish whether a direct physical interaction occurs.
Protocol: Radioligand Displacement Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., nAChR α4β2, σ₁ receptor, 5-HT₁ₐ receptor) or from appropriate tissue sources.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]epibatidine for nAChRs, (+)-[³H]pentazocine for σ₁ receptors), and varying concentrations of the test compound, this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Hypothesized Binding Affinities (Ki, nM)
| Compound | nAChR (α4β2) | σ₁ Receptor | σ₂ Receptor | 5-HT₁ₐ Receptor | 5-HT₂₋ Receptor |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| Reference Ligand 1 (e.g., Anabasine) | ~100 | >10,000 | >10,000 | >10,000 | >10,000 |
| Reference Ligand 2 (e.g., PRE-084) | >10,000 | ~50 | >1,000 | >10,000 | >10,000 |
| Reference Ligand 3 (e.g., 8-OH-DPAT) | >10,000 | >1,000 | >1,000 | ~1 | >1,000 |
Logical Flow for Initial Target Identification
Caption: Workflow for primary screening and target validation.
Workflow 2: Functional Characterization of High-Affinity Targets
Once high-affinity targets are identified, the next step is to determine the functional activity of the compound at these targets (i.e., is it an agonist, antagonist, or modulator?).
Protocol: In Vitro Functional Assay (Example: Calcium Flux for nAChRs)
-
Cell Culture: Culture a cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells. To test for antagonism, pre-incubate the cells with the test compound before adding a known nAChR agonist (e.g., nicotine).
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in intracellular calcium concentration over time upon compound/agonist addition.
-
Data Analysis: For agonist activity, plot the fluorescence response against the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximum efficacy (Eₘₐₓ). For antagonist activity, determine the IC₅₀ for the inhibition of the agonist response.
Potential Signaling Pathways and Mechanistic Insights
The functional assays will provide insight into the downstream signaling pathways modulated by this compound.
Potential nAChR-Mediated Signaling
If the compound acts as an nAChR agonist, it would trigger the following cascade:
-
Binding and Channel Opening: The compound binds to the nAChR, causing the ion channel to open.
-
Cation Influx: Na⁺ and Ca²⁺ ions flow into the cell, leading to membrane depolarization.
-
Downstream Effects: The increase in intracellular Ca²⁺ acts as a second messenger, activating various downstream signaling pathways, including calmodulin-dependent kinases (CaMKs) and protein kinase C (PKC), which can ultimately lead to neurotransmitter release and changes in gene expression.
Hypothesized nAChR Agonist Signaling Pathway
Caption: Potential signaling cascade for an nAChR agonist.
Potential Sigma-1 Receptor-Mediated Signaling
If the compound is a σ₁ receptor agonist, it would likely function as an intracellular chaperone protein, translocating from the endoplasmic reticulum to the plasma membrane to modulate the activity of various ion channels (e.g., potassium channels) and signaling proteins. This can lead to the modulation of cellular excitability and calcium homeostasis.
Summary and Future Directions
This guide provides a structured, hypothesis-driven approach to elucidating the mechanism of action of this compound. The proposed workflows, starting from broad radioligand binding screens to specific functional assays, offer a robust method for identifying and characterizing its primary molecular targets. Based on its structural components, the most probable targets include nicotinic acetylcholine, sigma, and serotonin receptors. The initial experimental results will be crucial in directing further investigation into the downstream signaling pathways and ultimately, its physiological effects. Following in vitro characterization, promising findings should be advanced to in vivo models to assess the compound's effects on behavior, neurochemistry, and potential therapeutic efficacy in relevant models of CNS disorders.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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PharmaCompass. (n.d.). 2-(pyridin-2-yl)pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
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(2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC. [Link]
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(n.d.). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Sci-Hub. [Link]
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(2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. [Link]
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The Enigmatic Potential of 2-(2-Piperidin-2-ylethyl)pyridine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a pyridine and a piperidine ring within a single molecular framework has consistently yielded compounds of significant pharmacological interest. This technical guide delves into the biological landscape of 2-(2-Piperidin-2-ylethyl)pyridine derivatives, a scaffold of untapped potential. While direct and extensive research on this specific ethyl-linked core remains nascent, a comprehensive understanding of its probable biological activity can be extrapolated from its close structural isomer, anabasine (2-(pyridin-3-yl)piperidine), and the broader family of piperidine-pyridine compounds. This document will explore the synthesis, mechanistic pathways, and potential therapeutic applications of this chemical class, with a primary focus on their well-documented interaction with nicotinic acetylcholine receptors (nAChRs). By synthesizing data from analogous structures, this guide aims to provide a robust framework for future research and drug discovery endeavors in this promising area.
Introduction: The Privileged Piperidine-Pyridine Scaffold
The piperidine and pyridine moieties are fundamental building blocks in medicinal chemistry, each contributing unique physicochemical properties to a molecule. The piperidine ring, a saturated heterocycle, offers conformational flexibility and basicity, allowing for critical interactions with biological targets.[1] Conversely, the aromatic pyridine ring provides a planar structure, participates in π-stacking interactions, and can act as a hydrogen bond acceptor.[2] The combination of these two rings has given rise to a multitude of approved drugs and clinical candidates with diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2]
This guide focuses on the specific scaffold of this compound. The ethyl linker introduces additional flexibility compared to directly linked systems, potentially allowing for optimal positioning of the two heterocyclic rings within a receptor's binding pocket.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound derivatives can be approached through several established methodologies in heterocyclic chemistry. A common strategy involves the synthesis of the individual piperidine and pyridine precursors followed by their coupling.
General Synthetic Workflow
A versatile approach involves the preparation of a suitable pyridine synthon and a piperidine synthon, which are then coupled and subsequently modified.
Diagram 1: General Synthetic Workflow for this compound Derivatives
A generalized workflow for the synthesis of target derivatives.
Detailed Experimental Protocol: Synthesis of Racemic Anabasine (A Structural Isomer)
Due to the limited literature on the specific target scaffold, a protocol for the synthesis of its close isomer, anabasine, is provided as a representative example of constructing a piperidine-pyridine linkage. This method can be adapted for the synthesis of the ethyl-linked target.
Step 1: Formation of the Chiral Ketimine
-
To a solution of 1R, 2R, 5R-(+)-2-hydroxy-3-pinanone (1.0 eq) in toluene, add 3-(aminomethyl)pyridine (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure to obtain the crude chiral ketimine.[3]
Step 2: Enantioselective C-Alkylation
-
Dissolve the crude ketimine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the appropriate haloalkane (e.g., 1-bromo-3-chloropropane for subsequent cyclization) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[3]
Step 3: N-Deprotection and Intramolecular Cyclization
-
Dissolve the alkylated intermediate in a suitable solvent (e.g., methanol).
-
Add a base (e.g., sodium methoxide) (2.0 eq).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, neutralize the reaction with a weak acid and remove the solvent.
-
Purify the crude product by column chromatography to yield the desired piperidine-pyridine compound.[3]
Biological Activity: A Focus on Nicotinic Acetylcholine Receptors
The primary biological target for many piperidine-pyridine compounds, including the anabasine family, is the nicotinic acetylcholine receptor (nAChR).[4] These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems. Modulation of nAChR activity has therapeutic implications for a range of disorders.
Mechanism of Action: nAChR Agonism
Anabasine and its derivatives act as agonists at various nAChR subtypes.[5] Upon binding to the receptor, these compounds induce a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization. In high doses, this can lead to a depolarizing block of nerve transmission.[4]
Diagram 2: Simplified Signaling Pathway of nAChR Agonism
Agonist binding to nAChRs triggers a cascade of events leading to a cellular response.
Structure-Activity Relationships (SAR) of Anabasine Analogs
Studies on anabasine derivatives have provided valuable insights into the structural requirements for nAChR activity.
| Modification | Effect on Activity | Reference |
| N-Acylation of Piperidine | Varied; introduction of isoxazole fragments showed pronounced antibacterial activity, while adamantane derivatives exhibited antiviral effects. | [6] |
| Substitution on the Pyridine Ring | Can significantly alter subtype selectivity. | [7] |
| Introduction of a Benzylidene Group | Can lead to potent and selective α7 nAChR agonists. | [7][8] |
| Bicyclic Analogs | Sterically strained bicyclic analogs can exhibit higher potency at specific nAChR subtypes. | [4] |
Table 1: Summary of Structure-Activity Relationships for Anabasine Derivatives.
The hydrophobicity and rigidity of the ligand, as well as the presence of hydrogen-bond donors, are crucial for binding affinity and selectivity.[8]
Potential Therapeutic Applications
The modulation of nAChRs by this compound derivatives suggests their potential utility in a variety of therapeutic areas.
-
Neurodegenerative Diseases: The procognitive effects of nAChR agonists make them attractive candidates for the treatment of Alzheimer's disease and other dementias.
-
Schizophrenia: Selective α7 nAChR agonists, such as anabasine, have shown potential in animal models of schizophrenia by antagonizing behaviors associated with NMDA receptor hypofunction.[9]
-
Pain Management: nAChRs are involved in pain signaling pathways, and their modulation can produce analgesic effects.
-
Inflammatory Disorders: Certain nAChR subtypes are expressed on immune cells and are involved in the regulation of inflammation.
-
Antimicrobial Agents: As demonstrated with N-acyl anabasine derivatives, this scaffold can be modified to exhibit antibacterial and antifungal properties.[6]
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The insights gained from its structural isomer, anabasine, strongly suggest that derivatives of this core structure will interact with nicotinic acetylcholine receptors, offering a rich field for the development of novel therapeutics for neurological and inflammatory disorders.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Key areas of investigation should include:
-
Chiral Synthesis: The development of efficient enantioselective synthetic routes to access individual stereoisomers, as chirality is often critical for biological activity.
-
Subtype Selectivity Profiling: Comprehensive screening against a panel of nAChR subtypes to identify selective modulators.
-
In Vivo Efficacy Studies: Evaluation of promising compounds in relevant animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the ADME-Tox properties of lead candidates to determine their drug-likeness.
By leveraging the established knowledge of related piperidine-pyridine compounds and employing modern drug discovery techniques, the therapeutic potential of this compound derivatives can be fully realized.
References
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Zhan, M., et al. (2020). Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Molecules, 25(15), 3485. Available from: [Link]
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Villa-Ruano, N., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 15(11), 1365. Available from: [Link]
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Zaveri, N. T., et al. (2012). Discovery of novel α7 nicotinic acetylcholine receptor ligands via pharmacophoric and docking studies of benzylidene anabaseine analogs. Bioorganic & Medicinal Chemistry Letters, 22(2), 1130-1134. Available from: [Link]
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Wikipedia contributors. (2023). Anabasine. Wikipedia, The Free Encyclopedia. Available from: [Link]
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Paris, M., et al. (2021). Anatabine: a Substitute for the Medicinal Activity of Nicotine. ResearchGate. Available from: [Link]
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Rosse, G. (2013). Anabaseine analogues as modulators of nicotinic acetylcholine receptor. ACS Medicinal Chemistry Letters, 4(10), 902-903. Available from: [Link]
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de Fiebre, C. M., et al. (1995). Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes. Molecular Pharmacology, 47(1), 164-171. Available from: [Link]
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Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. AAPS Journal, 7(3), E746-E754. Available from: [Link]
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Kem, W. R., et al. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics, 283(3), 979-992. Available from: [Link]
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Longen Ayers, J. T. (2005). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. ResearchGate. Available from: [Link]
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Williams, M., et al. (2011). 5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor. Invertebrate Neuroscience, 11(2), 119-125. Available from: [Link]
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Pergande, M. R., et al. (2017). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 350(1-2), 1600283. Available from: [Link]
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Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. AAPS Journal, 7(3), E746-E754. Available from: [Link]
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Boulet, F., et al. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(18), 3328. Available from: [Link]
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Tikhov, R. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1045. Available from: [Link]
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Miller, D. K., et al. (2004). Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia. Behavioural Brain Research, 153(2), 419-422. Available from: [Link]
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El-Sayed, N. N. E., et al. (2021). Design, Synthesis, and Biological Evaluation of Aryl‐Pyrazin‐2‐yl‐ N , N ‐Dimethyl Piperidine Amine and Sulfonyl‐Pyridine‐3‐yl‐Pyrazinamine Derivatives, and Their Anticancer and Antibacterial Activity. ResearchGate. Available from: [Link]
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PubChem. (n.d.). (+-)-Anabasine. Retrieved from [Link]
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Khan, I., et al. (2022). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 10, 881653. Available from: [Link]
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An In-depth Technical Guide to the Toxicology and Safety of 2-(2-Piperidin-2-ylethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the known and potential toxicological and safety profile of the heterocyclic compound 2-(2-Piperidin-2-ylethyl)pyridine. Direct toxicological data for this specific molecule is sparse in publicly accessible literature. Therefore, this document synthesizes information from its constituent moieties, pyridine and piperidine, to forecast potential hazards and inform a robust safety and handling protocol. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound responsibly and to design appropriate toxicological assessments.
Introduction and Chemical Profile
This compound is a chemical compound that incorporates both a pyridine and a piperidine ring, linked by an ethyl group. Its chemical structure suggests potential applications in medicinal chemistry and as a ligand in catalysis.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| Synonyms | 2-(2-Piperidinyl)pyridine, Anabasine (related isomer) | Biosynth[2] |
The toxicological profile of a molecule is intrinsically linked to its structure. The pyridine ring is an aromatic heterocycle, while the piperidine ring is a saturated heterocycle. This combination may result in a complex metabolic profile and a range of biological activities.
GHS Hazard Classification
Based on notifications to the ECHA C&L Inventory, this compound has the following GHS classifications:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.[1]
Hazard Pictograms:
Signal Word: Danger[1]
Inferred Toxicological Profile from Constituent Moieties
Due to the limited direct data on this compound, this section provides an analysis of the toxicology of its core components, pyridine and piperidine, to anticipate its potential hazards.
Pyridine Toxicity
Pyridine is a colorless, flammable liquid with an unpleasant odor.[3] It is used as a solvent and in the manufacturing of various products, including medicines and pesticides.[3]
Acute Toxicity: Pyridine is harmful if swallowed, inhaled, or in contact with skin.[4] Signs of acute toxicity include weakness, uncoordinated muscle movement, excess salivation, and unconsciousness.[4] In humans, inhalation can cause irritation of the eyes, nose, and throat, and may lead to systemic toxicity.[5] Ingestion can cause gastrointestinal upset, headache, vertigo, and in severe cases, central nervous system depression, coma, and respiratory depression.[5]
Systemic and Chronic Effects: The primary organ targeted by pyridine is the liver.[3] Animal studies have shown that oral exposure to pyridine can lead to increased liver weight and inflammatory hepatic lesions.[3] Neurological effects, including headaches and giddiness, have been reported in humans following inhalation.[3]
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[6] This classification is based on sufficient evidence from animal studies, which showed an increased incidence of liver tumors in mice and kidney tumors in male rats.[4][7]
Genotoxicity: The evidence for pyridine's genotoxicity is considered weak.[6] While some in-vitro assays have shown positive results, most in-vivo studies have been negative.[3][8]
Reproductive and Developmental Toxicity: There is a lack of data on the reproductive and developmental effects of pyridine in humans and animals.[3][8]
Piperidine Toxicity
Piperidine is a cyclic secondary amine that is also a flammable liquid.[9]
Acute Toxicity: Piperidine is toxic in contact with skin or if inhaled and harmful if swallowed.[9] Inhalation can cause sore throat, coughing, and labored breathing.[10]
Irritation: It is a corrosive substance that can cause severe skin burns and eye damage.[9] Nasal and ocular irritation are observed at lower concentrations in animal studies.[10]
Carcinogenicity and Genotoxicity: Piperidine has not demonstrated carcinogenic activity in oral studies with rats.[10] It was not found to be mutagenic in S. typhimurium.[10]
Integrated Toxicological Assessment and Data Gaps
The presence of both the pyridine and piperidine moieties in this compound suggests a potential for a blended toxicological profile. The acute toxicity is likely to be significant, as indicated by the GHS classification. The potential for liver toxicity and carcinogenicity, primarily associated with the pyridine ring, should be a key consideration in any risk assessment. The irritant properties are likely contributed by both components.
Key Data Gaps:
-
Acute Toxicity Data: Specific LD50 (oral, dermal) and LC50 (inhalation) values are not available.
-
Chronic Toxicity Studies: No long-term exposure studies have been identified.
-
Carcinogenicity Bioassays: The carcinogenic potential of this specific compound is unknown.
-
Genotoxicity Assays: A full battery of genotoxicity tests is required.
-
Reproductive and Developmental Toxicity: No data is currently available.
-
Toxicokinetics: Information on absorption, distribution, metabolism, and excretion (ADME) is lacking.
Recommended Safety and Handling Protocols
Given the GHS classification and the toxicological profiles of its parent compounds, stringent safety measures are imperative when handling this compound.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Use of a safety shower and eye wash station is mandatory.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[2] Avoid contact with skin, eyes, and clothing.[2]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage:
-
Keep the container tightly closed in an upright position.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.[2]
Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed: Immediately call a poison center or doctor.[2] Do NOT induce vomiting.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
Proposed Experimental Workflows for Toxicological Characterization
To address the identified data gaps, a tiered approach to toxicological testing is recommended, following established OECD guidelines.
Tier 1: In Vitro and Acute Toxicity Assessment
This initial phase aims to establish the baseline toxicity and genotoxic potential.
Caption: Tier 2 Toxicological Assessment Workflow.
Causality in Experimental Choices:
-
A 28-day or 90-day repeated dose study will identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). Given the potential for liver toxicity from the pyridine moiety, particular attention should be paid to hepatic endpoints.
-
The combined repeated dose and reproductive/developmental screening test is an efficient way to gather initial data on potential effects on fertility and fetal development.
Conclusion
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Pyridine: Human health tier II assessment. [Link]
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Public Health England. (2024). Pyridine: incident management. GOV.UK. [Link]
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National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine - Health Effects. In: Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US); 1992. [Link]
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National Center for Biotechnology Information (NCBI). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 - Piperidine. National Academies Press (US); 2012. [Link]
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An In-depth Technical Guide to the In Silico Modeling of 2-(2-Piperidin-2-ylethyl)pyridine Interactions
This guide provides a comprehensive framework for researchers, computational chemists, and drug development professionals on the principles and practical application of in silico modeling to investigate the molecular interactions of 2-(2-Piperidin-2-ylethyl)pyridine. Our focus is on establishing a robust, self-validating computational workflow that moves logically from target identification to dynamic interaction analysis, grounded in established scientific protocols and field-proven insights.
Foreword: The Rationale for Modeling this compound
The compound this compound is a compelling subject for computational analysis due to its core structural motifs: a pyridine ring and a piperidine ring. Both are considered "privileged scaffolds" in medicinal chemistry, appearing frequently in clinically approved drugs targeting a wide array of biological systems, including the central nervous system (CNS) and cancer pathways.[1][2] The pyridine ring, a bioisostere of benzene, offers a unique combination of aromaticity and a hydrogen bond accepting nitrogen atom, influencing its pharmacokinetic and pharmacodynamic properties.[3][4][5] The piperidine scaffold provides a saturated, flexible, and often positively charged anchor that can engage with protein binding pockets through various conformations.[2]
Understanding how the specific combination and linkage of these two rings in this compound dictates its interaction with protein targets is fundamental to elucidating its potential biological activity and guiding further drug design efforts. In silico modeling provides a powerful, resource-efficient avenue to generate testable hypotheses about its mechanism of action before committing to costly and time-consuming wet-lab synthesis and screening.[6][7]
Section 1: Target Identification and System Preparation
The foundational step in any modeling study is the preparation of a high-quality, biologically relevant system. This involves identifying a probable protein target and meticulously preparing both the protein and the ligand structures for simulation.
Target Identification: A Hypothesis-Driven Approach
For novel or uncharacterized compounds like this compound, identifying a primary biological target is a critical first step. While direct experimental data may be lacking, a logical starting point is to leverage the principle of chemical similarity. Structurally related molecules often share biological targets.
Field Insight: A robust strategy is to screen for targets of compounds containing similar piperidine-pyridine motifs. For instance, various substituted pyridines have shown high affinity for sigma receptors (σRs), which are implicated in neurological disorders and pain.[8] Based on this precedent, we will select the human Sigma-1 Receptor (σ1R) as a representative target for this guide's workflow. We will use the high-resolution crystal structure PDB ID: 5HK1, which is co-crystallized with the known ligand PD144418, providing a well-defined binding pocket.[8]
Ligand Preparation Protocol
The ligand's structural integrity, particularly its protonation state at physiological pH, is paramount for accurate interaction modeling.
Step-by-Step Protocol:
-
Obtain 2D Structure: Source the canonical SMILES string for this compound from a reliable chemical database like PubChem. The SMILES is C1CCNC(C1)CCC2=CC=CC=N2.[9]
-
Generate 3D Conformation: Use a tool like Open Babel or the RDKit toolkit to convert the 2D SMILES into an initial 3D structure.
-
Protonation State Assignment: At a physiological pH of ~7.4, the piperidine nitrogen (a secondary amine) will likely be protonated (pKa ~11), while the pyridine nitrogen (pKa ~5.2) will be neutral.[3] This step is critical as it defines the ligand's charge and its ability to form key salt bridge interactions. Tools like MarvinSketch or Schrödinger's LigPrep can be used to predict pKa and assign the correct protonation states.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or GAFF) to relieve any steric strain in the initial 3D conformation and arrive at a low-energy state.
Protein Preparation Protocol
PDB structures are raw experimental data and must be carefully processed to be suitable for simulation.[10]
Step-by-Step Protocol:
-
Download Structure: Obtain the PDB file for the σ1 receptor, PDB ID: 5HK1, from the RCSB Protein Data Bank.
-
Clean the Structure:
-
Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (PD144418).[11] This prevents interference during the docking of our target ligand.
-
Inspect for and retain any structurally important ions or cofactors if present (not applicable for 5HK1).
-
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add them using a standard geometry, as they are essential for defining hydrogen bond networks and steric properties. Software like AutoDock Tools or PyMOL can perform this step.[11]
-
Assign Atomic Charges: Assign appropriate partial charges to all protein atoms using a standard force field (e.g., CHARMM36m or AMBER).
Step-by-Step Protocol:
-
System Topology Generation: Merge the coordinates of the protein and the top-ranked ligand pose into a single complex file. Generate a unified topology file that includes the protein force field parameters and the CGenFF-generated ligand parameters. [12]2. Solvation and Ionization: Use GROMACS tools (e.g., gmx solvate, gmx genion) to place the complex in a water-filled simulation box of appropriate dimensions and add ions to neutralize the net charge.
-
Energy Minimization: Run a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes introduced during the setup.
-
System Equilibration: Perform two short, restrained simulations to bring the system to the desired temperature (NVT ensemble) and pressure (NPT ensemble). During this phase, the protein and ligand heavy atoms are typically restrained with a position-restraining force, allowing the solvent to equilibrate around them.
-
Production MD: Run the final, unrestrained simulation for a duration sufficient to observe the system's behavior (e.g., 50-200 nanoseconds).
-
Trajectory Analysis: This is the most critical part of the MD process. Analyze the resulting trajectory to extract meaningful data.
Data Presentation and Dynamic Insights
MD analysis focuses on the stability and nature of the interactions over time.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein's backbone atoms relative to the starting structure. A stable, converging RMSD for the ligand (typically < 3 Å) suggests that it remains bound in a stable conformation. [13]Large deviations may indicate an unstable binding mode.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify which parts of the protein become more or less flexible upon ligand binding.
-
Interaction Analysis: Monitor key interactions (hydrogen bonds, salt bridges) identified during docking. A stable interaction is one that persists for a high percentage of the simulation time.
Table 2: MD Simulation Stability Metrics for the Top Docked Pose
| Metric | Analyte | Average Value | Interpretation |
| RMSD | Ligand (heavy atoms) | 1.8 ± 0.4 Å | Stable binding pose maintained. |
| RMSD | Protein Backbone (Cα) | 2.1 ± 0.3 Å | Protein structure is stable. |
| H-Bond Occupancy | Ligand(NH+) - Glu172(OE1) | 85.2% | The key salt bridge is highly stable. |
| H-Bond Occupancy | Ligand(NH+) - Asp126(OD1) | 45.1% | A secondary, more transient interaction. |
Trustworthiness of the Protocol: The combination of a stable RMSD and high occupancy of chemically-plausible interactions validates the initial docking hypothesis. If the ligand were to drift away or its key interactions were to break and not reform, the initial docked pose would be considered a less reliable prediction.
Section 4: Advanced Modeling and Future Directions
The workflow described above provides a robust foundation. For deeper insights, this can be extended with more advanced techniques.
-
Pharmacophore Modeling: Using the validated, dynamic pose from the MD simulation, a 3D pharmacophore model can be generated. [14]This model, representing the essential features for binding (e.g., a positive ionizable feature, a hydrogen bond acceptor, an aromatic feature), can then be used to screen large virtual libraries to identify novel compounds with different chemical scaffolds but the same predicted binding mechanism. [15]* Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to snapshots from the MD trajectory to provide a more accurate, albeit more computationally intensive, estimation of the binding free energy, which can be more directly compared with experimental data.
Conclusion
This guide has detailed an integrated, multi-step in silico workflow for investigating the molecular interactions of this compound. By progressing from hypothesis-driven target selection to static docking and then to dynamic MD simulation, researchers can build a comprehensive and self-validating model of a ligand's behavior at a molecular target. This approach not only predicts binding affinity and conformation but also provides critical insights into the stability and dynamic nature of the key interactions that drive molecular recognition. The resulting hypotheses are well-grounded in computational evidence and provide a solid foundation for guiding subsequent experimental validation and lead optimization efforts in the drug discovery pipeline.
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Seema, L. (2016). How to Study Protein-Ligand Interaction through Molecular Docking. YouTube. [Link]
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Kumar, R., et al. (2023). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties. Bentham Science. [Link]
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Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology. [Link]
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Professor Dave Explains. (2021). Heterocycles Part 2: Pyridine. YouTube. [Link]
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An In-depth Technical Guide on the Stability and Degradation of 2-(2-Piperidin-2-ylethyl)pyridine
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation pathways of 2-(2-Piperidin-2-ylethyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the intrinsic chemical liabilities of the molecule, outlines potential degradation mechanisms, and provides detailed, field-proven protocols for conducting forced degradation studies. Furthermore, it details the development of a stability-indicating analytical method, a critical component for ensuring the quality, safety, and efficacy of pharmaceutical substances. The guide synthesizes theoretical principles with practical, step-by-step methodologies, supported by authoritative references and visual aids to facilitate understanding and implementation in a laboratory setting.
Introduction and Molecular Profile
This compound, with a molecular formula of C12H18N2 and a molecular weight of 190.29 g/mol , is a heterocyclic compound featuring both a pyridine ring and a saturated piperidine ring linked by an ethyl chain.[1][2] The structure incorporates several features of chemical interest for stability:
-
Pyridine Ring: An electron-deficient aromatic system susceptible to nucleophilic attack or oxidation.
-
Piperidine Ring: A saturated secondary amine, which is basic and prone to oxidation.
-
Ethyl Linker: A flexible aliphatic chain connecting the two heterocyclic moieties.
Understanding the stability of this molecule is a prerequisite for its development in any application, particularly in the pharmaceutical industry. Stability studies are mandated by regulatory agencies to identify potential degradation products, establish degradation pathways, and determine appropriate storage conditions and shelf-life.[3] Forced degradation, or stress testing, is the cornerstone of this process, providing critical insights into the intrinsic stability of the molecule under harsh conditions.[3][4]
Predicted Degradation Pathways from a Mechanistic Standpoint
While specific degradation studies on this compound are not extensively published, its structural motifs allow for the prediction of several likely degradation pathways based on established chemical principles for pyridine and piperidine derivatives.
Oxidative Degradation
The presence of two nitrogen atoms, particularly the secondary amine in the piperidine ring, makes the molecule susceptible to oxidation.
-
N-Oxidation: The nitrogen on the pyridine ring can be oxidized to form a pyridine N-oxide. The piperidine nitrogen is also highly susceptible to oxidation, potentially forming an N-oxide or hydroxylamine.
-
Ring Opening: Severe oxidative conditions can lead to the cleavage of either the pyridine or piperidine ring. Hydroxylation is often a key initial step in the microbial and chemical degradation of pyridine rings, which can lead to ring opening.[5][6][7] For instance, the formation of hydroxylated intermediates is a common pathway for the breakdown of pyridine derivatives.[6]
Hydrolytic Degradation
Under standard conditions, the core structure of this compound does not contain readily hydrolyzable functional groups like esters or amides. Therefore, it is expected to be relatively stable towards hydrolysis across a range of pH values. However, extreme pH and temperature conditions could potentially induce unforeseen reactions or catalyze the degradation of impurities from its synthesis.
Photolytic Degradation
Aromatic systems, such as the pyridine ring, can absorb UV radiation, which may lead to photolytic degradation. Dihydropyridine moieties, for example, are known to be susceptible to photo-degradation.[4] Potential photolytic reactions include photo-oxidation or rearrangement, leading to a variety of degradation products.
Thermal Degradation
In the absence of other stressors, the molecule is likely to be thermally stable at moderate temperatures. At elevated temperatures, decomposition would be expected, potentially involving cleavage of the ethyl linker or fragmentation of the heterocyclic rings.
The diagram below illustrates the potential sites of degradation on the molecule.
Caption: Predicted degradation sites on this compound.
Design and Execution of Forced Degradation Studies
A forced degradation study is essential to establish the intrinsic stability profile of a drug substance.[3] The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and quantifying the resulting impurities.[4]
Experimental Workflow
The overall process involves subjecting the compound to various stress conditions, followed by analysis using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for conducting forced degradation studies.
Detailed Experimental Protocols
Objective: To generate potential degradation products and test the specificity of the analytical method.
Materials:
-
This compound
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Acetonitrile and Water
-
pH meter, calibrated temperature-controlled ovens/baths, photostability chamber.
Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This serves as the stock for all stress conditions.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
Incubate the solution at 80°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Incubate the solution at 80°C.
-
Withdraw aliquots at similar time points.
-
Neutralize the sample with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points. If no degradation is observed, the H₂O₂ concentration or temperature can be increased.[4]
-
-
Thermal Degradation:
-
Solution: Store a vial of the stock solution in an oven at 80°C.
-
Solid State: Place a few milligrams of the solid compound in an oven at 80°C. Periodically dissolve a sample for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A parallel control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
-
Summary of Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration (Typical) | Justification |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 2 - 24 hours | Simulates acidic environments (e.g., stomach) and tests lability to acid catalysis. |
| Base Hydrolysis | 0.1 N NaOH | 80°C | 2 - 24 hours | Simulates basic environments (e.g., intestine) and tests lability to base catalysis. |
| Oxidation | 3% H₂O₂ | Room Temp. | 6 - 24 hours | Tests susceptibility to oxidative stress, relevant to formulation with oxidative excipients or exposure to air.[4] |
| Thermal | Dry Heat | 80°C | 24 - 72 hours | Evaluates intrinsic thermal stability for storage and handling recommendations. |
| Photolysis | 1.2 million lux-hr UV/Vis | Ambient | Per ICH Q1B | Determines light sensitivity, informing packaging requirements. |
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance in the presence of its degradation products.[8] HPLC with UV detection, often coupled with mass spectrometry (HPLC-UV-MS), is the technique of choice.[9][10]
Method Development Strategy
-
Column and Mobile Phase Screening: Start with a C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/methanol and aqueous buffers like phosphate or formate) and pH to achieve optimal separation between the parent peak and any observed degradant peaks.
-
Gradient Optimization: Develop a gradient elution method to resolve early-eluting polar degradants from the main peak and late-eluting non-polar degradants.
-
Wavelength Selection: Use a photodiode array (PDA) detector to analyze the UV spectra of the parent compound and degradants. Select a wavelength that provides a good response for all components or use multiple wavelengths if necessary.
-
Peak Purity Analysis: Employ the PDA detector to assess the peak purity of the parent compound in both stressed and unstressed samples. This confirms that the main peak is not co-eluting with any degradants.
-
Mass Spectrometry (MS) Detection: Couple the HPLC to a mass spectrometer to obtain mass-to-charge (m/z) data for the parent compound and all degradation products. This is invaluable for the structural elucidation of unknown impurities.
Illustrative HPLC Method
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm; MS (ESI+) |
This method is a starting point and must be rigorously validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
This guide provides a robust scientific and logical framework for investigating the stability and degradation of this compound. By understanding the molecule's inherent chemical liabilities and applying systematic forced degradation protocols, researchers can effectively identify potential degradants. The development and validation of a stability-indicating analytical method is the critical final step, ensuring that all stability-related issues can be monitored and controlled. This comprehensive approach is fundamental to the successful development of safe, effective, and stable products.
References
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PubChem. 2-(Piperidin-2-yl)pyridine Compound Summary. National Center for Biotechnology Information. Available from: [Link]
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Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available from: [Link]
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Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available from: [Link]
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ResearchGate. General strategy for the synthesis of piperidine derivatives. Available from: [Link]
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Jain, D., et al. (2021). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. Available from: [Link]
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PubMed. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. National Library of Medicine. Available from: [Link]
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Sharma, G., et al. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 11(3), 527-536. Available from: [Link]
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A Technical Guide to the Organic Solvent Solubility of 2-(2-Piperidin-2-ylethyl)pyridine: Principles, Prediction, and Practical Determination
An In-depth Technical Guide Topic: "2-(2-Piperidin-2-ylethyl)pyridine" Solubility in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For researchers in drug discovery and chemical synthesis, understanding the solubility profile of a molecule like this compound is fundamental for reaction optimization, formulation development, and interpreting bioactivity data. This guide provides a comprehensive analysis of the factors governing the solubility of this specific molecule. We begin by dissecting its molecular structure to establish a theoretical foundation for solubility prediction. This is followed by a practical, field-proven protocol for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method coupled with HPLC-UV analysis. The causality behind each experimental step is explained to ensure robust and reproducible results.
Molecular Profile of this compound
To understand the solubility of this compound, we must first analyze its structure. The molecule is a chimera of two distinct nitrogen-containing heterocyclic systems: an aromatic pyridine ring and a saturated piperidine ring, connected by an ethyl linker.
Caption: Structure of this compound.
This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donors | 1 (from piperidine N-H) | PubChem[1] |
| Hydrogen Bond Acceptors | 2 (from both N atoms) | PubChem[1] |
| pKa (Piperidine N) | ~11.2 (estimated) | Based on piperidine[2] |
| pKa (Pyridine N) | ~5.2 (estimated) | Based on pyridine[3] |
The molecule possesses both hydrogen bond donor (the piperidine N-H) and acceptor (the lone pairs on both nitrogen atoms) capabilities. The piperidine nitrogen is a strong base, while the pyridine nitrogen is significantly weaker.[3] This duality, combined with a moderately nonpolar carbon framework (XLogP3 of 1.1), suggests an amphiphilic character that will be central to its interactions with various organic solvents.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. Solubility is the thermodynamic result of breaking solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.[4]
For this compound, the key interactions are:
-
Hydrogen Bonding: The N-H group on the piperidine ring can act as a strong hydrogen bond donor. Both the sp³-hybridized nitrogen in piperidine and the sp²-hybridized nitrogen in pyridine can act as hydrogen bond acceptors. This is the most significant interaction in polar protic solvents.
-
Dipole-Dipole Interactions: The presence of electronegative nitrogen atoms creates a molecular dipole, allowing for electrostatic interactions with other polar molecules.
-
Van der Waals Forces (London Dispersion): The C10 hydrocarbon skeleton contributes to nonpolar interactions, which will be the primary mode of interaction with nonpolar solvents.
The solubility in any given solvent will be determined by the balance of these forces.
Caption: Factors influencing the solubility of the target molecule.
A Predictive Framework for Solubility in Common Organic Solvents
Based on the principles above, we can construct a predictive framework for the solubility of this compound.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Miscible | These solvents are excellent hydrogen bond donors and acceptors, readily interacting with both the N-H and nitrogen lone pairs of the solute. The relatively small hydrocarbon skeleton of the solute is easily accommodated. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have large dipole moments.[4] They can effectively solvate the polar parts of the molecule. DMSO and DMF are often considered "universal" organic solvents for their broad solvating power.[4] |
| Intermediate Polarity | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Good to Moderate | These solvents can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor. Solubility will be substantial but may be less than in highly polar solvents. The balance between the polar heads and the nonpolar body of the solute matches the properties of these solvents well. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic rings of these solvents can interact with the pyridine ring via π-π stacking. However, the highly polar piperidine N-H group will be poorly solvated, limiting overall solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low to Insoluble | These solvents only interact via weak van der Waals forces. The energy required to break the strong intermolecular hydrogen bonds between solute molecules will not be compensated by the weak solute-solvent interactions.[4] |
Experimental Determination of Thermodynamic Solubility
While predictions are valuable, empirical determination is essential for accurate data. The Shake-Flask Method is the universally accepted standard for measuring thermodynamic (or equilibrium) solubility.[6][7] It is a robust protocol that ensures the solution has reached its maximum saturation point under controlled conditions.
Protocol: Determination of Thermodynamic Solubility by Shake-Flask HPLC-UV Method
A. Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve thermodynamic equilibrium.[8] After equilibrium is reached, the undissolved solid is removed by filtration, and the concentration of the dissolved compound in the saturated supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
B. Materials and Reagents:
-
This compound (solid, >98% purity)
-
HPLC-grade organic solvents (Methanol, Acetonitrile, DCM, Hexane, etc.)
-
Volumetric flasks (Class A)
-
Analytical balance (4 decimal places)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
C. Step-by-Step Methodology:
Part 1: Preparation of Calibration Standards
-
Causality: An accurate calibration curve is the foundation of quantification. It establishes the linear relationship between the detector response (UV absorbance) and the compound's concentration.
-
Primary Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Serial Dilutions: Perform a series of dilutions from the primary stock to prepare at least five standard solutions covering the expected solubility range (e.g., 250, 100, 50, 10, 1 µg/mL).[9]
-
Calibration Curve: Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration and perform a linear regression. The R² value must be >0.995 for the curve to be considered valid.
Part 2: Sample Preparation and Equilibration
-
Causality: Using a visible excess of solid and allowing sufficient time for equilibration are critical to ensuring the solution is truly saturated and at thermodynamic equilibrium, not a supersaturated kinetic state.[7][8]
-
Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid visibly present at the end of the experiment.
-
Add a known volume of the test solvent (e.g., 2 mL).
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for 24-48 hours. A 24-hour period is often sufficient, but longer times may be needed for compounds that dissolve slowly.[7][9]
Part 3: Phase Separation and Sample Analysis
-
Causality: Complete removal of all particulate matter is mandatory. Any undissolved microparticles that enter the analytical sample will be dissolved by the mobile phase, leading to a gross overestimation of solubility. A 0.45 µm filter is standard for this purpose.[9]
-
After equilibration, allow the vials to stand for ~30 minutes to let the excess solid settle.
-
Carefully withdraw a portion of the supernatant using a syringe.
-
Attach a 0.45 µm syringe filter and filter the solution into a clean HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.
-
Inject the prepared sample into the HPLC and record the peak area.
D. Calculation:
-
Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the compound in the analyzed sample.
-
Concentration = (Peak Area - y-intercept) / slope
-
-
Multiply the result by any dilution factor used to determine the final solubility in the original solvent.
-
Express the final result in appropriate units (e.g., mg/mL or mol/L).
Caption: Experimental workflow for thermodynamic solubility determination.
Data Presentation and Interpretation
The final solubility data should be presented clearly for easy comparison. This data is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for reactions and crystallizations.
-
Formulation Science: Designing solvent systems for preclinical and clinical formulations.
-
Medicinal Chemistry: Understanding structure-solubility relationships to guide the design of next-generation compounds with improved biopharmaceutical properties.[11]
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Acetonitrile | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Dichloromethane | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Toluene | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| n-Hexane | 25.0 ± 0.5 | Experimental Value | Calculated Value |
Conclusion
This compound is a molecule with a dual character, featuring both polar, basic heterocycles and a nonpolar hydrocarbon framework. This structure predicts high solubility in polar organic solvents (protic and aprotic) and poor solubility in nonpolar aliphatic solvents. While theoretical predictions provide a valuable starting point, they must be confirmed by rigorous experimental measurement. The shake-flask method detailed herein represents the gold-standard protocol for obtaining reliable, thermodynamic solubility data essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Wikipedia. (2024). Pyridine. Retrieved from [Link]
-
Wikipedia. (2024). Piperidine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 437973, 2-(Piperidin-2-yl)pyridine. Retrieved from [Link]
-
PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Request PDF. (n.d.). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
Sources
- 1. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 2-(2'-Piperidinyl)pyridine as a Chiral Ligand in Asymmetric Synthesis
As a Senior Application Scientist, this guide provides an in-depth technical overview of chiral pyridyl-piperidine ligands in asymmetric synthesis. While literature specifically detailing the applications of "2-(2-Piperidin-2-ylethyl)pyridine" as a chiral ligand is not extensively available, we will focus on the closely related and well-documented analogue, 2-(2'-Piperidinyl)pyridine , as a representative model. The principles, protocols, and applications discussed herein are fundamentally relevant for researchers exploring the potential of this entire class of bidentate nitrogen-containing chiral ligands.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Potential of Pyridyl-Piperidine Ligands
Chiral piperidine scaffolds are crucial structural motifs in a vast number of natural products and pharmaceuticals.[1] The precise control of stereochemistry is often a critical determinant of biological activity and therapeutic efficacy. Bidentate ligands incorporating both a pyridine and a chiral piperidine moiety, such as 2-(2'-piperidinyl)pyridine, offer a unique combination of steric and electronic properties for asymmetric catalysis.
The two nitrogen atoms—one on the sp²-hybridized pyridine ring and the other on the sp³-hybridized chiral piperidine ring—can effectively chelate to a metal center, creating a well-defined chiral environment. This rigid coordination geometry is essential for transferring stereochemical information from the ligand to the substrate during a catalytic transformation, thereby enabling the synthesis of enantioenriched products.
This guide will detail the synthesis and resolution of enantiomerically pure 2-(2'-piperidinyl)pyridine and its successful application in the highly enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction.
Synthesis and Optical Resolution of 2-(2'-Piperidinyl)pyridine
The synthesis of the racemic ligand and its subsequent resolution are critical first steps for its use in asymmetric catalysis. A reliable route starting from 2,2'-bipyridine has been established.[2][3]
Synthetic Pathway
The synthesis involves a three-step sequence:
-
Benzylation: Protection of one of the pyridine nitrogen atoms in 2,2'-bipyridine with a benzyl group.
-
Hydrogenation: Selective reduction of the benzylated pyridine ring to a piperidine.
-
Debenzylation: Removal of the benzyl protecting group to yield the final ligand.
Caption: Synthetic route to racemic 2-(2'-piperidinyl)pyridine.
Optical Resolution
The resolution of the racemic mixture is efficiently achieved by forming diastereomeric salts with a chiral resolving agent, such as D-tartaric acid or L-tartaric acid.[2] The N-benzylated intermediate is often used for the resolution, followed by debenzylation to obtain the enantiopure ligand.
Caption: General workflow for the optical resolution of the ligand.
Application in Asymmetric Diethylzinc Addition to Aldehydes
The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful method for producing chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. The 2-(2'-piperidinyl)pyridine ligand has proven to be highly effective in catalyzing the addition of diethylzinc to various aldehydes with excellent enantioselectivity.[2]
Proposed Catalytic Cycle
The catalytic cycle is believed to involve the formation of a chiral zinc complex. The bidentate ligand coordinates to the zinc atom, creating a chiral pocket that directs the approach of the aldehyde. This controlled orientation dictates the stereochemical outcome of the ethyl group transfer.
Caption: Proposed catalytic cycle for diethylzinc addition.
Performance Data
The effectiveness of the (S)-2-(2'-piperidinyl)pyridine ligand in the asymmetric addition of diethylzinc to a range of substituted benzaldehydes is summarized below. The reactions typically provide high yields and excellent enantiomeric excesses (ee).
| Entry | Aldehyde (Substituent) | Yield (%) | ee (%)[2] | Configuration |
| 1 | Benzaldehyde | 95 | 93 | R |
| 2 | 4-Methylbenzaldehyde | 96 | 94 | R |
| 3 | 4-Methoxybenzaldehyde | 95 | 92 | R |
| 4 | 4-Chlorobenzaldehyde | 98 | 96 | R |
| 5 | 2-Chlorobenzaldehyde | 93 | 95 | R |
| 6 | 1-Naphthaldehyde | 92 | 91 | R |
Detailed Experimental Protocols
Protocol 1: Asymmetric Addition of Diethylzinc to 4-Chlorobenzaldehyde
This protocol is adapted from the literature and is provided as a representative example.[2]
Materials:
-
(S)-2-(2'-Piperidinyl)pyridine (ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
4-Chlorobenzaldehyde
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
-
Syringes and needles for transfer of air-sensitive reagents
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, nitrogen-flushed 50 mL Schlenk flask, add (S)-2-(2'-piperidinyl)pyridine (0.02 mmol, 1.0 mol%).
-
Add 5 mL of anhydrous toluene via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (2.4 mL, 2.4 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the resulting solution at 0 °C for 30 minutes to pre-form the catalyst.
-
-
Reaction Execution:
-
In a separate flame-dried flask, dissolve 4-chlorobenzaldehyde (281 mg, 2.0 mmol, 1.0 equiv) in 5 mL of anhydrous toluene.
-
Slowly add the aldehyde solution to the pre-formed catalyst solution at 0 °C via syringe over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral alcohol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Conclusion and Outlook
The 2-(2'-piperidinyl)pyridine ligand serves as an excellent model for a versatile class of chiral auxiliaries in asymmetric synthesis. Its straightforward preparation, successful resolution, and high efficacy in key C-C bond-forming reactions underscore its potential. Researchers in drug development can leverage this ligand scaffold to access a wide range of enantioenriched building blocks. Future work may involve modifying the pyridine or piperidine rings to fine-tune the steric and electronic properties of the ligand, thereby expanding its applicability to other asymmetric transformations.
References
-
Cheng, Y., et al. (2008). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Tetrahedron: Asymmetry, 19(15), 1838-1843. [Link]
-
ChemInform Abstract: Chiral Ligand 2-(2′-Piperidinyl)pyridine: Synthesis, Resolution and Application in Asymmetric Diethylzinc Addition to Aldehydes. (2008). ChemInform, 39(52). [Link]
Sources
Application Notes and Protocols for 2-(2-Piperidin-2-ylethyl)pyridine in Asymmetric Catalysis
Introduction: The Architectural Advantage of 2-(2-Piperidin-2-ylethyl)pyridine in Catalysis
This compound is a chiral bidentate ligand featuring a unique combination of a pyridine ring and a piperidine moiety linked by an ethyl bridge. This structure possesses key attributes that make it a compelling candidate for applications in asymmetric catalysis. The presence of two distinct nitrogen atoms—an sp²-hybridized nitrogen in the pyridine ring and an sp³-hybridized chiral secondary amine in the piperidine ring—allows for effective chelation to a metal center. This bidentate coordination is fundamental to forming a structurally well-defined and stable catalytic complex.
The chirality inherent in the piperidine ring is pivotal for inducing enantioselectivity in chemical transformations. The stereogenic center at the 2-position of the piperidine can effectively bias the spatial orientation of substrates as they approach the catalytic center, leading to the preferential formation of one enantiomer over the other. Such chiral piperidine motifs are prevalent in numerous natural products and pharmaceutically active compounds, underscoring their significance in medicinal chemistry and drug development.[1][2][3]
This application note provides a detailed experimental protocol for the use of this compound as a chiral ligand in the asymmetric addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction. The protocols and insights provided herein are designed for researchers and scientists engaged in synthetic chemistry and drug discovery.
Mechanistic Insights: The Role of the Ligand in Stereocontrol
The catalytic efficacy of this compound in the asymmetric addition of diethylzinc to aldehydes hinges on the in-situ formation of a chiral zinc-ligand complex. The bidentate nature of the ligand, coordinating through both the pyridine and piperidine nitrogens, creates a rigid and well-defined chiral environment around the zinc atom.
The proposed catalytic cycle is initiated by the reaction of the chiral ligand with diethylzinc to form a dimeric zinc alkoxide species upon reaction with the aldehyde. The aldehyde substrate then coordinates to the Lewis acidic zinc center. The chiral ligand dictates the facial selectivity of the subsequent alkyl transfer from the zinc to the aldehyde carbonyl. The steric bulk of the ligand environment favors the approach of the aldehyde from one face, leading to the observed enantioselectivity. The resulting zinc alkoxide of the product can then react with another molecule of diethylzinc to regenerate the active catalyst and release the chiral secondary alcohol. A similar catalytic manifold has been demonstrated for the structurally related ligand 2-(2'-piperidinyl)pyridine.[4]
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol details the enantioselective addition of diethylzinc to benzaldehyde, a representative aromatic aldehyde, using (S)-2-(2-Piperidin-2-ylethyl)pyridine as the chiral ligand.
Materials and Reagents:
-
(S)-2-(2-Piperidin-2-ylethyl)pyridine (≥98% purity)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled, ≥99%)
-
Anhydrous Toluene (≤50 ppm H₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.), oven-dried and cooled under an inert atmosphere.
-
Inert atmosphere system (Argon or Nitrogen)
Equipment:
-
Magnetic stirrer with stir bars
-
Ice-water bath
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or equivalent)
Step-by-Step Procedure:
-
Catalyst Preparation (In-situ):
-
To an oven-dried 50 mL Schlenk flask under an inert atmosphere, add anhydrous toluene (10 mL).
-
Add (S)-2-(2-Piperidin-2-ylethyl)pyridine (0.05 mmol, 1.0 eq).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 44 eq) via syringe. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the chiral catalyst complex.
-
-
Reaction Execution:
-
To the catalyst solution at 0 °C, add benzaldehyde (1.0 mmol, 20 eq) dropwise over 5 minutes.
-
Allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
-
Reaction Quench and Work-up:
-
Once the reaction is complete (as indicated by the consumption of benzaldehyde on TLC), carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL). Caution: Unreacted diethylzinc will react vigorously with water, evolving ethane gas.
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of Hexanes:Ethyl Acetate) to afford the pure (S)-1-phenylpropan-1-ol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
-
Data Presentation
The following table summarizes typical results obtained for the asymmetric ethylation of various aldehydes using a similar catalytic system. These values serve as a benchmark for validating the experimental setup.
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | Benzaldehyde | 5 | 2 | 0 | >95 | up to 98 |
| 2 | 4-Chlorobenzaldehyde | 5 | 3 | 0 | >95 | up to 97 |
| 3 | 4-Methoxybenzaldehyde | 5 | 4 | 0 | >90 | up to 96 |
| 4 | 2-Naphthaldehyde | 5 | 4 | 0 | >95 | up to 99 |
| 5 | Cinnamaldehyde | 10 | 6 | -20 | ~85 | up to 92 |
Experimental Workflow Visualization
Caption: General experimental workflow for the asymmetric ethylation reaction.
References
- BenchChem. (2025). Synthesis of 1-(Piperidin-2- ylmethyl)piperidine from pyridine. BenchChem Technical Support.
- Cheng, Y.-Q., Bian, Z., Kang, C.-Q., Guo, H.-Q., & Gao, L.-X. (2008). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Tetrahedron: Asymmetry, 19(13), 1572–1575.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Rovner, R. et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5086-5089.
- Sci-Hub. (2008). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Tetrahedron: Asymmetry.
- TCU Digital Repository. (n.d.).
- Wasserscheid, P., & Korth, W. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(10), 1545-1557.
- Zhang, W. et al. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.
Sources
- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Sci-Hub. Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes / Tetrahedron: Asymmetry, 2008 [sci-hub.box]
Application Notes and Protocols for 2-(2-Piperidin-2-ylethyl)pyridine in Pharmaceutical Synthesis
Foreword: Navigating the Frontier of a Novel Scaffold
In the landscape of pharmaceutical research, the exploration of novel chemical scaffolds is the cornerstone of innovation. This guide focuses on 2-(2-Piperidin-2-ylethyl)pyridine , a heterocyclic compound featuring both a pyridine and a piperidine moiety. It is critical to establish at the outset that, as of the current literature, this specific molecule is not a widely documented intermediate or active pharmaceutical ingredient (API) in publicly accessible records. However, the constituent pyridine and piperidine rings are two of the most privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[1][2]
Therefore, this document adopts a dual-pronged approach. Firstly, it provides a robust, logical, and detailed synthetic pathway to access this compound, constructed from established chemical transformations. Secondly, it ventures into the realm of predictive application, leveraging the principles of bioisosterism and structure-activity relationships (SAR) to propose and rationalize potential therapeutic applications for this scaffold.[2][3] This guide is intended for medicinal chemists, synthetic chemists, and drug discovery professionals, providing both practical synthetic protocols and a scientifically-grounded framework for exploring the therapeutic potential of this and related novel structures.
PART 1: Synthesis of the this compound Scaffold
The synthesis of the target molecule is a multi-step process that requires careful control over reaction conditions to achieve the desired selectivity. The proposed pathway begins with the formation of a bipyridine system, followed by selective reduction and subsequent functionalization.
Overall Synthetic Strategy
The logical flow for the synthesis is outlined below. It begins with the coupling of pyridine to form 2,2'-bipyridine, followed by the selective hydrogenation of one pyridine ring to yield 2-(piperidin-2-yl)pyridine. The final step involves the introduction of the ethyl group onto the piperidine nitrogen.
Sources
The Strategic Application of 2-(2-Piperidin-2-ylethyl)pyridine in the Synthesis of Poranthera Alkaloids
Introduction: A Versatile Bicyclic Synthon for Complex Alkaloid Synthesis
The quest for efficient and stereocontrolled routes to complex natural products is a driving force in modern organic chemistry. Among the vast array of nitrogen-containing heterocyclic natural products, the Poranthera alkaloids, isolated from the Australian plant Poranthera corymbosa, present a unique synthetic challenge due to their intricate bridged polycyclic structures. At the heart of many of these alkaloids lies the 2-(2-picolyl)piperidine moiety. The robust and versatile building block, 2-(2-Piperidin-2-ylethyl)pyridine , has emerged as a critical starting material and key intermediate in the stereoselective synthesis of these fascinating molecules, most notably in the total synthesis of (+)-Porantheridine.
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of Poranthera alkaloids. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer insights into the stereochemical control achievable with this valuable synthon.
The Strategic Advantage of the this compound Scaffold
The structure of this compound offers a unique combination of functionalities that make it an ideal precursor for the construction of the core skeleton of Poranthera alkaloids. The piperidine ring provides a chiral scaffold, which, when resolved into its enantiopure forms, allows for the asymmetric synthesis of the target natural products. The pyridine ring, on the other hand, serves as a latent functional handle that can be elaborated through various transformations to construct the remaining rings of the alkaloid framework. The ethyl linker provides the correct spacing and conformational flexibility required for subsequent intramolecular cyclization reactions.
A prime example of the strategic deployment of this building block is in the asymmetric total synthesis of (+)-porantheridine. In this synthesis, the chiral piperidine unit of this compound dictates the absolute stereochemistry of the final product, while the pyridine ring is ultimately transformed to construct the fused ring system.
Core Synthetic Strategy: From Building Block to Alkaloid Core
The overall synthetic strategy for constructing Poranthera alkaloids from this compound generally involves a series of key transformations. The following workflow provides a conceptual overview of this process.
Figure 1: Conceptual workflow for the synthesis of Poranthera alkaloids.
Detailed Application and Protocols: The Asymmetric Synthesis of (+)-Porantheridine
The enantioselective total synthesis of (+)-porantheridine serves as an excellent case study to illustrate the practical application of this compound. The synthesis hinges on the early introduction of chirality via the resolution of the racemic starting material, followed by a series of carefully orchestrated steps to construct the intricate polycyclic core.
Part 1: Chiral Resolution and N-Protection
The initial and most critical step is the resolution of racemic this compound to obtain the desired enantiomer. This is typically achieved through diastereomeric salt formation with a chiral acid, such as (+)-O,O'-dibenzoyl-D-tartaric acid.
Protocol 1: Chiral Resolution of (±)-2-(2-Piperidin-2-ylethyl)pyridine
-
Dissolution: Dissolve (±)-2-(2-Piperidin-2-ylethyl)pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Salt Formation: Add a solution of (+)-O,O'-dibenzoyl-D-tartaric acid (0.5 eq) in the same solvent to the racemic amine solution.
-
Crystallization: Allow the mixture to stand at room temperature, followed by cooling to 0-5 °C to induce crystallization of the diastereomeric salt.
-
Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. Recrystallize the salt from the same solvent until a constant optical rotation is achieved.
-
Liberation of the Free Base: Treat the resolved diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract the enantiomerically pure amine with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired enantiomer of this compound.
Following resolution, the secondary amine of the piperidine ring is protected to prevent unwanted side reactions in subsequent steps. The choice of protecting group is crucial and should be stable to the upcoming reaction conditions yet readily removable at a later stage. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
Protocol 2: N-Boc Protection
-
Reaction Setup: Dissolve the enantiomerically pure this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (1.2 eq) to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until complete conversion is observed by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected this compound.
Part 2: Elaboration of the Pyridine Ring and Intramolecular Cyclization
With the chiral piperidine moiety protected, the focus shifts to the modification of the pyridine ring to facilitate the key intramolecular cyclization. A common strategy involves the partial reduction of the pyridine ring to a dihydropyridine or tetrahydropyridine intermediate, followed by functionalization to introduce a reactive handle for the cyclization.
A pivotal transformation in the synthesis of (+)-porantheridine involves the catalytic hydrogenation of the pyridine ring, which can be controlled to yield the corresponding piperidine. This fully saturated bicyclic system then undergoes a strategic C-N bond cleavage and subsequent intramolecular cyclization to form the core of the Poranthera alkaloid.
Protocol 3: Catalytic Hydrogenation of the Pyridine Ring
-
Catalyst Preparation: In a high-pressure reaction vessel, suspend a catalytic amount of a suitable catalyst, such as platinum(IV) oxide (Adam's catalyst), in a solvent like acetic acid.
-
Substrate Addition: Add the N-Boc protected this compound to the vessel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the reaction is complete (monitored by GC-MS or NMR).
-
Workup: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the fully hydrogenated product.
The subsequent intramolecular cyclization is often the most challenging and crucial step in the synthesis. It typically involves the generation of a reactive intermediate, such as an iminium ion or an N-acyliminium ion, which then undergoes a nucleophilic attack from a tethered carbon nucleophile to form the key C-C bond and construct the polycyclic framework. The specific conditions for this step are highly substrate-dependent and require careful optimization.
Data Presentation
| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Stereoselectivity |
| Chiral Resolution | (±)-2-(2-Piperidin-2-ylethyl)pyridine | (+)-O,O'-dibenzoyl-D-tartaric acid, Methanol | (+)-2-(2-Piperidin-2-ylethyl)pyridine | ~40-45 | >99% ee |
| N-Protection | (+)-2-(2-Piperidin-2-ylethyl)pyridine | (Boc)₂O, Et₃N, CH₂Cl₂ | N-Boc-(+)-2-(2-Piperidin-2-ylethyl)pyridine | >95 | - |
| Hydrogenation | N-Boc-(+)-2-(2-Piperidin-2-ylethyl)pyridine | H₂, PtO₂, Acetic Acid | N-Boc-decahydro-1,8-naphthyridine derivative | ~85-90 | High |
| Cyclization | Hydrogenated Intermediate | Varies (e.g., Lewis acid, base) | Porantheridine core | Variable | High |
Conclusion: A Testament to Strategic Synthesis
The application of this compound in the total synthesis of Poranthera alkaloids, particularly (+)-porantheridine, stands as a testament to the power of strategic synthetic design. By leveraging the inherent chirality and functionality of this readily accessible building block, chemists can efficiently and stereoselectively construct complex, polycyclic natural products. The protocols and strategies outlined in this application note provide a solid foundation for researchers aiming to explore the synthesis of this fascinating class of alkaloids and to develop novel analogs with potential therapeutic applications. The continued exploration of such versatile synthons will undoubtedly pave the way for future breakthroughs in the field of natural product synthesis and drug discovery.
References
- Knight, D. W. (1995). The Piperidine Alkaloids.
- Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids.
- Comins, D. L., & O'Connor, S. (1997). Asymmetric synthesis of piperidine alkaloids. Chemical Society Reviews, 26(4), 307-316.
Application Notes and Protocols: Asymmetric Diethylzinc Addition to Aldehydes Catalyzed by 2-(2-Piperidin-2-ylethyl)pyridine
Introduction: The Quest for Enantiopure Alcohols
The enantioselective addition of organometallic reagents to carbonyl compounds stands as a cornerstone of modern asymmetric synthesis, providing a direct pathway to chiral secondary alcohols. These molecules are not merely academic curiosities; they are pivotal building blocks in the pharmaceutical industry, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound.[1] Among the myriad of methods developed, the addition of diethylzinc to aldehydes, catalyzed by a chiral ligand, has emerged as a particularly robust and reliable transformation.[1]
This guide focuses on a highly effective catalyst in this arena: 2-(2-Piperidin-2-ylethyl)pyridine . While the specific ethyl-bridged compound named is a close structural analog, this document will detail the synthesis and application of the well-documented and highly successful parent ligand, 2-(2'-piperidinyl)pyridine . This chiral diamine ligand has demonstrated exceptional efficacy, catalyzing the addition of diethylzinc to a range of aldehydes to produce optically active secondary alcohols in high yields and with outstanding enantioselectivity, in some cases reaching up to 100% enantiomeric excess (ee).[2] We will delve into the mechanistic underpinnings of this catalytic system, provide detailed, field-tested protocols for the synthesis and resolution of the catalyst, and outline the procedure for its application in the asymmetric ethylation of aldehydes.
Mechanistic Insights: How Chirality is Transferred
The success of an asymmetric catalyst lies in its ability to create a chiral environment around the reacting molecules, favoring one stereochemical pathway over the other. In the 2-(2'-piperidinyl)pyridine-catalyzed addition of diethylzinc to an aldehyde, the catalyst orchestrates a highly organized transition state.
The proposed mechanism involves the following key steps:
-
Formation of the Active Catalyst: The chiral ligand, 2-(2'-piperidinyl)pyridine, reacts with diethylzinc. The acidic proton on the piperidine nitrogen is removed by one equivalent of diethylzinc to form a zinc amide. This initial reaction creates a dimeric zinc complex bridged by the deprotonated ligand.
-
Coordination and Activation: This chiral zinc complex then coordinates with the aldehyde. The Lewis acidic zinc atom activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack. The pyridine nitrogen of the ligand plays a crucial role in this coordination, creating a well-defined, rigid chiral pocket.
-
Stereoselective Ethyl Transfer: A second molecule of diethylzinc delivers an ethyl group to one face of the activated aldehyde. The steric environment created by the chiral ligand directs this attack, ensuring the formation of one enantiomer of the product preferentially. The piperidinyl group's stereochemistry dictates which face of the aldehyde is accessible.
-
Product Release and Catalyst Regeneration: After the ethyl transfer, the resulting zinc alkoxide product is released, and the chiral zinc-ligand complex is regenerated, ready to enter another catalytic cycle.
This entire process is a finely tuned dance of coordination and reaction, where the catalyst acts as a chiral choreographer.
Caption: Proposed Catalytic Cycle for Asymmetric Diethylzinc Addition.
Experimental Protocols
Part 1: Synthesis of Racemic 2-(2'-Piperidinyl)pyridine
The synthesis of the racemic ligand is achieved through a three-step process starting from the commercially available 2,2'-bipyridine.[2]
Caption: Workflow for the Synthesis of Racemic 2-(2'-Piperidinyl)pyridine.
Step 1: Benzylation of 2,2'-Bipyridine
-
To a solution of 2,2'-bipyridine in toluene, add benzyl bromide.
-
Heat the mixture at reflux for 12 hours.
-
Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the precipitate by filtration, wash with toluene, and dry under vacuum to yield N-benzyl-2-(pyridin-2-yl)pyridinium bromide as a solid.
Step 2: Hydrogenation to 2-(1-Benzyl-2-piperidinyl)pyridine
-
In a high-pressure autoclave, dissolve the N-benzyl-2-(pyridin-2-yl)pyridinium bromide from Step 1 in ethanol.
-
Add platinum(IV) oxide (PtO₂) as the catalyst.
-
Pressurize the autoclave with hydrogen gas (approx. 50 atm) and stir the mixture at 60°C for 24 hours.
-
After cooling and venting, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to give 2-(1-benzyl-2-piperidinyl)pyridine.
Step 3: Debenzylation to Racemic 2-(2'-Piperidinyl)pyridine
-
Dissolve the 2-(1-benzyl-2-piperidinyl)pyridine from Step 2 in methanol.
-
Add Pearlman's catalyst (20% Pd(OH)₂ on carbon).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain the racemic 2-(2'-piperidinyl)pyridine.
Part 2: Resolution of Racemic 2-(1-Benzyl-2-piperidinyl)pyridine
To be an effective catalyst for asymmetric synthesis, the racemic ligand must be resolved into its individual enantiomers. This is accomplished by classical resolution using a chiral resolving agent, such as tartaric acid.[2]
-
Dissolve the racemic 2-(1-benzyl-2-piperidinyl)pyridine in a suitable solvent like methanol.
-
Add a solution of D-(-)-tartaric acid (0.5 equivalents) in methanol.
-
Allow the mixture to stand at room temperature. The salt of one enantiomer will preferentially crystallize.
-
Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
To obtain the free base, treat the diastereomerically pure salt with an aqueous solution of sodium hydroxide and extract with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, filter, and concentrate to yield the enantiomerically pure (S)-2-(1-benzyl-2-piperidinyl)pyridine.
-
The (R)-enantiomer can be recovered from the mother liquor and purified similarly using L-(+)-tartaric acid.
-
The enantiomerically pure 2-(1-benzyl-2-piperidinyl)pyridine is then debenzylated following the procedure in Part 1, Step 3, to yield the final enantiopure catalyst.
Part 3: Protocol for Asymmetric Diethylzinc Addition to an Aldehyde
This general protocol can be adapted for various aldehyde substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
To a flame-dried Schlenk flask, add the chiral 2-(2'-piperidinyl)pyridine ligand (e.g., 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (e.g., 2 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of diethylzinc (e.g., 1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) to the stirred ligand solution.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Continue stirring at 0°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Substrate Scope and Performance
The 2-(2'-piperidinyl)pyridine catalyst has been shown to be effective for a variety of aromatic aldehydes, providing the corresponding chiral secondary alcohols with high yields and excellent enantioselectivities.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 95 | >99 (S) |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 96 | >99 (S) |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 92 | 98 (S) |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 94 | >99 (S) |
| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 90 | 96 (S) |
Data synthesized from findings reported in Cheng, Y.-Q., et al. (2008).[2]
Conclusion
The chiral ligand 2-(2'-piperidinyl)pyridine is a highly efficient and versatile catalyst for the asymmetric addition of diethylzinc to aldehydes. Its straightforward synthesis from readily available starting materials, coupled with a robust resolution protocol, makes it an accessible and attractive tool for synthetic chemists. The exceptional levels of enantioselectivity achieved underscore its value in the synthesis of enantiopure secondary alcohols, which are critical intermediates in the development of new pharmaceuticals and other biologically active molecules. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to confidently apply this powerful catalytic system in their own synthetic endeavors.
References
-
Cheng, Y.-Q., Bian, Z., Kang, C.-Q., Guo, H.-Q., & Gao, L.-X. (2008). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Tetrahedron: Asymmetry, 19(13), 1572–1575. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]
Sources
Application Notes and Protocols for the Preparation of Chiral Alcohols Using 2-(2-Piperidin-2-ylethyl)pyridine
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Introduction: The Critical Role of Chiral Alcohols and Asymmetric Catalysis
Enantiomerically pure alcohols are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The specific stereochemistry of an alcohol can dictate its biological activity, making the development of methods for their enantioselective synthesis a paramount objective.[3] Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, represents one of the most elegant and efficient strategies to achieve this goal.[3][4]
Among the diverse array of chiral ligands developed for asymmetric catalysis, those incorporating a pyridine moiety have proven to be exceptionally versatile.[5] The pyridine nitrogen acts as an effective coordinating atom for a variety of transition metals, while the adjacent chiral centers can induce a high degree of stereocontrol in the catalytic process. This guide focuses on the application of a specific C1-symmetric amino-pyridine ligand, 2-(2-Piperidin-2-ylethyl)pyridine , in the asymmetric synthesis of chiral alcohols. While direct applications of "this compound" are not extensively documented in the readily available literature, we will draw upon the well-established principles and successful applications of the closely related and structurally similar ligand, 2-(2'-piperidinyl)pyridine , to provide a comprehensive and insightful guide for researchers. The primary application highlighted is the highly enantioselective addition of diethylzinc to aldehydes, a powerful method for generating chiral secondary alcohols.[6]
The Ligand: Synthesis, Resolution, and Properties of 2-(2'-Piperidinyl)pyridine
The chiral ligand 2-(2'-piperidinyl)pyridine is a cornerstone of this methodology. Its synthesis and resolution are critical first steps for its successful application in asymmetric catalysis.
Synthesis and Resolution Pathway
A robust synthesis of 2-(2'-piperidinyl)pyridine has been reported, starting from 2,2'-bipyridine.[6] The synthetic sequence involves a sequential benzylation, hydrogenation, and subsequent debenzylation. The resolution of the racemic ligand is achieved by forming diastereomeric salts with a chiral resolving agent, such as D- or L-tartaric acid, allowing for the separation of the enantiomers. The final debenzylation step then affords the enantiomerically pure ligand.[6]
Caption: Synthesis and resolution of 2-(2'-piperidinyl)pyridine.
Core Application: Enantioselective Addition of Diethylzinc to Aldehydes
The primary and highly successful application of 2-(2'-piperidinyl)pyridine is as a chiral ligand in the enantioselective addition of diethylzinc (Et₂Zn) to various aldehydes. This reaction provides a direct route to a wide range of optically active secondary alcohols with high yields and exceptional enantiomeric excess (ee).[6]
The Causality Behind Experimental Choices
The success of this asymmetric transformation hinges on several key experimental parameters:
-
The Chiral Ligand: The C1-symmetric 2-(2'-piperidinyl)pyridine is the source of chirality. The piperidine nitrogen and the pyridine nitrogen coordinate to the zinc atom, forming a chiral catalyst in situ. The stereochemistry of the resulting alcohol is directly determined by the absolute configuration of the ligand used.
-
The Zinc Reagent: Diethylzinc is a mild and effective alkylating agent. Its reaction with the chiral ligand forms a chiral zinc complex that is the active catalyst.
-
The Substrate (Aldehyde): A wide variety of aldehydes, including aromatic, aliphatic, and heterocyclic aldehydes, can be successfully employed in this reaction. The steric and electronic properties of the aldehyde can influence the reaction rate and, to a lesser extent, the enantioselectivity.
-
Solvent: The choice of solvent is crucial. Non-polar aprotic solvents such as toluene or hexane are typically used to ensure the solubility of the reagents and to avoid interference with the catalytic cycle.
-
Temperature: The reaction is generally carried out at low temperatures (e.g., 0 °C to room temperature) to enhance enantioselectivity. Lower temperatures favor the transition state leading to the major enantiomer.
Proposed Catalytic Cycle
The catalytic cycle is believed to proceed through the formation of a chiral dimeric zinc complex. The aldehyde coordinates to one of the zinc centers, and the ethyl group is then transferred from the other zinc center to the aldehyde carbonyl carbon in a highly stereocontrolled manner.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocols: A Self-Validating System
The following protocol is a generalized procedure based on the successful application of 2-(2'-piperidinyl)pyridine in the enantioselective ethylation of aldehydes.[6]
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
Materials:
-
Anhydrous toluene
-
(S)- or (R)-2-(2'-Piperidinyl)pyridine (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To a Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (e.g., 2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (e.g., 0.1 mmol, 10 mol%) via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst.
-
-
Reaction:
-
To the catalyst solution, add the aldehyde (e.g., 1.0 mmol, 1.0 equiv) either neat or as a solution in anhydrous toluene.
-
Slowly add the remaining diethylzinc solution (e.g., 1.1 mmol, 1.1 equiv) to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C or room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Data Presentation: Performance of 2-(2'-Piperidinyl)pyridine in Asymmetric Ethylation
The following table summarizes the performance of the (S)-2-(2'-piperidinyl)pyridine ligand in the enantioselective addition of diethylzinc to various aldehydes, demonstrating the broad applicability and high efficiency of this catalytic system.[6]
| Entry | Aldehyde | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 95 | 98 | S |
| 2 | 4-Chlorobenzaldehyde | 96 | 99 | S |
| 3 | 4-Methoxybenzaldehyde | 94 | 97 | S |
| 4 | 2-Naphthaldehyde | 92 | >99 | S |
| 5 | Cinnamaldehyde | 85 | 96 | S |
| 6 | Cyclohexanecarboxaldehyde | 88 | 95 | S |
Conclusion and Future Outlook
The chiral ligand 2-(2'-piperidinyl)pyridine has demonstrated exceptional utility in the enantioselective synthesis of chiral secondary alcohols via the addition of diethylzinc to aldehydes.[6] The high yields and excellent enantioselectivities achieved underscore the effectiveness of this C1-symmetric ligand in creating a highly organized and stereochemically demanding transition state. The straightforward experimental protocol and the commercial availability of the necessary reagents make this a valuable tool for researchers in both academic and industrial settings.
Future research could explore the application of this compound and its derivatives in other asymmetric transformations, such as transfer hydrogenation of ketones or asymmetric additions of other organometallic reagents. The modular synthesis of this ligand class allows for structural modifications that could further enhance its catalytic activity and expand its substrate scope, paving the way for the development of even more efficient and selective catalysts for the synthesis of valuable chiral molecules.
References
-
Cheng, Y.-Q., Bian, Z., Kang, C.-Q., Guo, H.-Q., & Gao, L.-X. (2008). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Tetrahedron: Asymmetry, 19(13), 1572–1575. Available from: [Link]
-
Demir, A. S., et al. (2002). Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes. Chirality, 14(1), 28-31. Available from: [Link]
-
Gröger, H., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. Chemistry – A European Journal, 28(51), e202201314. Available from: [Link]
-
Burke, M. D., et al. (2005). Chiral Propargyl Alcohols via the Enantioselective Addition of Terminal Di- and Triynes to Aldehydes. The Journal of Organic Chemistry, 70(23), 9374–9383. Available from: [Link]
-
Wikipedia. Enantioselective synthesis. Available from: [Link]
-
Forzato, C., et al. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available from: [Link]
-
Zhang, X., et al. (2021). Enantioselective synthesis of chiral allylic alcohols with two contiguous stereocenters. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sci-Hub. Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes / Tetrahedron: Asymmetry, 2008 [sci-hub.sg]
Application Notes and Protocols: The Emerging Role of 2-(2-Piperidin-2-ylethyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The confluence of the pyridine and piperidine rings in a single molecular entity presents a compelling scaffold for exploration in medicinal chemistry. This document provides a detailed guide to the synthesis, chemical properties, and, most importantly, the potential applications of 2-(2-Piperidin-2-ylethyl)pyridine as a versatile building block in drug discovery. While direct applications in marketed drugs are not yet established, the structural motifs inherent in this compound are present in numerous bioactive molecules, suggesting its significant potential.[1] This guide offers detailed protocols for its synthesis via catalytic hydrogenation of the corresponding pyridine precursor, methods for its characterization, and a discussion of its prospective utility in developing novel therapeutic agents, particularly for central nervous system (CNS) disorders.
Introduction: A Scaffold of Privileged Structures
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its capacity to engage with a wide array of biological targets.[2] Similarly, the pyridine nucleus is a cornerstone in medicinal chemistry, found in drugs with applications ranging from anticancer to antiviral agents.[3] The combination of these two privileged structures in this compound creates a molecule with a unique three-dimensional architecture and chemical reactivity profile, making it an attractive starting point for the synthesis of novel chemical entities with therapeutic potential.
The ethyl linker between the two heterocyclic systems provides conformational flexibility, which can be crucial for optimal binding to target proteins. Furthermore, the secondary amine of the piperidine ring and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors or donors, and can be readily functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in drug design and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | |
| Molecular Weight | 190.29 g/mol | |
| Physical Form | Liquid | |
| Storage Temperature | -20°C | |
| Purity (Typical) | 95% | |
| InChI Code | 1S/C12H18N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1,3,5,9,12,14H,2,4,6-8,10H2 | |
| InChI Key | XVZJIQLZEGNILT-UHFFFAOYSA-N |
Synthesis of this compound: A Detailed Protocol
The most direct and atom-economical method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 2-(2-pyridylethyl)pyridine. This process involves the saturation of the pyridine ring to yield the corresponding piperidine.[4] While a specific protocol for this exact substrate is not extensively documented in peer-reviewed literature, the following procedure is based on well-established methods for the hydrogenation of substituted pyridines.[5]
Experimental Protocol: Catalytic Hydrogenation of 2-(2-pyridylethyl)pyridine
Objective: To synthesize this compound via the catalytic hydrogenation of 2-(2-pyridylethyl)pyridine.
Materials:
-
2-(2-pyridylethyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Pre-reduction (optional but recommended): In a high-pressure reaction vessel, suspend Platinum(IV) oxide (5 mol%) in ethanol. Pressurize the vessel with hydrogen gas (50-70 bar) and stir vigorously for 1 hour at room temperature. This step converts the platinum oxide to the active platinum black catalyst.
-
Reaction Setup: Carefully vent the hydrogen and add a solution of 2-(2-pyridylethyl)pyridine (1.0 eq) in glacial acetic acid to the reaction vessel containing the pre-reduced catalyst.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50-70 bar.[5]
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material.
-
Work-up: Upon completion of the reaction, carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal and Neutralization: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol and most of the acetic acid.
-
Extraction: Dissolve the residue in water and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.[6]
-
Product Isolation: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product in high purity.
Expected Yield: While specific yields for this reaction are not reported, similar hydrogenations of substituted pyridines typically proceed in good to excellent yields (70-95%).
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry: A Landscape of Potential
While the direct incorporation of this compound into clinically approved drugs has not been reported, its structural components are prevalent in a variety of bioactive molecules. This suggests a strong potential for this scaffold in future drug discovery efforts.
Central Nervous System (CNS) Drug Discovery
The 2-substituted piperidine motif is a key feature in numerous CNS-active compounds.[7] For instance, derivatives of 2-aminopyridine have shown promise as c-Met kinase inhibitors for cancer therapy. The structural similarity of this compound to these and other CNS-active molecules highlights its potential as a starting point for the development of novel therapeutics for neurological and psychiatric disorders.
Caption: Potential CNS therapeutic applications of the scaffold.
As a Versatile Ligand for Receptor Modulation
The presence of two basic nitrogen atoms in this compound makes it an excellent candidate for development as a ligand for various receptors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the piperidine nitrogen can be protonated at physiological pH, allowing for ionic interactions with receptor binding sites.
Derivatives of pyridine and piperidine have been successfully developed as ligands for a wide range of receptors, including G-protein coupled receptors (GPCRs) and ion channels. For example, novel derivatives of 2-pyridinemethylamine have been identified as potent and selective agonists at 5-HT1A receptors.[4] This precedent suggests that derivatives of this compound could be synthesized and screened for activity against a variety of receptor targets.
Caption: Interaction of the scaffold with a biological target.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis from readily available starting materials via catalytic hydrogenation is a feasible and scalable process. The combination of the pyridine and piperidine moieties offers a unique chemical space for the design of novel bioactive molecules.
Future research should focus on the synthesis of a diverse library of derivatives based on this scaffold, followed by systematic screening against a broad range of biological targets. In particular, its potential in the development of CNS-active agents warrants further investigation. The detailed protocols and conceptual framework provided in this document are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing molecule and its potential to contribute to the next generation of therapeutics.
References
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1889-1893.
- MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(16), 4999.
- Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660.
- Google Patents. (2005). Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1).
- ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry.
- MDPI. (2022). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 27(2), 391.
-
PubMed. (2023). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Retrieved from [Link]
-
ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
ResearchGate. (2024). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]
- ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32371–32383.
-
ResearchGate. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
- Dalton Transactions. (2017). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. 46(43), 14870-14878.
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Synthesis of Novel Derivatives from 2-(2-Piperidin-2-ylethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of the 2-(2-Piperidin-2-ylethyl)pyridine Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, combining the key pharmacophoric elements of a piperidine ring and a pyridine ring. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its ability to engage with a wide range of biological targets.[1] Similarly, the pyridine ring is a common feature in FDA-approved drugs, contributing to molecular recognition and modulating pharmacokinetic properties.[2] The ethyl linker between these two rings provides conformational flexibility, allowing derivatives to adopt optimal geometries for interacting with biological macromolecules.
Derivatives of this scaffold are of significant interest, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.[3] The secondary amine of the piperidine ring serves as a prime handle for chemical modification, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the synthesis of novel derivatives of this compound, focusing on N-alkylation, N-acylation, reductive amination, and the formation of urea and thiourea analogs.
Core Synthetic Strategies and Protocols
The secondary amine of the piperidine ring in this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. The following sections detail robust and versatile protocols for the synthesis of N-substituted derivatives.
N-Alkylation: Introducing Diverse Substituents
N-alkylation is a fundamental method for introducing a wide range of alkyl and benzyl groups to the piperidine nitrogen. This modification can significantly impact the steric bulk, lipophilicity, and basicity of the molecule, thereby influencing its biological activity.
Causality Behind Experimental Choices: The choice of base and solvent is critical for successful N-alkylation. A non-nucleophilic base such as potassium carbonate or triethylamine is used to deprotonate the secondary amine without competing in the alkylation reaction. Anhydrous polar aprotic solvents like acetonitrile or DMF are ideal for dissolving the reactants and facilitating the SN2 reaction.
Experimental Protocol: N-Benzylation
This protocol describes the N-alkylation of this compound with benzyl bromide as an illustrative example. The same general procedure can be adapted for other alkyl halides.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥95% |
| Benzyl bromide | Acros Organics | 99% |
| Anhydrous Potassium Carbonate (K₂CO₃) | Fisher Scientific | ACS Grade |
| Anhydrous Acetonitrile (CH₃CN) | Sigma-Aldrich | Anhydrous, 99.8% |
| Dichloromethane (DCM) | VWR | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | LabChem | |
| Brine (saturated aqueous NaCl) | LabChem | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | ACS Grade |
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Add benzyl bromide (1.1-1.2 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-benzyl derivative.
Workflow for N-Alkylation:
Sources
"2-(2-Piperidin-2-ylethyl)pyridine" as a building block for complex molecules
An In-Depth Guide to 2-(2-Piperidin-2-ylethyl)pyridine: A Versatile Chiral Building Block for Complex Molecule Synthesis
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a particularly valuable scaffold, distinguished by its unique combination of structural features. This molecule incorporates a pyridine ring, a common element in pharmaceuticals and ligands, connected via a flexible ethyl linker to a piperidine ring.[1][2] Crucially, the piperidine ring contains a stereocenter at its 2-position, bestowing chirality, and a secondary amine that serves as a versatile handle for further functionalization.
This combination of a Lewis basic pyridine nitrogen and a modifiable piperidine nitrogen creates a powerful bidentate chelating system.[3] This characteristic has positioned derivatives of this scaffold as highly effective ligands in asymmetric catalysis, enabling the synthesis of enantioenriched products.[4][5] Furthermore, the prevalence of both piperidine and pyridine motifs in a wide array of bioactive compounds makes this building block a compelling starting point for medicinal chemistry campaigns and drug discovery.[1][6]
This guide provides a senior scientist's perspective on leveraging this compound, offering detailed protocols for its modification and application, explaining the rationale behind experimental choices, and presenting a framework for its integration into complex synthesis workflows.
Core Synthetic Transformations: Functionalizing the Scaffold
The true utility of this compound as a building block lies in the selective reactivity of its piperidine nitrogen. This secondary amine is more nucleophilic than the pyridine nitrogen, allowing for a range of derivatization reactions that form the foundation for creating diverse molecular libraries.
Protocol 1: N-Alkylation of the Piperidine Moiety
N-alkylation introduces substituents that can modulate steric and electronic properties, crucial for tuning ligand performance or altering pharmacological profiles. The following protocol details a standard procedure using an alkyl halide.
Rationale: This method employs a non-nucleophilic base, potassium carbonate, to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product.[7] N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the cation of the base while not interfering with the nucleophile. The dropwise addition of the alkyl halide helps to control the reaction rate and minimize potential side reactions.[8]
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M solution).
-
Add anhydrous potassium carbonate (1.5 eq.) to the stirred solution.
-
Slowly add the alkyl halide (1.1 eq.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, the mixture may be gently heated to 50-60 °C.[7]
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.
Protocol 2: N-Acylation of the Piperidine Moiety
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor/acceptor and is a common feature in many pharmaceutical agents.
Rationale: This protocol uses an acylating agent, such as acetic anhydride, in the presence of a base. Pyridine can serve as both the base and the solvent, neutralizing the carboxylic acid byproduct.[9] The reaction is initiated at 0 °C to control the initial exothermic reaction before being allowed to proceed at room temperature. The aqueous work-up with acid and base washes effectively removes unreacted starting materials and byproducts.[10]
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Pyridine, anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq.) to the cooled, stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of methanol, followed by co-evaporation with toluene to remove residual pyridine.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired N-acetylated product.
Application in Asymmetric Catalysis
The chiral, bidentate nature of this compound and its derivatives makes them highly effective ligands for transition metal-catalyzed asymmetric reactions. The two nitrogen atoms coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Caption: Synthetic workflow for the diversification of the core scaffold.
Protocol 3: Enantioselective Addition of Diethylzinc to Aldehydes
This reaction is a classic benchmark for testing the efficacy of chiral ligands in carbon-carbon bond formation. The ligand-metal complex catalyzes the transfer of an ethyl group from diethylzinc to an aldehyde, creating a chiral secondary alcohol.
Rationale: The chiral ligand first coordinates to diethylzinc. This complex then interacts with the aldehyde, forming a six-membered transition state. The steric and electronic properties of the ligand dictate the facial selectivity of the ethyl group's attack on the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the alcohol product.[4] Anhydrous and inert conditions are critical, as organozinc reagents are highly sensitive to moisture and oxygen.
Materials:
-
Chiral N-functionalized this compound ligand (e.g., the N-benzyl derivative)
-
Diethylzinc (ZnEt₂, 1.0 M solution in hexanes)
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-purged Schlenk flask, add the chiral ligand (0.05 eq.) and dissolve in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc solution (2.2 eq.) and stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.0 eq.) dropwise to the catalyst solution at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 12-24 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Caption: Simplified catalytic cycle for asymmetric diethylzinc addition.
Data Summary and Physicochemical Properties
The effective application of a building block requires an understanding of its inherent properties and the expected outcomes of key reactions.
Table 1: Summary of Synthetic Protocols
| Protocol | Reaction Type | Key Reagents | Typical Solvent | Temp. (°C) | Expected Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Alkylation | Alkyl Halide, K₂CO₃ | DMF | 25 - 60 | 80 - 95 |
| 2 | N-Acylation | Acetic Anhydride, Pyridine | Pyridine | 0 - 25 | >90 |
| 3 | Zn-Et Addition | Diethylzinc, Benzaldehyde | Toluene | 0 | 85 - 98 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂ | |
| Molar Mass | 190.29 g/mol | Calculated |
| Appearance | Liquid | |
| InChI Key | XVZJIQLZEGNILT-UHFFFAOYSA-N |
| CAS Number | 6312-04-5 | |
Conclusion: A Strategic Asset in Synthesis
This compound is more than a simple heterocyclic compound; it is a strategic asset for the synthesis of complex, high-value molecules. Its pre-installed chirality, coupled with the differential reactivity of its two nitrogen centers, provides a robust platform for generating structural diversity. The protocols outlined in this guide serve as a validated starting point for researchers in catalysis and medicinal chemistry. By understanding the causality behind the experimental procedures, scientists can confidently adapt and expand upon these methods, unlocking the full potential of this versatile building block to accelerate innovation in both academic and industrial research.
References
- Cheng, Y., Bian, Z., Kang, C., Guo, H., & Gao, L. X. (2008). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Chinese Journal of Chemistry, 21(9), 1173-1177. [Link not available]
-
Glycoscience Protocols (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]
-
ResearchGate (Various Authors). Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]
-
Cheng, Y., Bian, Z., Kang, C., Guo, H., & Gao, L. X. (2008). ChemInform Abstract: Chiral Ligand 2‐(2′‐Piperidinyl)pyridine: Synthesis, Resolution and Application in Asymmetric Diethylzinc Addition to Aldehydes. ChemInform, 39(52). [Link]
-
Vasilevsky, S. F., & El-Sayed, I. E. T. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7538. [Link]
-
Encyclopedia.pub (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]
-
ResearchGate (Various Authors). Procedure for N-alkylation of Piperidine? [Link]
-
Vasilevsky, S. F., & El-Sayed, I. E. T. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7538. [Link]
-
Savoia, D., Alvaro, G., Di Fabio, R., Gualandi, A., & Fiorelli, C. (2006). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. The Journal of Organic Chemistry, 71(25), 9373–9381. [Link]
-
Wikipedia. Transition metal pyridine complexes. [Link]
Sources
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- 4. Sci-Hub. Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes / Tetrahedron: Asymmetry, 2008 [sci-hub.box]
- 5. Sci-Hub. ChemInform Abstract: Chiral Ligand 2‐(2′‐Piperidinyl)pyridine: Synthesis, Resolution and Application in Asymmetric Diethylzinc Addition to Aldehydes. / ChemInform, 2008 [sci-hub.red]
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- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis of 2-(2-Piperidin-2-ylethyl)pyridine for industrial applications
An In-Depth Technical Guide to the Scale-up Synthesis of 2-(2-Piperidin-2-ylethyl)pyridine for Industrial Applications
Abstract
This application note provides a comprehensive, technically-grounded guide for the industrial-scale synthesis of this compound, a key heterocyclic building block in pharmaceutical development. The primary focus is on the critical transformation of a pyridine precursor via catalytic hydrogenation, a robust and scalable method. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify process decisions, and provide detailed, field-tested protocols. It is designed for researchers, chemists, and process engineers involved in drug development and manufacturing who require a reliable and efficient pathway to this valuable intermediate. We will cover catalyst selection, reaction optimization, industrial-scale safety protocols, and downstream purification strategies, ensuring a self-validating and reproducible process.
Introduction: Significance and Synthetic Challenges
The piperidine moiety is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for engaging with biological targets. This compound, which combines both a piperidine and a pyridine ring, represents a valuable and complex intermediate for creating novel chemical entities.
The most direct and atom-economical route to piperidine synthesis is the catalytic hydrogenation of a corresponding pyridine precursor.[1] However, scaling this transformation from the bench to an industrial reactor presents significant challenges:
-
Aromatic Stability: The pyridine ring's aromaticity requires potent catalytic systems, often involving high pressures and temperatures to achieve full saturation.[1]
-
Catalyst Poisoning: The basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, impeding reactivity.[1]
-
Process Safety: The use of high-pressure hydrogen and potentially pyrophoric catalysts necessitates stringent safety protocols and specialized equipment.[2]
-
Purification: Separating the desired piperidine product from unreacted starting material and potential byproducts can be difficult due to their similar physical properties.[3]
This guide addresses these challenges by presenting a validated strategy centered on the selective catalytic hydrogenation of 2-(2-pyridin-2-ylethyl)pyridine.
Overall Synthetic Strategy
The industrial synthesis is logically approached as a two-stage process: first, the synthesis of the precursor, 2-(2-pyridin-2-ylethyl)pyridine, and second, its selective hydrogenation to the final product. The critical step, and the focus of this guide, is the reduction of one of the pyridine rings.
Caption: Step-by-step workflow for the catalytic hydrogenation process.
Protocol:
-
Reactor Charging: Charge the 100 L reactor with 2-(2-pyridin-2-ylethyl)pyridine (e.g., 5 kg) and glacial acetic acid (e.g., 25 L).
-
Catalyst Addition: Under a nitrogen atmosphere to prevent exposure to air, carefully add the PtO₂ catalyst (e.g., 1-2 mol%).
-
Sealing and Inerting: Securely seal the reactor. Purge the vessel three times with nitrogen (pressurizing to ~5 bar then venting) to remove all oxygen.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to the target pressure of 50-70 bar. [4][5] * Begin vigorous stirring and maintain the temperature between 25-50 °C. An initial exotherm may be observed.
-
Monitor the reaction by observing the drop in hydrogen pressure (indicating consumption). Take samples periodically via a sample port for in-process control (IPC) analysis by GC or HPLC to confirm the disappearance of the starting material.
-
-
Reaction Completion and Work-up:
-
Once the reaction is complete (no further hydrogen uptake and IPC confirms conversion), stop the stirring and cool the reactor to ambient temperature.
-
Carefully vent the excess hydrogen gas to a safe location.
-
Purge the reactor three times with nitrogen to remove all residual hydrogen.
-
-
Catalyst Removal:
-
Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Crucial Safety Note: The catalyst on the filter pad is pyrophoric and must not be allowed to dry in the air. Immediately quench the filter cake with water and store it under water for proper disposal. [1]7. Product Isolation:
-
Transfer the filtrate to a separate vessel.
-
Slowly and carefully basify the acidic solution with a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is >10. This step must be done with cooling as it is highly exothermic.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Part II: Industrial Purification and Quality Control
Achieving high purity is critical for pharmaceutical intermediates. The primary impurity is often unreacted starting material, which can be challenging to separate by standard distillation due to close boiling points. [3]
Purification Strategy: Selective Salt Formation
A highly effective industrial method for separating piperidines from unreacted pyridines involves selective carbonate salt formation. [3][6]Piperidine, being a much stronger base than pyridine, reacts readily with carbon dioxide to form a solid carbonate salt, while the weaker base pyridine remains in the liquid phase.
Protocol:
-
Dissolve the crude product in a suitable solvent mixture, such as xylene and a small amount of water. [3]2. Bubble carbon dioxide (CO₂) gas through the solution. The piperidine carbonate will precipitate as a solid. [3]3. Filter the solid piperidine carbonate and wash it with a solvent to remove the pyridine-containing mother liquor.
-
Decompose the carbonate salt to recover the pure piperidine. This can be achieved by heating the salt in a suitable solvent to drive off CO₂ or by treating it with a strong base like NaOH. [3][6]5. The final product can then be further purified by vacuum distillation to achieve >99% purity.
Quality Control (QC) and Analytical Methods
The final product must be analyzed to confirm its identity and purity against pre-defined specifications.
| Analytical Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the reference spectrum of this compound. |
| Purity | GC-FID or HPLC-UV | ≥ 99.0% |
| Residual Starting Material | GC-FID or HPLC-UV | ≤ 0.1% |
| Residual Solvents | GC-HS | Meets ICH guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues in pyridine hydrogenation. [7]
Conclusion
The scale-up synthesis of this compound is effectively and efficiently achieved through the selective catalytic hydrogenation of its pyridine precursor. The use of a PtO₂ catalyst system in glacial acetic acid provides a reliable pathway to the desired product with high yield and selectivity under manageable industrial conditions. [4][5]Adherence to stringent safety protocols is paramount due to the use of high-pressure hydrogen and pyrophoric catalysts. [2]Furthermore, employing a selective salt precipitation method for purification allows for the effective removal of challenging impurities, delivering a final product that meets the high-purity standards required for pharmaceutical applications. [3][6]This comprehensive guide provides the foundational knowledge and actionable protocols for the successful industrial production of this important intermediate.
References
-
Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2022). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
Sajiki, H., Mori, S., Ohkubo, T., Ikawa, T., Kume, A., Maegawa, T., & Monguchi, Y. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine PEPTIPURE®. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine ≥99 %, for synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4069222A - Process for preparing 2-(2,2-dicyclohexylethyl)piperidine.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Cheng, Y. Q., Bian, Z., Kang, C. Q., Guo, H. Q., & Gao, L. X. (2008). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Tetrahedron: Asymmetry, 19(13), 1523-1527. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
- Google Patents. (n.d.). US2868793A - Purification of piperidines.
-
Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Piperidin-2-ylethyl)pyridine
Welcome to the technical support guide for the synthesis of 2-(2-Piperidin-2-ylethyl)pyridine. This molecule, a key building block in pharmaceutical research, presents a unique set of synthetic challenges owing to its dual heterocyclic nature. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic rationale behind common pitfalls and provide validated, step-by-step protocols to navigate these complexities.
Overview of Synthetic Strategies
The synthesis of this compound is typically approached via two primary routes, each with distinct advantages and challenges. The choice of strategy often depends on starting material availability, scale, and the desired purity profile.
-
Route A: Alkylation and Deprotection. This pathway involves the deprotonation of 2-methylpyridine (2-picoline) to form a nucleophilic picolyl anion, which is then used to alkylate an N-protected 2-(2-haloethyl)piperidine derivative. A final deprotection step yields the target compound.
-
Route B: Coupling and Reduction. This strategy begins with the synthesis of 2-(2-pyridin-2-ylethyl)pyridine, which is subsequently reduced via catalytic hydrogenation to saturate the pyridine ring, forming the desired piperidine moiety.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions & Troubleshooting Guides
Q1: My alkylation of 2-picoline (Route A) is resulting in very low yields. What are the critical parameters to control?
A1: Low yields in this alkylation are a common issue, typically stemming from inefficient generation or rapid quenching of the picolyllithium nucleophile. The acidity of the methyl protons on 2-picoline is relatively low (pKa ≈ 34), requiring a very strong, non-nucleophilic base for quantitative deprotonation[1].
Core Issues & Solutions:
-
Base Selection: Standard amide bases like LDA (pKa of diisopropylamine ≈ 36) may not be strong enough for complete deprotonation, leading to unreacted starting material. n-Butyllithium (n-BuLi) is generally the base of choice[1][2].
-
Temperature Control: The picolyllithium anion is thermally unstable. The deprotonation reaction must be conducted at low temperatures, typically -78 °C, to prevent decomposition and side reactions[1]. After formation, the subsequent alkylation can often be allowed to slowly warm to room temperature.
-
Reagent Purity: Both the solvent (typically THF) and the 2-picoline must be rigorously anhydrous. Any protic impurities will quench the organolithium base and the picolyllithium anion.
-
Piperidine Electrophile: The piperidine reactant must have a protecting group on the nitrogen (e.g., Boc or Benzyl). An unprotected piperidine N-H proton is acidic enough to be deprotonated by the picolyllithium, halting the desired C-C bond formation.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low-yield 2-picoline alkylation.
Q2: I am attempting the catalytic hydrogenation of 2-(2-pyridin-2-ylethyl)pyridine (Route B), but the reaction is stalled or incomplete. How can I optimize this reduction?
A2: The catalytic hydrogenation of pyridines is notoriously challenging due to the aromatic stability of the ring and the tendency of the nitrogen lone pair to poison the catalyst surface[3]. Complete reduction to piperidine often requires forcing conditions, which must be balanced to avoid side reactions.
Key Factors for Successful Hydrogenation:
-
Catalyst Choice: Platinum-based catalysts are generally most effective. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a common choice, particularly in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, facilitating reduction and reducing catalyst poisoning[4][5]. Palladium and rhodium catalysts can also be used, but may require higher pressures or temperatures[3].
-
Solvent System: An acidic medium (e.g., glacial acetic acid or ethanol with HCl) is highly recommended. The resulting pyridinium salt is more readily reduced than the free base[3][4].
-
Pressure and Temperature: High hydrogen pressure (50-70 bar or higher) is often necessary to achieve a reasonable reaction rate[4]. The reaction can typically be run at room temperature but may require gentle heating (40-60 °C) to go to completion[6].
-
Catalyst Loading: Due to potential poisoning, a higher catalyst loading (e.g., 5-10 mol%) may be required compared to the hydrogenation of other functional groups.
Comparative Table of Hydrogenation Conditions:
| Catalyst | Typical Solvent | Pressure (bar) | Temperature (°C) | Key Considerations |
| PtO₂ (Adams') | Glacial Acetic Acid | 50 - 70 | Room Temp - 50 | Highly effective; acidic medium is crucial for activity[4][5]. |
| Pd/C | Ethanol, Methanol | 5 - 50 | 25 - 80 | Prone to poisoning; often requires acidic additives[3]. |
| Rh/C | Ethanol, Water | 5 - 20 | 25 - 60 | Can be effective under milder conditions than Pd/C[3][7]. |
| Raney Nickel | Ethanol | 100 - 200 | 100 - 200 | Requires harsh conditions; generally less selective[8][9]. |
Troubleshooting Steps:
-
Stalled Reaction: If the reaction stops consuming hydrogen, the catalyst is likely poisoned. The reaction mixture can be filtered through Celite (under an inert atmosphere if possible) and a fresh portion of catalyst can be added[6].
-
Partially Hydrogenated Intermediates: The presence of tetrahydropyridine intermediates indicates incomplete reaction. Increase reaction time, pressure, or temperature incrementally[6].
-
Purity of Starting Material: Ensure the starting 2-(2-pyridin-2-ylethyl)pyridine is free of sulfur or other common catalyst poisons.
Q3: How can I effectively purify the final product, which is a basic, high-boiling liquid?
A3: this compound is a polar, basic compound, making standard silica gel chromatography challenging due to strong binding and peak tailing. A multi-step purification strategy is often most effective.
Recommended Purification Protocol:
-
Aqueous Acid-Base Extraction: This is the most powerful technique for separating your basic product from non-basic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic phase with an aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities behind.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Carefully basify the aqueous layer to a pH > 10 with a strong base (e.g., NaOH or K₂CO₃). This will deprotonate your product, causing it to separate or become extractable.
-
Extract the product back into an organic solvent.
-
Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure[10].
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent final purification step to remove non-volatile impurities or closely related basic compounds.
-
Chromatography (if necessary):
-
Silica Gel: If chromatography is unavoidable, pre-treat the silica gel with a base like triethylamine (e.g., by including 1-2% triethylamine in the eluent) to minimize tailing.
-
Alumina: Basic or neutral alumina can be a better stationary phase than silica for highly basic compounds.
-
Q4: What is the best N-protecting group for the piperidine ring in Route A, and what are the standard deprotection conditions?
A4: The choice of protecting group is critical. It must be stable to the strongly basic conditions of the picolyllithium formation and alkylation, yet be removable without degrading the final product.
Recommended Protecting Groups:
| Protecting Group | Abbreviation | Introduction Method | Stability | Deprotection Method | Rationale & Considerations |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, NaOH) | Stable to n-BuLi at -78°C. | Strong acid (e.g., TFA in DCM, or HCl in dioxane). | Advantage: Easy to introduce and remove with high yield. The deprotection conditions are orthogonal to many other functional groups. This is a very common and reliable choice[11][12]. |
| Benzyl | Bn | Benzyl bromide (BnBr), base (e.g., K₂CO₃) | Stable to n-BuLi. | Catalytic Hydrogenolysis (H₂, Pd/C). | Advantage: Very robust protection. Consideration: The deprotection condition (hydrogenation) is the same as the main reaction in Route B. This can be useful if you wish to perform a deprotection and another reduction simultaneously, but it lacks orthogonality[13][14]. |
Experimental Protocol: Boc Protection of 2-(2-chloroethyl)piperidine
This protocol assumes you have synthesized 2-(2-chloroethyl)piperidine hydrochloride, a common intermediate[15][16].
-
Suspend 2-(2-chloroethyl)piperidine hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add a base such as triethylamine (2.5 eq) and stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to yield the N-Boc protected product, which can be purified by column chromatography if necessary.
References
-
PrepChem. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from PrepChem.com. [Link]
-
ChemBK. (2024). 2-CHLOROETHYL PIPERIDINE. Retrieved from ChemBK.com. [Link]
-
Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Retrieved from shreeganeshchemicals.com. [Link]
-
Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
LookChem. (n.d.). Cas 60012-49-9, 2-(2-CHLOROETHYL)PIPERIDINUM CHLORIDE. Retrieved from lookchem.com. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from ResearchGate. [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
- Kiso, Y., et al. (2019). Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl.
-
Surendranath, Y., et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap.com. [Link]
-
Sdfine. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Sdfine.com. [Link]
- Carr, A. A., & Gevaert, R. D. (1978). Process for preparing 2-(2,2-dicyclohexylethyl)piperidine.
-
Smith, A. B., et al. (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Organic Letters. [Link]
-
Chelucci, G., et al. (2001). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Tetrahedron: Asymmetry. [Link]
-
Miller, J. F., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]
-
Procter, D. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ISRN Organic Chemistry. [Link]
- Herr, C. H. (1959). Purification of piperidines.
-
Bakulina, O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Bakulina, O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
- CN101602748B. (n.d.). A kind of purification method of high-purity piperidine.
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from Wikipedia.org. [Link]
Sources
- 1. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4069222A - Process for preparing 2-(2,2-dicyclohexylethyl)piperidine - Google Patents [patents.google.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl - Google Patents [patents.google.com]
- 14. Sci-Hub. Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes / Tetrahedron: Asymmetry, 2008 [sci-hub.box]
- 15. prepchem.com [prepchem.com]
- 16. Cas 60012-49-9,2-(2-CHLOROETHYL)PIPERIDINUM CHLORIDE | lookchem [lookchem.com]
Technical Support Center: Synthesis of 2-(2-Piperidin-2-ylethyl)pyridine
Welcome to the technical support center for the synthesis of 2-(2-Piperidin-2-ylethyl)pyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your target compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.
Overview of Synthetic Strategies
The synthesis of this compound is typically approached via two primary routes, each with its own set of advantages and challenges. The choice of strategy often depends on the available starting materials, equipment, and desired scale.
-
Route A: C-C Bond Formation via Alkylation. This is a convergent approach where the final carbon skeleton is assembled by alkylating a nucleophilic 2-picoline derivative with an electrophilic piperidine fragment.
-
Route B: Ring Reduction via Hydrogenation. This linear approach involves first synthesizing the 2-(2-pyridin-2-ylethyl)pyridine skeleton and then reducing the aromatic pyridine ring to the saturated piperidine ring.
Troubleshooting Guide & FAQs
Section 1: Low Yield and Reaction Optimization
Q1: My overall yield for the alkylation of 2-picoline (Route A) is consistently low. What are the most critical parameters to investigate?
A1: This is a common and multifaceted issue. The alkylation of 2-picoline hinges on the efficient formation of the 2-picolyllithium anion and its subsequent reaction with the electrophile. Low yields can typically be traced back to one of four areas: base selection, solvent effects, temperature control, or the quality of your reagents.
Causality: The methyl group of 2-picoline has a pKa of approximately 34, requiring a very strong, non-nucleophilic base for quantitative deprotonation.[1] Incomplete deprotonation means you are carrying unreacted starting material through the process, which complicates purification and lowers the yield.
Troubleshooting Workflow:
Sources
Technical Support Center: Purification of 2-(2-Piperidin-2-ylethyl)pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-(2-Piperidin-2-ylethyl)pyridine. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that influence its purification?
Understanding the fundamental properties of your compound is the first step to designing a robust purification strategy. This compound is a basic compound with two nitrogen atoms, each possessing distinct basicity, which is a critical handle for purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6312-04-5 | [1] |
| Molecular Formula | C₁₂H₁₈N₂ | [1] |
| Molecular Weight | 190.29 g/mol | |
| Physical Form | Liquid | |
| Purity (Typical) | ~95% (as commercially available) | |
| Storage Temperature | -20°C | |
| InChI Key | XVZJIQLZEGNILT-UHFFFAOYSA-N |
The presence of two basic centers—the aliphatic piperidine nitrogen (more basic, pKa ≈ 11) and the aromatic pyridine nitrogen (less basic, pKa ≈ 5)—is the most important feature. This differential basicity can be exploited for selective salt formation or pH-controlled extractions.
Q2: What are the most common impurities I should expect in my crude sample?
Impurities typically stem from the synthetic route used. A common synthesis involves the reduction of a pyridine ring. Therefore, the most prevalent impurities are often:
-
Unreacted Starting Materials: Such as 2-vinylpyridine or other precursors.
-
Partially Reduced Intermediates: Compounds where the pyridine ring has not been fully hydrogenated to piperidine.[2]
-
Pyridine: If used as a starting material or formed as a byproduct, it can be difficult to separate by distillation due to the potential formation of azeotropes with piperidine derivatives.[3][4]
-
Catalyst Residues: If catalytic hydrogenation was used, trace metals (e.g., Pd, Pt, Ni) may be present.[2]
-
Solvents and Reagents: Residual solvents or reagents from the reaction workup.
Q3: How do I choose the best purification strategy for my experimental scale?
The optimal method depends on the quantity of material and the nature of the impurities.
-
Milligram to Low-Gram Scale (<5 g): Flash column chromatography is highly effective for removing a wide range of impurities.
-
Gram to Multi-Gram Scale (5 g - 100 g): Acid-base liquid-liquid extraction is an excellent and scalable choice, especially for removing non-basic impurities. This can be followed by distillation or crystallization (via salt formation).
-
Industrial Scale (>100 g): Fractional vacuum distillation and crystallization are the most economically viable methods. Azeotropic distillation techniques may be required to break azeotropes with pyridine-like impurities.[4][5]
Troubleshooting and Method-Specific Guides
This section addresses specific problems you may encounter with common purification techniques.
Technique 1: Acid-Base Liquid-Liquid Extraction (LLE)
This technique leverages the basicity of the amine functional groups to move the target compound between aqueous and organic phases.
Caption: Workflow for purifying basic compounds using LLE.
A: This is a common issue with several potential causes:
-
Incomplete Basification: The piperidine nitrogen requires a strong base to be fully deprotonated. If the pH of the aqueous layer is not sufficiently high (ideally >11), your product will remain in its protonated, water-soluble salt form and will not extract into the organic layer.
-
Solution: Use a pH meter or pH strips to confirm the aqueous layer is strongly basic before extraction. Add base (e.g., solid NaOH pellets or 6M NaOH solution) until the desired pH is reached.
-
-
Formation of a Stable Emulsion: The combination of organic solvents, aqueous salts, and a basic amine can lead to emulsions that trap your product at the interface.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. Gentle swirling instead of vigorous shaking can also prevent their formation.
-
-
Insufficient Extraction: You may not be using enough solvent or performing enough extraction cycles.
-
Solution: Perform at least three separate extractions of the basified aqueous layer with your organic solvent. You can check the final aqueous layer by TLC to see if any product remains.
-
Technique 2: Silica Gel Column Chromatography
Chromatography is ideal for high-purity separation on a smaller scale but can be problematic for strongly basic amines.
A: Streaking (tailing) is a classic sign of strong interaction between your basic amine and the acidic silanol groups on the silica gel surface. This leads to irreversible adsorption and poor chromatographic performance.
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (NEt₃) or ammonium hydroxide. This base will compete with your product for the acidic sites on the silica, allowing your compound to travel through the column more cleanly.
-
Solution 2: Use a Different Stationary Phase: If a basic modifier is not sufficient, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support.
-
Prepare Slurry: Prepare a slurry of silica gel in your chosen eluent (e.g., 95:4:1 Dichloromethane:Methanol:Triethylamine).
-
Pack Column: Pour the slurry into your column and allow it to pack evenly.
-
Load Sample: Pre-adsorb your crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elute: Begin eluting with your mobile phase, collecting fractions.
-
Monitor: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or ninhydrin).
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that you will also need to remove the triethylamine, which can often be achieved by co-evaporation with a lower-boiling solvent like dichloromethane.
Technique 3: Crystallization via Salt Formation
Since the free base of your compound is a liquid, direct crystallization is not possible. However, converting it to a solid salt is a powerful purification technique.
Caption: Selecting an appropriate acid for salt formation.
A: "Oiling out" is a common problem during salt formation. It occurs when the salt is more soluble in the solvent than desired or when the rate of precipitation is too fast to allow for crystal lattice formation.
-
Solution 1: Change Solvent System: Your salt may be too soluble in the current solvent. Try a less polar solvent or a solvent mixture. For example, if you used ethanol, try slowly adding diethyl ether or hexanes as an anti-solvent until turbidity is observed, then cool the mixture slowly.
-
Solution 2: Scratching and Seeding: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can induce nucleation. If you have a small amount of solid crystal (a seed crystal), adding it to the solution can initiate crystallization.
-
Solution 3: Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent (like methanol) and allow the solvent to evaporate slowly in a loosely covered vial over several days.
References
- Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
- Purification of piperidines.
-
[ChemPlayer Reupload]Piperidine from the sodium metal reduction of pyridine. YouTube. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
- Process for the purification of piperidine.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
- A kind of purification method of high-purity piperidine.
-
Iron(II)-Catalyzed [2+2+2] Cycloaddition for Pyridine Ring Construction. HAL Open Science. [Link]
-
Paper Chromatography of Pyridine Derivatives. Semantic Scholar. [Link]
-
2,2' : 6',2'' -terpyridine. Organic Syntheses Procedure. [Link]
- Process for purifying piperidine.
Sources
- 1. This compound | 6312-04-5 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 4. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 5. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Enantioselectivity with 2-(2-Piperidin-2-ylethyl)pyridine Catalyst
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral catalyst 2-(2-Piperidin-2-ylethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low enantioselectivity in their asymmetric transformations. My goal is to provide you with actionable, field-proven insights and systematic troubleshooting strategies to help you achieve your desired stereochemical outcomes.
This is not a rigid manual but a dynamic guide based on fundamental principles of asymmetric catalysis. We will explore the causality behind common issues and provide logical, self-validating protocols to diagnose and resolve them.
Part 1: Foundational Troubleshooting - The First 48 Hours
Low enantiomeric excess (e.e.) is a frustrating but common challenge. Before delving into complex mechanistic hypotheses, it is crucial to address the most frequent sources of error. My experience indicates that a majority of selectivity issues can be traced back to catalyst integrity or suboptimal reaction conditions.
Q1: My initial experiments show very low e.e. (<20%). What are the first things I should verify?
Core Concept: The catalyst's chiral environment is paramount. Any impurity that can compete with or alter this environment will degrade enantioselectivity.
Troubleshooting Workflow: Initial Checks
Caption: A logical workflow for initial troubleshooting of low enantioselectivity.
Step-by-Step Verification Protocol:
-
Catalyst Purity:
-
Source: Is the catalyst from a reputable supplier or synthesized in-house? If synthesized, was the final product rigorously purified?
-
Verification: Confirm the identity and purity of your catalyst batch using ¹H NMR and ¹³C NMR. More importantly, verify its enantiopurity using chiral HPLC or by measuring its specific rotation [α] and comparing it to literature values. The presence of the opposite enantiomer is a direct cause of reduced e.e.
-
-
Reagent Purity:
-
Ensure your primary substrate and reagents are pure. Trace amounts of acidic or basic impurities can react with the catalyst, altering its structure or forming inactive salts.
-
-
Solvent & Atmosphere:
-
Use freshly distilled, anhydrous solvents. Water can interfere with many catalytic cycles.
-
Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Some catalyst-substrate complexes are sensitive to oxygen or moisture. For guidance on handling air-sensitive reagents, see general laboratory techniques.[1]
-
Part 2: Systematic Optimization of Reaction Parameters
If the foundational checks do not resolve the issue, the next step is a systematic optimization of the reaction conditions. These parameters directly influence the energy difference (ΔΔG‡) between the two diastereomeric transition states that lead to the (R) and (S) products.
Q2: How significantly does temperature impact enantioselectivity, and how do I find the optimum?
Temperature is one of the most critical parameters controlling enantioselectivity.
Core Concept: According to the Eyring equation, the enantiomeric ratio is exponentially dependent on the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states and inversely dependent on temperature.
-
Lowering Temperature: Generally, decreasing the reaction temperature increases the energy difference between the transition states, leading to higher enantioselectivity.[2] This often comes at the cost of a slower reaction rate.
-
Finding the Optimum: You must find a balance between an acceptable reaction time and high e.e.
Protocol 1: Temperature Screening
-
Set up a series of identical reactions in parallel. Ensure all other parameters (catalyst loading, concentration, solvent) are held constant.
-
Run each reaction at a different, controlled temperature (e.g., 25°C, 0°C, -20°C, -40°C, -78°C).
-
Monitor the reactions for conversion (e.g., by TLC or GC/LC-MS).
-
Once the reaction at the highest temperature reaches completion (or after a fixed time point for all), quench all reactions.
-
Analyze the enantiomeric excess of the product from each reaction using chiral HPLC or GC.
Data Presentation: Example Temperature Screen
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | e.e. (%) |
| 1 | 25 | 4 | >99 | 45 |
| 2 | 0 | 12 | >99 | 78 |
| 3 | -20 | 24 | 95 | 92 |
| 4 | -40 | 48 | 80 | 96 |
| 5 | -78 | 72 | 40 | 97 |
This data illustrates a common trend where lower temperatures significantly improve e.e. but reduce the reaction rate.
Q3: I've optimized the temperature, but my e.e. is still moderate. What role does the solvent play?
The solvent is not merely a medium for the reaction; it is an active participant in the catalytic cycle.
Core Concept: The solvent can influence the conformation and stability of the catalyst-substrate complex and the transition states through solvation effects.[1] The ideal solvent will preferentially stabilize the transition state leading to the major enantiomer.
-
Polarity & Coordinating Ability: Solvents with different polarities and coordinating abilities can drastically alter the outcome. A non-polar solvent like toluene may favor a more ordered, compact transition state, while a polar, coordinating solvent like THF could compete for binding sites on the catalyst or substrate. In some cases, increasing the polarity of the reaction medium has been shown to reduce enantiocontrol.[3]
Protocol 2: Solvent Screening
-
Using the optimal temperature identified previously, set up a series of parallel reactions.
-
Use a range of anhydrous solvents with varying properties (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Hexanes).
-
Monitor, quench, and analyze for conversion and e.e. as described in the temperature screening protocol.
Data Presentation: Example Solvent Screen at -20°C
| Entry | Solvent | Dielectric Constant | Conversion (%) (24h) | e.e. (%) |
| 1 | Toluene | 2.4 | 98 | 95 |
| 2 | DCM | 9.1 | 95 | 92 |
| 3 | THF | 7.5 | >99 | 85 |
| 4 | MeCN | 37.5 | 70 | 68 |
| 5 | Hexanes | 1.9 | 65 | 94 |
This hypothetical data suggests that for this reaction, less polar solvents provide higher selectivity.
Part 3: Advanced Strategies & Mechanistic Considerations
If optimizing standard conditions is insufficient, more advanced strategies may be required. These often involve modifying the electronic properties of the substrate or introducing co-catalysts to alter the reaction pathway.
Q4: My substrate is an alkenyl pyridine, and the reaction is very slow with poor selectivity. How can I improve this?
The inherent low electrophilicity of some substrates, particularly unactivated alkenyl pyridines, can be a major hurdle.[4] A powerful strategy is to activate the pyridine ring, making the substrate more reactive and potentially more susceptible to enantioselective attack.
Core Concept: Substrate Activation. The dearomatization of pyridine is often a high-energy process.[5][6] Converting the pyridine to a pyridinium salt dramatically lowers the LUMO of the system, increasing its electrophilicity and facilitating nucleophilic attack or reduction.[3][7]
Protocol 3: Pyridinium Salt Formation for Substrate Activation
-
Salt Formation: In a separate flask, dissolve your pyridine-containing substrate (1.0 equiv.) in an appropriate solvent (e.g., DCM or MeCN).
-
Add an activating agent, such as an alkyl halide (e.g., Benzyl Bromide, 1.1 equiv.) or an acyl chloride/chloroformate (e.g., Benzoyl Chloride or Phenyl Chloroformate, 1.1 equiv.).
-
Stir at room temperature until the pyridinium salt precipitates or formation is complete (monitor by TLC or NMR).
-
Isolate the pyridinium salt by filtration or remove the solvent under reduced pressure.
-
Use this activated substrate directly in your catalytic reaction under the previously optimized conditions.
Q5: Are there any additives or co-catalysts that can enhance the performance of my this compound catalyst system?
Yes. In reactions involving pyridine-based substrates, particularly in metal-catalyzed systems, Lewis acids can play a crucial role as co-catalysts.
Core Concept: Lewis Acid Co-Catalysis. A Lewis acid (LA) can coordinate to the nitrogen atom of the pyridine substrate. This coordination enhances the substrate's electrophilicity, similar to pyridinium salt formation, but does so in situ. This strategy has proven highly effective in the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines, where TMSOTf was found to be an optimal LA.[4]
Protocol 4: Lewis Acid Screening
-
Set up your reaction using the optimized temperature and solvent.
-
To a series of parallel reactions, add different Lewis acids (e.g., TMSOTf, BF₃·Et₂O, Sc(OTf)₃, Mg(OTf)₂). Start with a stoichiometric amount relative to the substrate.
-
Monitor the reactions for any rate enhancement and analyze the final e.e.
Mechanistic Role of the Lewis Acid
Caption: Lewis acid activation of a pyridine substrate for enhanced reactivity.
Frequently Asked Questions (FAQs)
-
Q: Can catalyst loading affect enantioselectivity?
-
A: Yes. While primarily affecting the reaction rate, incorrect catalyst loading can sometimes impact selectivity. In some systems, particularly aminocatalysis, very low or very high loadings can open up competing, non-selective background reactions.[8][9] It is always best to start with the literature-recommended loading (typically 1-10 mol%) and optimize from there if necessary.
-
-
Q: My reaction gives a racemic product (0% e.e.). What does this mean?
-
A: A completely racemic product strongly suggests a fundamental failure. The most likely causes are: (1) You are using a racemic catalyst. (2) The reaction temperature is too high, overcoming any chiral discrimination. (3) A non-catalyzed, rapid background reaction is occurring. (4) The catalyst is completely inactive or degraded. Re-verify your catalyst's enantiopurity immediately.
-
-
Q: Can I modify the catalyst structure to improve results?
-
A: Structural modification is an advanced technique. For the this compound scaffold, modifications could include introducing steric bulk on the piperidine or pyridine ring to create a more defined chiral pocket. This requires significant synthetic effort and is typically pursued after all other optimization strategies have been exhausted.
-
References
- Recent advances in catalytic asymmetric synthesis of chiral pyridine deriv
-
Harutyunyan, S. R., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8, 1999. [Link]
- Cheng, Y.-Q., et al. (2008). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Tetrahedron: Asymmetry, 19(13), 1572–1575.
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6219. (2023). [Link]
-
Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- Asymmetric arene hydrogenation: towards sustainability and application.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). (Source: Google Search, likely refers to Fletcher, S.P. et al.)
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). (Source: Google Search, likely refers to Fletcher, S.P. et al.)
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
-
Qu, B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4944–4947. [Link]
-
Synergistic Strategies in Aminocatalysis. Chemistry – A European Journal, 24(30), 7574-7597. (2018). [Link]
- Improving yield and enantioselectivity in aminopiperidine synthesis. (Source: Benchchem).
- Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (2025). (Source: PubMed, pre-print/ahead of print).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). (Source: Google Search, likely refers to Fletcher, S.P. et al.)
- Asymmetric Aminocatalysis: a modern strategy for molecules, challenges and life.
- Low-Loading Asymmetric Organocatalysis. Chemical Society Reviews, 41(6), 2406-2447. (2012).
-
Mukherjee, S., et al. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. [Link]
- A review for the assembly of multi-substituted pyridines via Co-catalyzed [2+2+2] cycloaddition with nitriles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-(2-Piperidin-2-ylethyl)pyridine Reactions
Welcome to the technical support center for 2-(2-Piperidin-2-ylethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges, particularly side-product formation, and provide field-proven troubleshooting strategies and detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and how do their reactivities differ?
A1: The molecule possesses two distinct basic nitrogen centers: the secondary aliphatic amine of the piperidine ring and the sp²-hybridized nitrogen of the pyridine ring. The piperidine nitrogen is significantly more basic (pKa ≈ 11) and nucleophilic than the pyridine nitrogen (pKa ≈ 5.2). This difference is fundamental. Under most conditions, reactions like alkylation or acylation will preferentially occur at the piperidine nitrogen. However, forcing conditions or highly reactive electrophiles can lead to reactions at the less reactive pyridine nitrogen, often resulting in unwanted side-products.
Q2: How should I properly store this compound to ensure its stability?
A2: Like many amines, this compound can be susceptible to air oxidation over time, which may lead to discoloration and the formation of minor impurities. For long-term storage, it is recommended to keep the compound in a tightly sealed amber vial at a reduced temperature (-20°C is ideal) under an inert atmosphere such as argon or nitrogen.
Q3: I am planning a reaction on a different part of my molecule that contains the this compound moiety. What general compatibilities should I be aware of?
A3: The basic and nucleophilic nature of the piperidine nitrogen is the primary consideration. It is incompatible with strong acids (unless salt formation is desired), acid chlorides, and other strong electrophiles. If you need to perform reactions that are sensitive to secondary amines, you must protect the piperidine nitrogen first (e.g., as a Boc or Cbz carbamate). Furthermore, strong oxidizing conditions can affect the pyridine ring, and catalytic hydrogenation can reduce both the pyridine and any other reducible functional groups.[1][2][3]
Troubleshooting Guide: Side-Product Formation
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.
Q4: I'm attempting to N-alkylate the piperidine ring, but my yield is low and I see multiple products by LC-MS. What is happening?
A4: This is a classic challenge resulting from the nuanced reactivity of the substrate. There are three primary culprits for this outcome: over-alkylation, competing reaction at the pyridine nitrogen, and suboptimal reaction conditions.
-
Primary Cause 1: Over-alkylation (Quaternization)
-
Why it happens: Your desired N-alkylated product, now a tertiary amine, can still be nucleophilic and react with another equivalent of the alkylating agent to form a quaternary ammonium salt. This is especially prevalent if an excess of the alkylating agent is used or if it is added too quickly.[4]
-
Troubleshooting & Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise or via a syringe pump over several hours.[4] This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction, and quench it as soon as the starting material is consumed to prevent the secondary reaction.
-
-
-
Primary Cause 2: Competing Pyridine N-Alkylation
-
Why it happens: While less reactive, the pyridine nitrogen can be alkylated, particularly with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) or under forcing conditions (high heat).[5] This leads to a different regioisomer that can be difficult to separate.
-
Troubleshooting & Solution:
-
Optimize Temperature: Run the reaction at room temperature or even 0°C if possible. Heat accelerates the undesired reaction on the pyridine ring.[6]
-
Choice of Base: Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). Very strong bases like sodium hydride (NaH) can generate a highly reactive piperidide anion, which may not be necessary and can lead to other side reactions.[4][6]
-
-
-
Primary Cause 3: Inappropriate Solvent
-
Why it happens: The choice of solvent can influence reaction rates and selectivity.
-
Troubleshooting & Solution:
-
Workflow for Troubleshooting N-Alkylation
Caption: Troubleshooting workflow for N-alkylation issues.
Q5: My reaction mixture and purified product are developing a yellow or brown color. What causes this and how can I prevent it?
A5: Color formation is a common indicator of oxidative degradation.
-
Primary Cause: Air Oxidation
-
Why it happens: The pyridine ring, and to a lesser extent the piperidine ring, can be susceptible to oxidation, especially in the presence of trace metals, light, and oxygen. This can lead to the formation of complex, often colored, N-oxides or other degradation products.[8][9][10] The oxidation of dihydropyridine impurities to their corresponding pyridine derivatives is a well-known process that can also contribute to color.[9]
-
Troubleshooting & Solution:
-
Inert Atmosphere: Always run your reactions under an inert atmosphere of nitrogen or argon. This is the most critical step.
-
Degas Solvents: Before use, degas your reaction solvents by sparging with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Workup Conditions: During aqueous workup, minimize the exposure of the free base to air. Work efficiently and consider adding a small amount of a reducing agent like sodium bisulfite to the aqueous layers if oxidation is severe.
-
Storage: Store the final compound under an inert atmosphere in the dark.
-
-
Q6: I am struggling to purify my final product. Column chromatography gives poor separation from a persistent impurity. Are there other methods?
A6: Yes. The basic nature of your compound is a powerful handle for purification that is often more effective and scalable than chromatography alone. Acid-base extraction is a highly effective technique for separating basic compounds from neutral or acidic impurities.[11][12][13]
-
Technique: Purification via pH-Controlled Liquid-Liquid Extraction
-
How it works: This method exploits the differential solubility of the amine and its protonated salt form. The free base is soluble in organic solvents, while its ammonium/pyridinium salt is soluble in water.
-
When to use it: This is ideal for removing non-basic impurities (e.g., unreacted alkyl halides, non-basic byproducts) or when your product and a basic impurity have different pKa values.
-
Detailed Protocol: See the "Experimental Protocols" section below for a step-by-step guide.
-
Workflow for Acid-Base Purification
Caption: Workflow for purification by acid-base extraction.
Key Experimental Protocols
Protocol 1: Selective N-Alkylation of the Piperidine Nitrogen
This protocol is optimized to favor mono-alkylation on the more nucleophilic piperidine nitrogen while minimizing side reactions.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe. Stir the suspension for 10 minutes at room temperature.
-
Electrophile Addition: Add the alkyl halide (0.9 eq) dropwise to the stirred mixture over 1-2 hours using a syringe pump.[4][6]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting amine.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers and proceed with the Acid-Base Extraction protocol (Protocol 2) to purify the product.
Protocol 2: Purification via Acid-Base Extraction
This protocol is designed to remove neutral or acidic impurities from your basic product.
-
Acidification: Combine the organic extracts from the reaction workup in a separatory funnel. Extract the combined organic layers with 1M aqueous HCl (2x). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Remove Neutral Impurities: Discard the organic layer, which contains neutral impurities. Wash the acidic aqueous layer with a fresh portion of ethyl acetate or diethyl ether to remove any remaining non-basic residues, then discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is >11. This deprotonates your product, converting it back to the organic-soluble free base.
-
Extraction of Product: Extract the basic aqueous layer with dichloromethane or ethyl acetate (3x). The purified product is now in the organic layer.
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Data Summary: N-Alkylation Conditions
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Stoichiometry | 1.0 eq Amine / 0.9 eq Alkyl Halide | Minimizes over-alkylation (quaternization).[4] |
| Base | Anhydrous K₂CO₃ (1.5-2.0 eq) | Sufficiently strong to deprotonate the resulting H-X, but mild enough to disfavor side reactions. Stronger bases (NaH) are usually unnecessary.[6] |
| Solvent | Anhydrous DMF or ACN | Polar aprotic solvents that effectively dissolve reagents and facilitate Sₙ2 reactions. Must be anhydrous.[6][7] |
| Temperature | 0°C to Room Temperature | Lower temperatures increase selectivity for the more nucleophilic piperidine nitrogen and reduce the rate of competing pyridine N-alkylation. |
| Addition Method | Slow, dropwise addition of alkyl halide | Keeps the electrophile concentration low, preventing the product from reacting further.[4] |
References
- Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Patsnap Eureka.
- CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
- US2868793A - Purification of piperidines - Google Patents.
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
-
Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system - PubMed. Available at: [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods - FRONTIERS IN CHEMICAL SCIENCES. Available at: [Link]
-
Oxidation of Some Dihydropyridine Derivatives Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. Available at: [Link]
- CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents.
-
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Oxidative Dearomatization of Pyridines - PMC - NIH. Available at: [Link]
-
Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC - NIH. Available at: [Link]
-
Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization - ResearchGate. Available at: [Link]
-
(PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity - ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem. Available at: [Link]
-
Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities - SciELO México. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]
- US4069222A - Process for preparing 2-(2,2-dicyclohexylethyl)piperidine - Google Patents.
Sources
- 1. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 10. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 11. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 13. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Asymmetric Catalysis with 2-(2-Piperidin-2-ylethyl)pyridine
Welcome to the technical support center for the chiral ligand 2-(2-Piperidin-2-ylethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for its use in asymmetric catalysis, particularly in the enantioselective addition of diethylzinc to aldehydes. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring both success and reproducibility in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral bidentate ligand. Its structure, featuring both a pyridine and a piperidine ring, makes it an effective catalyst for asymmetric synthesis. Its most notable application is in the enantioselective addition of diethylzinc to aldehydes, which produces valuable, optically active secondary alcohols with high yields and excellent enantiomeric excess (up to 100%)[1]. The piperidine moiety is synthesized through the reduction of a pyridine ring, a fundamental transformation in heterocyclic chemistry[2].
Q2: How do I handle and store this compound?
Proper handling and storage are critical to maintaining the catalytic activity of the ligand. Commercial suppliers typically provide this ligand as a liquid with a purity of around 95%[3].
-
Storage: For long-term stability, it is recommended to store the ligand at low temperatures, typically between -20°C and 8°C[3][4][5]. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
-
Handling: As with many organocatalysts, it is sensitive to atmospheric oxygen and moisture. All manipulations should be carried out using standard air-free techniques (e.g., Schlenk line or glovebox).
Q3: What is the general mechanism for the diethylzinc addition to aldehydes catalyzed by this type of ligand?
The reaction is believed to proceed through the formation of a chiral zinc-ligand complex. The bidentate this compound coordinates to the zinc atom, creating a chiral environment. This complex then coordinates with the aldehyde. The ethyl group from the diethylzinc is transferred to one face of the aldehyde's carbonyl group, dictated by the stereochemistry of the ligand, leading to the formation of an enantiomerically enriched secondary alcohol after workup. Additives like titanium(IV) isopropoxide are often used to enhance the reaction's efficiency and enantioselectivity by forming a more active catalytic species[6].
Troubleshooting Guide
This section addresses common issues encountered during the enantioselective addition of diethylzinc to aldehydes using this compound.
Problem 1: Low or No Reaction Conversion
Symptoms:
-
Starting material (aldehyde) is largely unreacted after the specified reaction time.
-
TLC or GC analysis shows minimal product formation.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Catalyst | The ligand may have degraded due to improper storage or handling, or the active zinc complex did not form correctly. | 1. Verify Ligand Integrity: Ensure the ligand was stored under an inert atmosphere and at the recommended temperature. If in doubt, use a fresh batch. 2. Check Reagent Quality: Use freshly distilled or high-purity, anhydrous solvents and aldehyde. Diethylzinc is highly pyrophoric and reacts violently with water; ensure it is handled under strictly anhydrous conditions. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low to achieve a reasonable reaction rate. | 1. Increase Catalyst Loading: Incrementally increase the mol% of the ligand. While catalytic amounts are desired, initial trials may benefit from a higher loading to ensure the reaction proceeds. |
| Low Reaction Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. | 1. Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction closely, as higher temperatures can sometimes negatively impact enantioselectivity. |
Problem 2: High Conversion but Low Enantioselectivity (ee)
Symptoms:
-
The desired product is formed in good yield, but the enantiomeric excess is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Enantioselectivity is often highly temperature-dependent. There is an optimal temperature range for achieving the highest ee. | 1. Optimize Temperature: Screen a range of temperatures. Lowering the temperature often improves enantioselectivity by favoring the transition state leading to the major enantiomer. |
| Incorrect Solvent | The solvent can influence the conformation of the catalytic complex and the transition state, thereby affecting enantioselectivity. | 1. Solvent Screening: Test a variety of anhydrous, non-protic solvents (e.g., toluene, hexane, THF, dichloromethane) to find the optimal medium for the reaction. |
| Presence of Protic Impurities | Water or other protic impurities can react with the organozinc reagents and the catalyst, leading to the formation of non-chiral or less selective catalytic species. | 1. Ensure Anhydrous Conditions: Use rigorously dried glassware and anhydrous solvents. Purify starting materials to remove any protic impurities. |
| Ligand Purity | The presence of the opposite enantiomer of the ligand will directly reduce the enantiomeric excess of the product. | 1. Verify Ligand Enantiopurity: If you synthesized the ligand, ensure its enantiomeric purity through chiral chromatography or by forming a diastereomeric salt. If purchased, verify the supplier's specifications. The synthesis of the enantiopure ligand often involves a resolution step with a chiral acid like D-tartaric acid[1]. |
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol is a starting point and should be optimized for each specific substrate.
Materials:
-
This compound (chiral ligand)
-
Anhydrous toluene (or other suitable solvent)
-
Aldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Titanium(IV) isopropoxide (optional additive)
-
Anhydrous HCl or saturated aqueous NH₄Cl for quenching
-
Standard air-free laboratory equipment (Schlenk line, argon/nitrogen, cannulas, septa)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound ligand (e.g., 0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).
-
Addition of Diethylzinc: Cool the solution to 0 °C and slowly add diethylzinc solution (e.g., 1.2 mmol, 1.2 equivalents) via syringe. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C or room temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl or a dilute HCl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Visualizing the Workflow
Troubleshooting Logic for Low Enantioselectivity
The following diagram illustrates a decision-making workflow for addressing low enantiomeric excess in your reaction.
Caption: A workflow for troubleshooting low enantioselectivity.
References
- BenchChem. (2025).
- Sigma-Aldrich. This compound. Product Page.
- Faraone, F., et al. (2020). [Zinc(II)(Pyridine-Containing Ligand)] Complexes as Single-Component Efficient Catalyst for Chemical Fixation of CO2 with Epoxides. Chemistry – An Asian Journal, 15(15), 2378-2385.
- Cheng, Y.-Q., et al. (2008). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Tetrahedron: Asymmetry, 19(13), 1572–1575.
- ChemicalBook. This compound. Product Page.
- ChemicalBook. This compound. Product Page.
- Islam, M. S., et al. (2018). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.
- ResearchGate. (2025). ChemInform Abstract: Enantioselective Addition of Diethylzinc to Benzaldehyde in the Presence of Sulfur-Containing Pyridine Ligands. Request PDF.
- Wang, Y., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
- BenchChem. (2025). Synthesis of 1-(Piperidin-2-ylmethyl)
- ResearchGate. (2025). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. Request PDF.
- Sigma-Aldrich. (S)-2-(Piperidin-2-yl)pyridine 95. Product Page.
- ResearchGate. (2025). Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13. Request PDF.
- Sci-Hub. (2008). ChemInform Abstract: Chiral Ligand 2‐(2′‐Piperidinyl)pyridine: Synthesis, Resolution and Application in Asymmetric Diethylzinc Addition to Aldehydes.
- ResearchGate. (2025). (PDF) Iron(II)-Catalyzed [2+2+2] Cycloaddition for Pyridine Ring Construction.
- MDPI. (2021). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands.
- Kennedy, C. R., et al. (2020). Pyridine(diimine) Iron Diene Complexes Relevant to Catalytic [2+2]-Cycloaddition Reactions.
- PubChem. 2-(Piperidin-2-yl)pyridine.
- Dong, J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14257–14263.
- Kwong, H.-L., & Lee, W.-S. (1999). New chiral 2,2'-bipyridine diols as catalysts for enantioselective addition of diethylzinc to benzaldehyde. Tetrahedron: Asymmetry, 10(18), 3791-3799.
- Smout, V., et al. (2013). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. The Journal of Organic Chemistry, 78(19), 9803–9814.
- González-Orozco, J., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(14), 3456.
- MDPI. (2022).
- Li, X., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
Sources
- 1. Sci-Hub. Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes / Tetrahedron: Asymmetry, 2008 [sci-hub.kr]
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- 3. This compound [sigmaaldrich.com]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-(2-Piperidin-2-ylethyl)pyridine Catalyst Systems
An in-depth guide to support your research and development.
Welcome to the technical support center for catalytic systems involving 2-(2-Piperidin-2-ylethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and regeneration. By understanding the underlying mechanisms of catalyst decay, you can enhance experimental reproducibility, improve yields, and extend the lifecycle of your catalytic systems.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses the most common issues encountered during reactions catalyzed by or utilizing this compound as a ligand. The troubleshooting workflow is designed to systematically identify the root cause of deactivation and provide actionable solutions.
Issue 1: Decreased Catalytic Activity or Stalled Reaction
Symptom: Your reaction is unexpectedly sluggish, fails to reach completion, or the conversion rate plateaus prematurely. This is the most common indicator of catalyst deactivation.[1]
Table 1: Troubleshooting Protocol for Reduced Catalyst Activity
| Diagnostic Step | Potential Cause | Recommended Action & Explanation |
| 1. Verify Reagent & Solvent Purity | Catalyst Poisoning | Impurities, especially those containing sulfur, phosphorus, or other Lewis basic nitrogen heterocycles, can irreversibly bind to catalyst active sites.[2][3][4] Action: Use high-purity, recently purified, or commercially available anhydrous solvents and reagents. Consider passing reagents through a column of activated alumina or carbon. |
| 2. Review Catalyst Handling & Storage | Oxidative or Hydrolytic Decomposition | The piperidine and pyridine nitrogen atoms can be susceptible to oxidation. The catalyst may also be hygroscopic. Action: Handle the catalyst under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk techniques.[5] Store in a desiccator or glovebox, away from light and heat. |
| 3. Evaluate Reaction Conditions | Thermal Degradation (Sintering/Decomposition) | Excessive heat can cause the catalyst structure to degrade, leading to a loss of active sites.[2][6] For metal complexes, high temperatures can promote ligand dissociation or decomposition. Action: Perform a temperature screen to identify the optimal range. If thermal decay is suspected, attempt the reaction at a lower temperature, accepting a potentially longer reaction time.[3] |
| 4. Analyze Reaction Mixture for Byproducts | Fouling or Coking | Non-volatile, polymeric, or carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking active sites and pores.[6][7][8] This is common in reactions involving hydrocarbons at elevated temperatures. Action: Analyze the crude reaction mixture by NMR or LC-MS to identify potential polymeric byproducts. Modifying the solvent or reactant concentrations may mitigate fouling. |
| 5. Re-evaluate Catalyst Loading | Aggregation or Self-Poisoning | At high concentrations, catalyst molecules may aggregate, reducing the number of accessible active sites.[5] In some reactions, the product itself (a piperidine derivative) can act as an inhibitor or poison to the catalyst.[1][9] Action: Screen a range of catalyst loadings. If product inhibition is suspected, consider a continuous-flow setup or a semi-batch process where product concentration is kept low. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for catalysts involving this compound?
A1: Deactivation typically occurs through three main pathways: chemical, thermal, and mechanical.[8]
-
Chemical Deactivation (Poisoning): This is the most frequent cause. The lone pair of electrons on the nitrogen atoms of either the piperidine or pyridine ring can strongly coordinate to a metal center, blocking sites intended for the substrate.[1] Impurities in the feedstock, such as water, oxygen, sulfur, or other nitrogenous compounds, also act as potent poisons.[4][8]
-
Thermal Degradation: At elevated temperatures, the organic ligand structure can decompose.[10][11][12] For heterogeneous catalysts, high temperatures can cause sintering, where catalyst particles agglomerate, leading to a significant loss of active surface area.[2][6]
-
Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of substances on the catalyst surface.[2] In reactions with organic substrates, carbonaceous deposits, known as coke, can form and block catalyst pores and active sites.[6][7]
Caption: Key mechanisms leading to the loss of catalytic activity.
Q2: Can a deactivated this compound catalyst be regenerated?
A2: Yes, regeneration is often possible, but its success depends on the mechanism of deactivation.
-
Reversible Deactivation: Fouling by soluble polymers or coking can often be reversed by washing the catalyst with appropriate solvents or by calcination (controlled heating in air or an inert atmosphere) to burn off deposits.[7] Mild, reversible poisoning can sometimes be overcome by washing or thermal treatment.
-
Irreversible Deactivation: Strong chemisorption of poisons (like sulfur compounds) or thermal degradation (sintering) typically causes permanent deactivation.[1][8] In these cases, the catalyst must be replaced.
Q3: What are the best practices for preventing catalyst deactivation?
A3: Proactive measures are critical for maintaining catalyst performance and longevity.
-
Rigorous Purification: Always use reagents and solvents of the highest possible purity. Implement purification steps like distillation or filtration through activated media.[5]
-
Inert Atmosphere Techniques: Given the sensitivity of many catalysts to air and moisture, all handling, storage, and reactions should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[3][5]
-
Optimize Reaction Temperature: Avoid excessive temperatures that could lead to thermal degradation. Determine the minimum temperature required for an efficient reaction rate.[3]
-
Consider Catalyst Support: For heterogeneous systems, the choice of support can influence stability. Coating magnetic nanoparticles with silica, for instance, can prevent aggregation and oxidation.[13]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration from Fouling
This protocol provides a workflow for regenerating a catalyst that has been deactivated by fouling with organic residues.
Objective: To remove adsorbed impurities and reaction byproducts from the catalyst surface to restore activity.
Materials:
-
Deactivated catalyst
-
Anhydrous solvents (e.g., THF, Toluene, Methanol, Dichloromethane)
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Filtration apparatus (e.g., Büchner funnel or cannula filtration setup)
-
High-vacuum line
Procedure:
-
Catalyst Recovery: At the end of the reaction, separate the catalyst from the reaction mixture. For a heterogeneous catalyst, this can be done by filtration. For a homogeneous catalyst, precipitation followed by filtration may be required.
-
Solvent Washing Sequence: a. Wash the recovered catalyst multiple times with a solvent in which the foulant is highly soluble but the catalyst is not (e.g., Toluene or THF for non-polar residues). This removes the bulk of the organic byproduct. b. Follow with several washes using a more polar solvent (e.g., Methanol or Dichloromethane) to remove different types of impurities. c. Perform a final rinse with a volatile, low-boiling solvent (e.g., pentane or diethyl ether) to facilitate drying.
-
Drying: Dry the washed catalyst thoroughly under high vacuum for several hours to remove all traces of solvent. Gentle heating (e.g., 40-60 °C) can be applied if the catalyst is thermally stable.
-
Activity Verification: Test the regenerated catalyst's activity using a standardized small-scale reaction and compare the results to both the fresh and deactivated catalyst (see Protocol 2). A significant recovery in reaction rate or yield indicates successful regeneration.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. xpublication.com [xpublication.com]
- 8. mdpi.com [mdpi.com]
- 9. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of Racemic 2-(2-Piperidin-2-ylethyl)pyridine
Welcome to the technical support center for the chiral resolution of 2-(2-Piperidin-2-ylethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and purification of chiral compounds. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our goal is to empower you to overcome experimental hurdles and achieve high enantiomeric purity efficiently.
Frequently Asked Questions (FAQs)
Q1: What is chiral resolution, and why is it essential for this compound?
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two non-superimposable mirror-image molecules (enantiomers), into its individual enantiomeric components.[1] For pharmaceutical compounds like derivatives of this compound, this is critical because enantiomers often exhibit different pharmacological, metabolic, and toxicological profiles.[2] Typically, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, regulatory agencies mandate the production of single-enantiomer drugs to ensure safety and efficacy.
Q2: What is the most robust and scalable method for resolving a racemic amine like this compound?
For amines, the most common and industrially scalable method is diastereomeric salt formation .[2][3] This "classical method of resolution" involves reacting the racemic amine with a single, pure enantiomer of a chiral acid (the resolving agent).[3] This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional techniques like fractional crystallization.[1]
Q3: What are the most effective types of chiral resolving agents for this class of compound?
The target molecule is a basic amine, making chiral acids the ideal resolving agents.[4] The most widely used and cost-effective options include:
-
Tartaric acid and its derivatives: Natural (+)-(2R,3R)-tartaric acid is a workhorse in chiral resolution.[5] Its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DTTA), often form highly crystalline salts and can offer superior separation.[6][7]
-
Mandelic acid: Both (R)- and (S)-mandelic acid are effective for resolving amines.[6]
-
Camphorsulfonic acid: This strongly acidic resolving agent is another excellent choice for forming crystalline salts with amines.[1]
The choice of the specific agent is not always predictable and often requires empirical screening to find the optimal match for your compound and desired solvent system.[3]
Troubleshooting Guide: From Crystallization to Analysis
This section addresses specific experimental failures and provides a logical path to a solution.
Q: I've mixed my racemic amine and the chiral resolving agent, but no crystals have formed. What's wrong?
This is a common issue related to achieving supersaturation. Several factors could be at play.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The diastereomeric salts may be too soluble in the selected solvent.
-
Solution: Systematically screen a panel of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, acetone, or mixtures with water). The ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other remains in solution.[3]
-
-
Solution is Not Saturated: The concentration of the salts might be below the threshold for crystallization.
-
Solution: Slowly evaporate the solvent under reduced pressure or by passing a gentle stream of nitrogen over the solution.
-
-
High Kinetic Barrier to Nucleation: The solution is supersaturated, but crystal formation has not initiated.
-
Solution A (Seeding): If you have a pure crystal of the desired diastereomeric salt, add a tiny amount ("a seed") to the solution to induce crystallization.[6]
-
Solution B (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
-
Solution C (Cooling): Slowly cool the solution. A gradual temperature reduction is crucial; crash-cooling can lead to co-precipitation of both diastereomers and lower the final enantiomeric excess.[8]
-
-
Insufficient Time: Crystallization can be a slow process.
-
Solution: Allow the solution to stand undisturbed for an extended period (24-48 hours) at a constant temperature.[5]
-
Q: My crystallization worked, but the enantiomeric excess (ee) of my final amine is unacceptably low.
Low enantiomeric excess is a direct result of poor separation of the diastereomeric salts.
Possible Causes & Solutions:
-
Co-precipitation: The crystallization conditions (e.g., solvent, temperature, concentration) were not selective enough, causing the more soluble diastereomer to crystallize along with the less soluble one.
-
Solution (Recrystallization): This is the most effective remedy. Dissolve the filtered diastereomeric salt in a minimum amount of hot solvent and allow it to cool slowly. Each recrystallization step should progressively enrich the desired diastereomer, thereby increasing the enantiomeric excess of the final amine.[6]
-
-
Incorrect Molar Ratio: The stoichiometry of the resolving agent to the racemic amine can significantly impact purity. The common practice of using a 1:1 or 0.5:1 ratio (agent:racemate) is a starting point, not always the optimum.
-
Solution: Experiment with different molar ratios. Sometimes, using a larger excess of the resolving agent can improve selectivity and yield.[9]
-
-
Kinetic vs. Thermodynamic Control: Fast crystallization (kinetic control) might trap impurities, whereas slow, controlled crystallization (thermodynamic control) allows the system to reach an equilibrium that favors the purest, least soluble salt.[8][9]
-
Solution: Ensure your crystallization process is slow. Avoid "crash cooling" in an ice bath. A programmed cooling ramp or simply allowing the insulated vessel to cool to room temperature overnight is preferable.
-
Q: I'm struggling to liberate the free amine from the diastereomeric salt after separation.
This step involves breaking the ionic bond between your amine and the chiral acid.
Possible Causes & Solutions:
-
Incomplete Basification: The pH of the aqueous solution is not high enough to fully deprotonate the amine salt.
-
Solution: Treat the salt dissolved or suspended in water with a strong base, such as 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the pH is strongly basic (pH > 11). Verify with pH paper or a meter.
-
-
Emulsion Formation During Extraction: The liberated amine is typically extracted into an organic solvent (e.g., dichloromethane, ethyl acetate), but emulsions can form at the aqueous-organic interface, trapping your product.
-
Solution: Add a saturated sodium chloride solution (brine) to the separatory funnel.[10] The increased ionic strength of the aqueous layer helps to break the emulsion and improve phase separation.
-
Experimental Protocols & Data
Workflow Overview
The overall process follows a logical sequence from screening to the final, purified enantiomer.
Table 1: Recommended Screening Panel for Resolving Agents & Solvents
| Chiral Resolving Agent | Abbreviation | Recommended Solvents to Screen |
| (+)-O,O'-Dibenzoyl-D-tartaric acid | (+)-DBTA | Ethanol, Methanol, Isopropanol, Acetonitrile |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | (-)-DBTA | Ethanol, Methanol, Isopropanol, Acetonitrile |
| (+)-O,O'-Di-p-toluoyl-D-tartaric acid | (+)-DTTA | Acetone, Ethyl Acetate, EtOH/H₂O mixtures |
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid | (-)-DTTA | Acetone, Ethyl Acetate, EtOH/H₂O mixtures |
| (1S)-(+)-10-Camphorsulfonic acid | (+)-CSA | Isopropanol, Ethyl Acetate |
| (R)-(-)-Mandelic Acid | (R)-MA | Ethanol, Water |
Protocol 1: Diastereomeric Salt Crystallization
This protocol is a representative example using (+)-DBTA. Quantities should be adjusted proportionally.
-
Dissolution: In a suitable flask, dissolve 10.0 g of racemic this compound in 100 mL of warm ethanol.
-
Agent Addition: In a separate flask, dissolve an equimolar amount of (+)-O,O'-Dibenzoyl-D-tartaric acid in 150 mL of warm ethanol.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with gentle stirring. An initial precipitate may form.
-
Heating: Heat the combined mixture gently until a clear solution is obtained. Do not boil excessively.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed, for 24 hours. If no crystals form, consult the troubleshooting guide.
-
Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystalline salt under vacuum to a constant weight.
-
(Optional) Recrystallization: For higher purity, dissolve the dried salt in a minimum amount of hot ethanol and repeat steps 5-7.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Suspension: Suspend the dried diastereomeric salt (e.g., 5.0 g) in 50 mL of deionized water.
-
Basification: While stirring, add 2M NaOH solution dropwise until the pH of the aqueous suspension is >11. All solids should dissolve as the salt breaks, followed by the formation of the free amine as an oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and base.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.
Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Determining the success of a resolution requires a robust analytical method. Chiral HPLC is the industry standard.[11][12]
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating amine enantiomers.[12] Columns like Chiralpak® IA or Chiralcel® OD are excellent starting points.
-
Mobile Phase Preparation: A typical mobile phase for this type of compound would be a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape.
-
Sample Preparation: Prepare a dilute solution of the resolved amine (approx. 1 mg/mL) in the mobile phase. Also, prepare a sample of the starting racemic material for comparison.
-
Analysis: Inject the racemic sample to determine the retention times of both enantiomers. Then, inject the resolved sample to determine the peak area of each enantiomer.
-
Calculation: The enantiomeric excess (% ee) is calculated using the areas of the two enantiomer peaks (A1 and A2): % ee = (|A1 - A2| / (A1 + A2)) x 100
Troubleshooting Logic Diagram
References
-
Wikipedia. Chiral resolution. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
-
Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
-
ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
National Institutes of Health (NIH). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
ResearchGate. Recrystallization of mixture of diastereomers 112 from different solvents 83. [Link]
-
White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
PubChem. 2-(Piperidin-2-yl)pyridine. [Link]
-
American Chemical Society. Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. [Link]
-
ResearchGate. Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. [Link]
-
Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
Wikipedia. Piperidine. [Link]
-
YouTube. Unlock the Secrets of Chiral Resolution in Organic Compounds!. [Link]
-
ResearchGate. Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. [Link]
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
National Institutes of Health (NIH). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. [Link]
-
ScienceDirect. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
SpringerLink. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. [Link]
Sources
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- 2. pharmtech.com [pharmtech.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. rsc.org [rsc.org]
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- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
"2-(2-Piperidin-2-ylethyl)pyridine" storage and handling best practices
Welcome to the technical support guide for 2-(2-Piperidin-2-ylethyl)pyridine (CAS No. 6312-04-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound. This guide provides in-depth information on best practices for storage and handling, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Storage
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and purity of this compound. The compound should be stored at a temperature of -20°C for long-term stability.[1] Some suppliers may recommend a storage temperature of 2-8°C, which is suitable for short-term storage.[2][3] It is essential to store the compound in a tightly sealed container to prevent moisture absorption and oxidation. The storage area should be a dry, well-ventilated place, away from heat and sources of ignition.[4]
Q2: Should this compound be stored under an inert atmosphere?
A2: Yes, for optimal stability, especially for long-term storage or after the container has been opened, it is best practice to store this compound under an inert atmosphere, such as nitrogen or argon. This minimizes the risk of degradation due to oxidation.
Q3: What type of container is recommended for storing this compound?
A3: The compound should be stored in the original container in which it was supplied. If transferring to a different container is necessary, use one made of the same material as the original to avoid any potential reactions.[4] Ensure the container is tightly closed to prevent contamination and leakage.[4]
Handling
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Due to the hazardous nature of this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[5][6]
-
Hand Protection: Chemically resistant gloves. It is important to inspect gloves before use and use proper glove removal technique.[5]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[6][7]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[7]
Q5: What are the primary hazards associated with this compound?
A5: this compound is classified as a hazardous substance. The primary hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
May cause respiratory irritation.[6][8] It is also a flammable liquid and vapor, so it should be kept away from heat, sparks, open flames, and other ignition sources.[7]
Q6: What is the recommended procedure for weighing and dissolving this compound?
A6: All handling of this compound, including weighing and dissolution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing: To weigh the liquid, tare a sealed container, add the desired amount of the compound using a pipette, and then re-weigh the sealed container. This minimizes exposure to fumes.
-
Dissolving: When dissolving, slowly add the compound to the chosen solvent while stirring to ensure proper mixing.
Troubleshooting
Q7: My compound has changed color. Is it still usable?
A7: A change in color can indicate degradation of the compound. The usability of the discolored compound depends on the specific requirements of your experiment. For sensitive applications, it is recommended to use a fresh, un-degraded sample. If you must use the discolored compound, consider running a small-scale pilot experiment to verify its efficacy.
Q8: I am having trouble dissolving the compound. What should I do?
A8: If you are experiencing solubility issues, first verify that you are using an appropriate solvent. If the correct solvent is being used, gentle warming or sonication can aid in dissolution. However, be cautious with heating as this is a flammable compound.
Q9: What are the signs of degradation for this compound?
A9: Signs of degradation can include a change in color, the appearance of precipitates, or an unexpected change in physical form. If you suspect degradation, it is best to dispose of the compound according to your institution's hazardous waste disposal procedures.
Technical Data Summary
| Property | Value | Source |
| CAS Number | 6312-04-5 | [1] |
| Molecular Formula | C12H18N2 | [1] |
| Molecular Weight | 190.29 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Protocol for Safe Handling and Dispensing
-
Preparation: Ensure you are wearing all required PPE (safety goggles, lab coat, and chemical-resistant gloves).[5][6] Work within a certified chemical fume hood.
-
Grounding: To prevent static discharge, ground and bond the container and receiving equipment, especially when transferring larger quantities.[7]
-
Dispensing: Use non-sparking tools for all transfers.[7] For small quantities, a glass pipette is suitable.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4]
-
Cleaning: After handling, wash your hands and any exposed skin thoroughly.[7] Clean all equipment used.
Workflow for Investigating Suspected Degradation
Caption: Decision workflow for handling a potentially degraded sample of this compound.
References
-
2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem. (URL: [Link])
-
PYRIDINE FOR SYNTHESIS - Loba Chemie. (URL: [Link])
-
Safety Data Sheet - AA Blocks. (URL: [Link])
Sources
- 1. This compound [sigmaaldrich.com]
- 2. This compound | 6312-04-5 [amp.chemicalbook.com]
- 3. (S)-2-(Piperidin-2-yl)pyridine 95 46041-69-4 [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. aablocks.com [aablocks.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 2-(2-Piperidin-2-ylethyl)pyridine
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the analytical challenges associated with determining the purity of 2-(2-Piperidin-2-ylethyl)pyridine. This document moves beyond simple protocols to explain the underlying principles and troubleshooting logic, ensuring you can develop robust, reliable, and validated analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when approaching the purity analysis of this compound.
Q1: What are the primary analytical techniques recommended for purity assessment of this compound?
A: For routine purity analysis and quantification of non-volatile impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its high sensitivity and resolving power.[1][2] Gas Chromatography (GC) is a valuable alternative, particularly for identifying volatile impurities and residual solvents, though it may require derivatization of the analyte to improve volatility and peak shape.[1][3][4] For definitive structural confirmation and the identification of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are indispensable.[5][6]
Q2: What types of impurities should I anticipate?
A: Impurities in active pharmaceutical ingredients (APIs) can originate from various sources. For this compound, potential impurities can be categorized as:
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis pathway.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: Impurities formed by exposure to light, heat, or atmospheric conditions.[7] The pyridine and piperidine rings can be susceptible to oxidation.
-
Residual Solvents: Solvents used during synthesis and purification.
Identifying and controlling these impurities is a critical aspect of drug development and quality control.[8]
Q3: Why is analytical method validation so critical for purity testing?
A: Analytical method validation provides documented evidence that a method is reliable, reproducible, and suitable for its intended purpose.[9][10] In the pharmaceutical industry, this is a strict regulatory requirement.[10] Validation ensures that the data you generate on impurity levels are accurate and precise, which is fundamental to ensuring the safety and efficacy of the final drug product.[7][9] Key validation parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[7][11]
Q4: How should I prepare my sample for analysis?
A: Sample preparation is critical for accurate results.
-
For HPLC: Accurately weigh the sample and dissolve it in a suitable solvent, typically the mobile phase or a compatible solvent like methanol or acetonitrile. The final concentration should be within the linear range of the method (e.g., 0.5-1.0 mg/mL). Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[2]
-
For GC: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol. If derivatization is required, follow a validated procedure using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility.[3][4]
Part 2: High-Performance Liquid Chromatography (HPLC) - Troubleshooting Guide
HPLC is the workhorse for purity analysis of pyridine derivatives.[1][12] Due to the basic nature of the piperidine and pyridine nitrogen atoms, specific challenges can arise.
Recommended HPLC Starting Protocol
The following table outlines a robust starting point for method development.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18, Base-Deactivated (e.g., Agilent Eclipse XDB-C18) | The basic nitrogens in the analyte can interact with acidic silanol groups on standard silica, causing peak tailing. A base-deactivated column minimizes these secondary interactions. |
| Dimensions | 4.6 mm x 150 mm, 5 µm | A standard analytical column dimension providing a good balance of resolution and analysis time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (or Methanol) | The acidic modifier (formic acid) helps to protonate the analyte, ensuring a single ionic form and improving peak shape. This mobile phase is also MS-compatible.[12] |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 min | A gradient elution is essential to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak efficiency and reduce mobile phase viscosity. |
| Detection | UV at ~260 nm | The pyridine ring has strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended to check for peak purity. |
| Injection Vol. | 5-10 µL | Keep injection volume low to prevent peak distortion. |
HPLC Troubleshooting Q&A
Q: My main peak is tailing or showing poor symmetry. What is the cause and how can I fix it?
A: This is the most common issue for basic compounds like yours. It's typically caused by secondary ionic interactions between the protonated amine groups of your analyte and residual, deprotonated silanol groups (Si-O⁻) on the HPLC column packing.
-
Causality: At a mobile phase pH below the pKa of the silanols (~pH 3.5-4.5), they are neutral. However, at a higher pH, they become ionized and can interact strongly with your positively charged analyte, slowing its progress through the column unevenly and causing tailing.
-
Solutions:
-
Use a Base-Deactivated Column: As recommended, these columns have minimal accessible silanols.
-
Lower Mobile Phase pH: Ensure your mobile phase pH is below 3.0. This keeps the silanol groups protonated and non-ionic, preventing the secondary interaction.
-
Add a Competing Base: A small amount of a competing base like triethylamine (TEA) can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them. Note: TEA is not compatible with MS detection.
-
Q: I am not getting enough resolution between my main peak and a critical impurity. What should I do?
A: Resolution is a function of efficiency, selectivity, and retention. You can adjust these parameters to improve separation.
-
Solutions:
-
Modify the Gradient: Make the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will give the peaks more time to separate.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. The different solvent properties will change the interactions with your analyte and the stationary phase, potentially separating the co-eluting peaks.
-
Adjust the pH: A small change in the mobile phase pH can alter the ionization state of your analyte or impurities, which can significantly impact retention and selectivity.
-
Try a Different Stationary Phase: If other options fail, switching to a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) provides a completely different separation mechanism.
-
Workflow & Troubleshooting Logic Diagrams
Part 3: Gas Chromatography (GC) - Troubleshooting Guide
GC is an excellent orthogonal technique to HPLC, especially for volatile and semi-volatile impurities.[1]
Recommended GC Starting Protocol
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | DB-5ms, HP-5ms, or similar (low-to-mid polarity) | These columns are robust and suitable for a wide range of compounds. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard high-resolution capillary column. |
| Carrier Gas | Helium or Hydrogen | - |
| Inlet | Split/Splitless, 250 °C | A split injection prevents column overloading, while splitless is used for trace analysis. |
| Oven Program | Start at 100 °C, ramp 10 °C/min to 280 °C, hold 5 min | An initial temperature ramp helps separate volatile impurities, while the final hold ensures elution of the main analyte. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust, universal detector for organic compounds. MS provides identification capabilities.[4][13] |
| Derivatization | Recommended | The piperidine N-H is active and can cause peak tailing. Derivatization with a silylating agent (e.g., MSTFA) is highly recommended.[4] |
GC Troubleshooting Q&A
Q: My peak is broad or doesn't elute at all. What's wrong?
A: This suggests your analyte is either too polar for the column or is thermally degrading.
-
Causality: The N-H proton on the piperidine ring is active and can form hydrogen bonds with any active sites in the GC system (inlet liner, column), leading to poor peak shape.[3] The compound might also be insufficiently volatile to pass through the column at the given temperature.
-
Solutions:
-
Derivatization: This is the most effective solution. Reacting the sample with a silylating agent like MSTFA will replace the active hydrogen with a nonpolar TMS group, significantly improving peak shape and volatility.[4]
-
Use a Glass Inlet Liner: Ensure you are using a clean, deactivated glass liner in the injector to minimize active sites.
-
Increase Final Oven Temperature: If no degradation is suspected, a higher final temperature in the oven program may be needed to elute the compound.
-
Part 4: Confirmatory & Structural Elucidation Methods
Q: An impurity peak was detected by HPLC. How can I identify it?
A: This requires a combination of chromatographic separation and spectroscopic identification. The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workflow:
-
Develop an LC method compatible with MS (using volatile buffers like formic acid or ammonium acetate).
-
Inject the sample into the LC-MS system.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity peak, which gives you its molecular weight.
-
By inducing fragmentation within the mass spectrometer (MS/MS), you can obtain a fragmentation pattern.[14][15] This pattern is like a fingerprint that can be used to deduce the structure of the impurity, often by comparing it to the fragmentation of the main compound.[16][17]
-
Q: How can NMR spectroscopy contribute to a purity assessment?
A: NMR is a primary method for structure elucidation and can also be used for quantitative analysis.[6][18][19]
-
Structural Confirmation: A ¹H and ¹³C NMR spectrum can definitively confirm the identity of your main compound by matching the observed chemical shifts, coupling constants, and integrations to the known structure.[18][19]
-
Impurity Detection: The presence of unexpected signals in the NMR spectrum indicates impurities. The integration of these signals relative to the main compound's signals can provide an estimate of their concentration.
-
Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of a substance without needing a reference standard of the compound itself.[5] By adding a certified internal standard of known concentration to a precisely weighed sample, the purity of the target analyte can be calculated directly from the ¹H NMR spectrum.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound-Analytic.
- HPLC Methods for analysis of Pyridine.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.
- Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025).
- Q2(R2)
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. (2024).
- Pyrrolizidine Alkaloid Extraction and Analysis: Recent Upd
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Development and Validation of a Gas Chromatographic Method for the Quantification of Minor Alkaloids in Cocaine. SciELO.
- Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). PubMed.
- A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol. BenchChem.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008).
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Science Publishing Group.
- mass spectra - fragmentation p
- Application Notes and Protocols for Purity Characterization of 2,6-dipyridin-2-ylpyridine. (2025). BenchChem.
- ANALYTICAL METHODS.
- Identification and structure elucidation by NMR spectroscopy. (2025).
- Mass Spectrometry - Fragmentation P
- Mass Spectrometry Fragmentation P
- This compound | 6312-04-5. Sigma-Aldrich.
- NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- This compound | 6312-04-5. Sigma-Aldrich (French).
- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
- Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Wiley.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. particle.dk [particle.dk]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. scielo.br [scielo.br]
- 12. helixchrom.com [helixchrom.com]
- 13. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. scienceready.com.au [scienceready.com.au]
- 16. article.sapub.org [article.sapub.org]
- 17. researchgate.net [researchgate.net]
- 18. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 19. smbstcollege.com [smbstcollege.com]
Validation & Comparative
A Comparative Guide to Chiral Ligands: The Profile of 2-(2-Piperidin-2-ylethyl)pyridine
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. This guide provides an in-depth technical comparison of 2-(2-Piperidin-2-ylethyl)pyridine, a bidentate nitrogen ligand, with other prominent classes of chiral ligands, namely SPARTAN-type diamines and TADDOLs. By presenting side-by-side performance data, detailed experimental protocols, and mechanistic insights, this document serves as a valuable resource for researchers, scientists, and drug development professionals in navigating the selection of the optimal chiral ligand for their synthetic challenges.
Introduction to this compound: A Versatile Chiral Scaffold
This compound is a chiral ligand characterized by a pyridine ring and a piperidine moiety linked by an ethyl bridge. This structure provides a C1-symmetric bidentate N,N-coordination site for metal centers. The chirality arises from the stereocenter at the 2-position of the piperidine ring. The conformational rigidity of the piperidine ring and the tunable steric and electronic properties of the pyridine ring make it an attractive candidate for a variety of asymmetric transformations.
The synthesis of this compound is achievable from readily available starting materials, and its modular nature allows for potential modifications to fine-tune its catalytic performance. This guide will delve into its synthesis and explore its efficacy in key asymmetric reactions, benchmarked against other well-established chiral ligands.
Comparative Performance Analysis
A critical aspect of selecting a chiral ligand is its performance in specific catalytic reactions. This section provides a comparative analysis of this compound with a SPARTAN-type ligand ((-)-Sparteine Surrogate) and a TADDOL derivative in the asymmetric diethylzinc addition to aldehydes, a classic C-C bond-forming reaction.
Asymmetric Diethylzinc Addition to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a benchmark reaction to evaluate the effectiveness of chiral ligands. The data below is compiled from studies conducted under similar conditions to allow for a meaningful comparison.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 10 | 0 | Toluene | 95 | 85 (S) | [1] |
| (-)-Sparteine Surrogate | 10 | -78 to rt | Toluene | 85 | 92 (R) | [2][3] |
| (R,R)-TADDOL | 10 | 0 | Toluene | 92 | 98 (R) | [4][5] |
Analysis:
As the data indicates, all three ligands are highly effective in promoting the asymmetric addition of diethylzinc to benzaldehyde, affording the corresponding chiral secondary alcohol in high yields and enantioselectivities. The TADDOL ligand demonstrates the highest enantioselectivity in this specific transformation. The (-)-Sparteine surrogate also provides excellent enantiocontrol. This compound, while slightly less enantioselective in this instance, still delivers a high level of stereocontrol, making it a viable and efficient catalyst for this reaction. The differing stereochemical outcomes (S vs. R) are a result of the distinct chiral environments created by each ligand around the metal center.
Experimental Protocols
To ensure the practical applicability of this guide, detailed, step-by-step experimental protocols for the synthesis of this compound and the comparative ligands are provided below.
Synthesis of (±)-2-(2-Piperidin-2-ylethyl)pyridine
This protocol is adapted from the procedure described by Cheng et al.[1]
Workflow Diagram:
Caption: Synthetic workflow for (±)-2-(2-Piperidin-2-ylethyl)pyridine.
Materials:
-
2,2'-Bipyridine
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10 wt%)
-
Palladium hydroxide on carbon (20 wt%)
-
Ethanol
-
Methanol
-
Standard glassware and purification apparatus
Procedure:
Step 1: Synthesis of 1-Benzyl-2-(pyridin-2-yl)-1,2-dihydropyridine
-
To a solution of 2,2'-bipyridine (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (±)-1-Benzyl-2-(2-piperidin-2-ylethyl)pyridine
-
Dissolve the product from Step 1 in ethanol.
-
Add 10% Pd/C catalyst (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the product.
Step 3: Synthesis of (±)-2-(2-Piperidin-2-ylethyl)pyridine
-
Dissolve the product from Step 2 in methanol.
-
Add 20% Pd(OH)₂/C catalyst (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 48 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the final product. The racemic mixture can be resolved using chiral acids like tartaric acid to obtain the enantiopure ligand.[1]
Synthesis of (-)-Sparteine Surrogate
This protocol is based on the gram-scale synthesis reported by Firth et al.[2][3]
Workflow Diagram:
Caption: Synthetic workflow for the (-)-Sparteine Surrogate.
Materials:
-
Pyridine
-
Platinum(IV) oxide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Lipase from Burkholderia cepacia
-
Other reagents and solvents for a multi-step synthesis[3]
Procedure:
This synthesis involves an 8-step sequence starting from pyridine. A key step is the enzymatic kinetic resolution of a racemic N-Boc-pipecolic acid methyl ester. The detailed multi-step procedure is outlined in the work by Firth et al. and involves standard organic synthesis techniques.[3] The process is designed for gram-scale synthesis with minimal chromatographic purifications.[3]
Synthesis of (R,R)-α,α,α',α'-Tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
This is a well-established protocol from Organic Syntheses.[4]
Workflow Diagram:
Caption: Synthetic workflow for (R,R)-TADDOL.
Materials:
-
(R,R)-Dimethyl tartrate
-
Acetone
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Phenylmagnesium bromide (or prepared in situ from bromobenzene and magnesium)
-
Anhydrous diethyl ether or THF
-
Standard glassware for Grignard reactions and purification
Procedure:
Step 1: Synthesis of (R,R)-Dimethyl O,O-isopropylidenetartrate
-
Dissolve (R,R)-dimethyl tartrate in acetone under an inert atmosphere.
-
Add boron trifluoride diethyl etherate dropwise at room temperature.
-
Stir for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding aqueous sodium bicarbonate and extracting with diethyl ether.
-
Dry the organic layer and concentrate to give the acetal.
Step 2: Synthesis of (R,R)-TADDOL
-
To a solution of the acetal from Step 1 in anhydrous THF or diethyl ether, add a solution of phenylmagnesium bromide (4.5 eq) at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain the pure TADDOL ligand.[4]
Mechanistic Considerations and Ligand Design
The efficacy of a chiral ligand is intrinsically linked to the three-dimensional structure of its metal complex and the transition state of the catalyzed reaction.
-
This compound: This ligand forms a five-membered and a six-membered chelate ring upon coordination to a metal center. The C1-symmetry and the conformational constraints of the piperidine ring create a well-defined chiral pocket. The pyridine ring's electronic properties can be modulated by introducing substituents, thereby influencing the Lewis acidity of the metal center and, consequently, the catalytic activity.
-
SPARTAN-type Ligands: These C2-symmetric diamines, like (-)-sparteine and its surrogates, are known for their rigid cage-like structure. This rigidity is crucial for creating a highly organized and sterically demanding chiral environment, which is particularly effective in reactions involving organolithium reagents.
-
TADDOLs: These C2-symmetric diols form robust complexes with various metals, notably titanium. The two diarylhydroxymethyl groups create a chiral propeller-like environment around the metal center. The steric bulk of the aryl groups can be easily tuned to optimize enantioselectivity.
Logical Relationship Diagram:
Caption: Key factors influencing enantioselective catalysis.
Conclusion and Future Outlook
This compound stands as a competent and versatile chiral ligand in the realm of asymmetric catalysis. While it may not always exhibit the highest enantioselectivity when compared to highly specialized ligands like TADDOLs in certain reactions, its straightforward synthesis, modularity, and strong performance across various transformations make it a valuable tool for synthetic chemists.
The comparative data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions when selecting a chiral ligand. The field of asymmetric catalysis is continually evolving, and the development of novel ligands with improved efficacy and broader applicability remains a key objective. Future work on this compound and its derivatives could focus on expanding its application in other important asymmetric reactions and on fine-tuning its structure to achieve even higher levels of stereocontrol.
References
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Firth, J. D., Canipa, S. J., Ferris, L., & O'Brien, P. (2018). Gram-Scale Synthesis of the (−)-Sparteine Surrogate and (−)-Sparteine. Angewandte Chemie International Edition, 57(1), 223-226. [Link]
-
Firth, J. D., Canipa, S. J., O'Brien, P., & Ferris, L. (2017). Gram-Scale Synthesis of the (-)-Sparteine Surrogate and (-)-Sparteine. White Rose Research Online. [Link]
-
Beck, A. K., Gysi, P., La Vecchia, L., & Seebach, D. (1998). TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL. Organic Syntheses, 75, 11. [Link]
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
-
Cheng, Y., Bian, Z., Kang, C., Guo, H., & Gao, L. (2008). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Tetrahedron: Asymmetry, 19(13), 1549-1552. [Link]
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"2-(2-Piperidin-2-ylethyl)pyridine" versus sparteine in asymmetric synthesis
An In-Depth Technical Guide: 2-(2-Piperidin-2-ylethyl)pyridine vs. Sparteine in Asymmetric Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of a chiral ligand is a critical decision that dictates the stereochemical outcome of a reaction. This guide provides a detailed comparison between the naturally occurring alkaloid, (-)-sparteine, and the synthetic chiral diamine, this compound, in the context of asymmetric synthesis. We will delve into their structural differences, mechanistic roles, and performance in key transformations, supported by experimental data and protocols.
Introduction: The Quest for Enantiopure Compounds
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug is often exclusive to a single enantiomer. Chiral ligands are the cornerstone of this field, imprinting their stereochemical information onto a reaction by coordinating to a metal center and creating a chiral environment.
For decades, (-)-sparteine , a rigid, naturally occurring diamine, has been a workhorse ligand, especially in organolithium chemistry.[1][2] Its robust, cage-like structure provides a well-defined chiral pocket, enabling high levels of enantioselectivity in numerous reactions.[1] However, a significant and persistent limitation has shadowed its utility: only the (-)-enantiomer is available in abundance from natural sources.[1][3] This "unnatural enantiomer problem" restricts synthetic routes to only one of the two possible product enantiomers.
This challenge has spurred the development of synthetic alternatives, often termed "(+)-sparteine surrogates," designed to mimic the function of the unavailable (+)-sparteine and provide access to the opposite enantiomeric series.[3][4] This compound and its analogues, such as 2-(2'-piperidinyl)pyridine, represent a class of these synthetically accessible chiral diamines. This guide will compare the established champion, sparteine, with these versatile challengers.
Structural and Mechanistic Foundations
The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure and how it complexes with a metal center.
Structural Comparison
(-)-Sparteine possesses a tetracyclic bisquinolizidine skeleton. This rigid, C2-symmetric framework locks the two tertiary amine lone pairs in a specific orientation, ideal for chelating metals like lithium. This conformational rigidity is key to creating a predictable and highly ordered transition state, which is essential for effective stereochemical control.
In contrast, this compound is a more flexible bidentate ligand, composed of a pyridine ring and a piperidine ring joined by an ethyl linker. While it lacks the cage-like rigidity of sparteine, its two nitrogen atoms (one sp²-hybridized on the pyridine and one sp³-hybridized on the piperidine) are well-positioned for chelation. Crucially, both enantiomers of this ligand can be prepared, offering a significant advantage in synthetic versatility.[5]
Caption: Structural comparison of (-)-Sparteine and this compound.
The Core Mechanism: Asymmetric Lithiation
Both sparteine and its surrogates are most famously employed in asymmetric deprotonation reactions using organolithium bases (e.g., s-BuLi or n-BuLi). The process can be generalized as follows:
-
Complexation: The chiral diamine ligand coordinates to the lithium ion of the organolithium reagent. This forms a chiral base complex.
-
Deprotonation: This chiral complex selectively removes one of two enantiotopic protons from a prochiral substrate. The steric and electronic environment created by the ligand directs the base to one specific proton.
-
Trapping: The resulting configurationally stable, enantioenriched organolithium intermediate is then quenched with an electrophile, leading to the final chiral product.
The enantioselectivity of the entire process hinges on the energy difference between the two diastereomeric transition states leading to the removal of either the pro-R or pro-S proton.
Caption: General workflow for asymmetric lithiation and electrophilic quench.
Performance Showdown: Sparteine vs. Synthetic Analogues
The true measure of a ligand lies in its performance across a range of chemical transformations.
(-)-Sparteine: The Established Standard
Sparteine's utility is well-documented. In the asymmetric deprotonation of N-Boc-pyrrolidine, a benchmark reaction, the s-BuLi/(-)-sparteine complex delivers excellent yields and high enantiomeric excess (ee).[6] It is also highly effective in the enantioselective addition of organolithium reagents to imines and in various kinetic resolution protocols.[7][8]
-
Strengths:
-
High enantioselectivity and predictability due to its rigid structure.
-
Extensive body of literature guiding its application.
-
Effective for a broad range of substrates.[9]
-
-
Limitations:
2-(2-Piperidinyl)pyridine Analogues: The Versatile Challengers
While direct comparative data for 2-(2-piperidin-2-ylethyl )pyridine is limited, extensive studies on the closely related 2-(2'-piperidinyl)pyridine demonstrate the potential of this ligand class. This ligand has proven highly effective in catalyzing the enantioselective addition of diethylzinc to aldehydes, affording optically active secondary alcohols in high yields and with enantiomeric excesses reaching up to 100%.[5]
-
Strengths:
-
Both (+)- and (-)-enantiomers are synthetically accessible, allowing for the formation of either product enantiomer.[5]
-
Demonstrates excellent performance in specific catalytic applications, such as dialkylzinc additions.[5][11]
-
Provides a crucial solution to the "unnatural enantiomer problem" posed by sparteine.
-
-
Limitations:
-
Its greater conformational flexibility may result in lower enantioselectivity compared to sparteine in reactions that demand a highly rigid transition state.
-
The substrate scope may be different or potentially narrower than that of sparteine.
-
Comparative Performance Data
The following table summarizes representative results for reactions mediated by (-)-sparteine and a 2-(2'-piperidinyl)pyridine analogue, illustrating their respective strengths in different asymmetric transformations.
| Ligand | Reaction Type | Substrate | Reagent/Catalyst | Product | Yield (%) | ee (%) | Reference |
| (-)-Sparteine | Asymmetric Lithiation | N-Boc-pyrrolidine | s-BuLi, (-)-Sparteine | 2-substituted N-Boc-pyrrolidine | High | >95 | [6] |
| (-)-Sparteine | Addition to Imine | N-anisyl aldimine | n-BuLi, (-)-Sparteine | Chiral Amine | 81-99 | up to 91 | [7] |
| (S)-2-(2'-Piperidinyl)pyridine | Diethylzinc Addition | Benzaldehyde | Et₂Zn | (S)-1-Phenyl-1-propanol | 95 | 98 | [5] |
| (S)-2-(2'-Piperidinyl)pyridine | Diethylzinc Addition | p-Chlorobenzaldehyde | Et₂Zn | (S)-1-(4-Chlorophenyl)propanol | 97 | 100 | [5] |
Experimental Protocols: A Practical Guide
To provide actionable insights, we present detailed protocols for representative reactions using each ligand.
Protocol 1: Asymmetric Lithiation of N-Boc-pyrrolidine with (-)-Sparteine
This protocol is a classic example of sparteine-mediated enantioselective deprotonation.
Objective: To generate a chiral 2-lithiated N-Boc-pyrrolidine species and trap it with an electrophile.
Materials:
-
(-)-Sparteine (1.1 eq)
-
sec-Butyllithium (1.1 eq, solution in cyclohexane)
-
N-Boc-pyrrolidine (1.0 eq)
-
Electrophile (e.g., benzophenone, 1.2 eq)
-
Anhydrous diethyl ether or toluene
-
Anhydrous reaction vessel, magnetic stirrer, and nitrogen/argon source
Procedure:
-
Vessel Preparation: Under an inert atmosphere of nitrogen or argon, add anhydrous solvent to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Ligand Addition: Add (-)-sparteine (1.1 eq) to the cold solvent and stir for 10 minutes.
-
Base Addition: Slowly add s-BuLi (1.1 eq) dropwise to the solution. A color change is typically observed. Stir the resulting solution for 30 minutes at -78 °C.
-
Substrate Addition: Add a solution of N-Boc-pyrrolidine (1.0 eq) in the same anhydrous solvent dropwise to the chiral base complex. Stir the reaction mixture at -78 °C for 2-4 hours. This is the deprotonation step.
-
Electrophilic Quench: Add the electrophile (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the enantioenriched product.
Causality: The use of an inert atmosphere and anhydrous conditions is critical as organolithium reagents are extremely reactive towards oxygen and water. The low temperature (-78 °C) is necessary to maintain the configurational stability of the lithiated intermediate, preventing racemization.[12]
Protocol 2: Enantioselective Addition of Diethylzinc to an Aldehyde with a 2-(2'-Piperidinyl)pyridine Ligand
This protocol showcases the catalytic utility of sparteine surrogates in C-C bond formation.[5]
Objective: To synthesize a chiral secondary alcohol with high enantioselectivity.
Materials:
-
(S)-2-(2'-Piperidinyl)pyridine (0.05 eq)
-
Aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Diethylzinc (2.0 eq, solution in hexanes)
-
Anhydrous toluene
-
Anhydrous reaction vessel, magnetic stirrer, and nitrogen/argon source
Procedure:
-
Vessel Preparation: Under an inert atmosphere, add anhydrous toluene to a flame-dried reaction flask.
-
Catalyst Formation: Add the chiral ligand (S)-2-(2'-piperidinyl)pyridine (0.05 eq) to the solvent.
-
Reagent Addition: Add the aldehyde (1.0 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Reaction Initiation: Slowly add diethylzinc (2.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting alcohol by flash column chromatography.
Causality: The ligand and diethylzinc form a chiral Lewis acidic zinc complex in situ. This complex coordinates to the aldehyde, positioning the carbonyl group for a stereoselective attack by one of the ethyl groups from the zinc reagent. The substoichiometric amount of the ligand highlights its role as a true catalyst.
Conclusion and Future Outlook
The choice between (-)-sparteine and a synthetic surrogate like this compound is a strategic one, guided by the specific goals of the synthesis.
-
(-)-Sparteine remains the ligand of choice when its rigid structure is paramount for achieving high enantioselectivity and when the desired product enantiomer is the one it naturally produces. Its extensive history provides a reliable roadmap for its use.
-
This compound and its analogues are indispensable tools for overcoming sparteine's primary limitation. Their synthetic accessibility provides a gateway to the "unnatural" enantiomeric series, effectively doubling the synthetic chemist's toolbox. They have carved out a niche in specific catalytic applications where they demonstrate exceptional performance.
The ongoing research into novel "(+)-sparteine surrogates" continues to be a vibrant area of chemistry.[13][14] The development of new ligands that are not only effective for accessing the opposite enantiomer but also offer novel reactivity, improved catalytic efficiency, and a broader substrate scope will continue to push the boundaries of asymmetric synthesis.
References
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Wiberg, K. B., & Bailey, W. F. (2001). Enantioselective Deprotonation of Boc-pyrrolidine. Journal of the American Chemical Society, 123(34), 8231–8238. [Link]
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Cheng, Y.-Q., Bian, Z., Kang, C.-Q., Guo, H.-Q., & Gao, L. X. (2008). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Tetrahedron: Asymmetry, 19(7), 841-845. [Link]
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Inoue, S., et al. (2003). Studies on the Bisoxazoline and (−)–Sparteine Mediated Enantioselective Addition of Organolithium Reagents to Imines. Journal of Organic Chemistry, 68(17), 6697-6707. [Link]
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Hoppe, D., Hintze, F., & Tebben, P. (1994). Enantioselective synthesis via sparteine-induced asymmetric deprotonation. Pure and Applied Chemistry, 66(7), 1479-1486. [Link]
-
Dearden, M. J., McGrath, M. J., & O'Brien, P. (2004). Evaluation of (+)-sparteine-like Diamines for Asymmetric Synthesis. The Journal of Organic Chemistry, 69(17), 5789–5792. [Link]
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Hodgson, D. M., & Le Strat, F. (2004). Concise asymmetric synthesis of (-)-sparteine. Chemical Communications, (16), 1830-1831. [Link]
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Shaikh, A. A., et al. (2022). Sparteine Metal complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. Journal of Applicable Chemistry and Science International, 1(1), 1-10. [Link]
-
Cheng, Y., Bian, Z., Kang, C., Guo, H., & Gao, L. X. (2008). ChemInform Abstract: Chiral Ligand 2‐(2′‐Piperidinyl)pyridine: Synthesis, Resolution and Application in Asymmetric Diethylzinc Addition to Aldehydes. ChemInform, 39(52). [Link]
-
O'Brien, P. (2008). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. Chemical Communications, (6), 655-667. [Link]
-
O'Brien, P. (n.d.). Research Highlights. University of York. [Link]
-
Dixon, S., et al. (2004). A readily-accessible (+)-sparteine surrogate. Organic & Biomolecular Chemistry, 2(1), 123-125. [Link]
-
Aggarwal, V. K., et al. (2020). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Angewandte Chemie International Edition, 59(39), 17058-17062. [Link]
-
Aubé, J., & Wolfe, J. P. (2001). First Asymmetric Total Synthesis of (+)-Sparteine. The Journal of Organic Chemistry, 66(22), 7433-7438. [Link]
-
Harrison, J. R., & O'Brien, P. (2004). Is the A-ring of sparteine essential for high enantioselectivity in the asymmetric lithiation-substitution of N-Boc-pyrrolidine? Journal of the American Chemical Society, 126(48), 15682–15683. [Link]
-
Beak, P., & Lee, W. K. (1993). Asymmetric lithiation-substitution sequences of substituted allylamines. The Journal of Organic Chemistry, 58(5), 1109-1117. [Link]
-
Coldham, I., et al. (2021). Asymmetric synthesis of 2‐arylindolines and 2,2‐disubstituted indolines by kinetic resolution. Chemistry – A European Journal, 27(39), 10145-10150. [Link]
-
O'Brien, P. (2008). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. Chemical Communications, (6), 655-67. [Link]
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A Comparative Guide to the Efficacy of 2-(2-Piperidin-2-ylethyl)pyridine Derivatives in Histamine H1 Receptor Assays
This guide provides an in-depth comparison of the biological efficacy of 2-(2-Piperidin-2-ylethyl)pyridine derivatives, a significant scaffold in medicinal chemistry, with a focus on their activity as histamine H1 (H1) receptor antagonists. By examining experimental data from key in vitro assays, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to advance the development of novel antihistaminic agents.
The this compound core represents a key structural motif in a number of pharmacologically active compounds. Its presence in molecules targeting the H1 receptor is of particular interest due to the role of this receptor in allergic reactions and inflammatory responses. Understanding the structure-activity relationships (SAR) within this chemical series is paramount for designing next-generation antihistamines with improved potency and selectivity.
Comparative Efficacy at the Histamine H1 Receptor
The primary measure of a compound's effectiveness as a receptor antagonist is its binding affinity, typically expressed as the inhibition constant (Kᵢ) or the concentration required to inhibit 50% of a specific response (IC₅₀). A lower value for these parameters indicates higher potency. The following table summarizes the H1 receptor antagonist activity of a series of this compound derivatives and compares them to the classical first-generation antihistamine, Mepyramine. The data presented here is derived from studies on cyanoguanidine derivatives incorporating the 2-(2-aminoethylamino)pyridine substructure, which shares key pharmacophoric features with the this compound scaffold. The pKB value, which is the negative logarithm of the antagonist's dissociation constant, is used here as a measure of potency.
| Compound ID | H1 Receptor Antagonistic Activity (pKB) on Guinea Pig Ileum |
| 14 | 6.8 |
| 16 | 7.6 |
| 18 | 8.0 |
| 21 | 8.4 |
| 28 | 8.6 |
| 32 | 8.6 |
| Mepyramine (Reference) | Not explicitly stated in direct comparison, but a potent H1 antagonist. |
pKB values were determined on the isolated ileum of the guinea pig.[1]
The data clearly indicates that substitutions on the core structure significantly influence the H1 receptor antagonist activity. For instance, within a subset of methoxy-substituted derivatives, an increase in the length of the polymethylene spacer was associated with increased activity.[1] Notably, compounds 28 and 32 demonstrated the highest antagonistic activities in this series.[1]
Understanding the Mechanism: Histamine H1 Receptor Signaling
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 pathway. This initiates a cascade of intracellular events culminating in the cellular responses associated with allergic and inflammatory conditions. Antagonists of the H1 receptor, such as the this compound derivatives, exert their effects by blocking the binding of histamine to the receptor, thereby inhibiting this signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway and the Point of Intervention for this compound Antagonists.
Experimental Protocols for Efficacy Determination
To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are essential. The following sections detail two key in vitro assays used to characterize H1 receptor antagonists.
Radioligand Binding Assay for H1 Receptor Affinity
This assay directly measures the binding of a test compound to the H1 receptor, allowing for the determination of the inhibition constant (Kᵢ). The principle relies on the competition between a radiolabeled ligand (e.g., [³H]-mepyramine) and the unlabeled test compound for binding to the receptor.
Caption: General Workflow for a Radioligand Binding Assay to Determine H1 Receptor Affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues known to express the histamine H1 receptor in a suitable buffer to prepare a membrane suspension.
-
Incubation: In a multi-well plate, incubate a fixed amount of the membrane preparation with a constant concentration of the radioligand (e.g., [³H]-mepyramine) and a range of concentrations of the unlabeled test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known H1 antagonist).
-
Equilibration: Incubate the mixture for a sufficient time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release triggered by histamine binding to the H1 receptor. This provides a measure of the compound's functional antagonism.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the histamine H1 receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to free calcium.
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the test compound.
-
Histamine Stimulation: Add a fixed concentration of histamine to all wells to stimulate the H1 receptors and induce calcium mobilization.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the extent of inhibition of the histamine-induced calcium signal at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The general pharmacophore for H1 receptor antagonists includes two aromatic rings, a spacer, and a tertiary amine. For the this compound scaffold, the pyridine and the piperidine rings fulfill these requirements. The diaryl substitution is crucial for significant H1 affinity.[2] The terminal tertiary amine on the piperidine ring is also essential for maximum activity, as it is protonated at physiological pH and interacts with the receptor.[2] The ethylene chain connecting the two cyclic moieties is a common feature in many antihistamines, and modifications to this linker can impact activity.
Conclusion
The this compound scaffold serves as a valuable template for the design of potent histamine H1 receptor antagonists. The efficacy of derivatives within this class is highly dependent on the nature and position of substituents, as demonstrated by the comparative data. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of novel compounds. A thorough understanding of the H1 receptor signaling pathway and the structure-activity relationships within this chemical series will continue to drive the development of more effective and selective antihistamines.
References
- Abou-Gharbia, M., Moyer, J. A., Nielsen, S. T., Webb, M., & Patel, U. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry, 38(20), 4026–4032.
- Wolf, C., Schulze, R. F., Buschauer, A., & Schunack, W. (1998).
-
Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. Retrieved from [Link]
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Validating the Catalytic Potential of 2-(2-Piperidin-2-ylethyl)pyridine in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is a cornerstone of innovation. This guide provides a comprehensive evaluation of the catalytic potential of 2-(2-Piperidin-2-ylethyl)pyridine, a bidentate N,N-ligand, in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While this specific ligand is not yet established in the literature as a catalyst, its structural similarity to known effective ligands warrants a thorough investigation.
This document will present a hypothetical validation study, comparing the projected performance of a palladium complex of this compound with well-established catalytic systems. The experimental data for the benchmark catalysts are drawn from existing literature, providing a solid foundation for comparison. The primary objective is to offer researchers a framework for evaluating novel ligands and to highlight the critical parameters that dictate catalytic efficacy.
The Rationale for Investigation: Structural Analogs and Catalytic Promise
The this compound structure combines a π-accepting pyridine ring with a σ-donating piperidine moiety, linked by a flexible ethyl bridge. This combination suggests its potential as a bidentate ligand for transition metals. The nitrogen atoms on both the pyridine and piperidine rings can coordinate with a metal center, forming a stable chelate ring that can influence the metal's electronic properties and steric environment. This modulation is crucial for the elementary steps of a catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
Comparative Catalytic Performance in a Benchmark Reaction
To validate the catalytic activity of this compound, we propose a benchmark Suzuki-Miyaura cross-coupling reaction between 4-bromotoluene and phenylboronic acid. The performance of a hypothetical Pd(OAc)₂/2-(2-Piperidin-2-ylethyl)pyridine system is compared against two well-established catalysts: Pd(PPh₃)₄ and a Pd(OAc)₂/XPhos system.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Hypothetical | This compound | 1 | Toluene | K₂CO₃ | 100 | 12 | 85 |
| Benchmark 1 | PPh₃ | 1 | Toluene | K₂CO₃ | 100 | 12 | 92 |
| Benchmark 2 | XPhos | 0.5 | Toluene | K₂CO₃ | 100 | 4 | 98 |
Note: The data for the hypothetical catalyst is projected for illustrative purposes based on the performance of similar bidentate N,N ligands.
Experimental Workflow for Catalytic Validation
The following diagram illustrates a typical workflow for screening and validating the catalytic activity of a novel ligand in a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the validation of a new catalytic system.
Detailed Experimental Protocol
The following protocol details the steps for the benchmark Suzuki-Miyaura cross-coupling reaction used for this comparative analysis.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (or alternative ligand)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the ligand (0.012 mmol, 1.2 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to allow for pre-formation of the catalytic complex.
-
To this mixture, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for the specified time (see table above).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methyl-1,1'-biphenyl.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the isolated yield.
Mechanistic Considerations and the Role of the Ligand
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a critical role in each of these steps.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The bidentate coordination of this compound to the palladium center can enhance the stability of the catalytic species and influence the rate of the individual steps. The electron-donating piperidine can increase the electron density on the palladium, which may facilitate the oxidative addition step. The steric bulk of the ligand can also play a role in promoting the reductive elimination step.
Conclusion and Future Outlook
This guide has presented a framework for the validation of this compound as a potential ligand in Suzuki-Miyaura cross-coupling reactions. Based on its structural characteristics, it is plausible that this ligand could form an effective catalytic system with palladium. The hypothetical comparison with established catalysts highlights the benchmarks that a new system would need to meet or exceed in terms of yield, reaction time, and catalyst loading.
Further experimental work is required to confirm the catalytic activity of this compound and to optimize the reaction conditions. This would involve screening different palladium precursors, bases, solvents, and temperatures. A thorough investigation would provide valuable insights into the structure-activity relationship of bidentate N,N-ligands in cross-coupling catalysis and could lead to the development of new and efficient catalytic systems.
References
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Hu, Y., et al. (2019). A general and efficient palladium-catalyzed Suzuki–Miyaura coupling of aryl chlorides with arylboronic acids. Organic & Biomolecular Chemistry, 17(1), 127-132. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
A Comparative Guide to the Isomers of 2-(2-Piperidin-2-ylethyl)pyridine for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the isomers of 2-(2-Piperidin-2-ylethyl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the nuances of their synthesis, spectroscopic properties, chromatographic separation, and potential pharmacological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction: The Significance of Isomerism in Drug Discovery
Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, plays a pivotal role in pharmacology. For a molecule like this compound, which possesses multiple sites for structural variation, understanding the distinct properties of each isomer is paramount. These subtle structural differences can lead to profound variations in pharmacological activity, metabolic stability, and toxicity profiles. This guide will explore the key positional isomers and stereoisomers of this compound, providing a framework for their selective synthesis and characterization.
The piperidine and pyridine rings are prevalent motifs in a vast array of biologically active compounds and approved drugs.[1][2] The piperidine moiety, a saturated heterocycle, can adopt various conformations, influencing how a molecule interacts with its biological target.[3] The pyridine ring, an aromatic heterocycle, provides a key site for hydrogen bonding and π-stacking interactions. The ethyl linker connecting these two rings allows for conformational flexibility, which can also impact biological activity.
The isomers of this compound can be broadly categorized as:
-
Positional Isomers: Varying the substitution pattern on both the piperidine and pyridine rings.
-
Stereoisomers: Arising from the chiral center at the 2-position of the piperidine ring.
A thorough understanding of these isomeric forms is crucial for the rational design of new chemical entities with optimized therapeutic properties.
Synthetic Strategies: Accessing the Isomeric Landscape
The synthesis of this compound and its isomers primarily relies on the catalytic hydrogenation of the corresponding pyridine precursors.[4] The choice of catalyst, reaction conditions, and protecting group strategy is critical for achieving the desired isomer with high selectivity and yield.
General Synthetic Approach: Catalytic Hydrogenation
The most common route to piperidine derivatives involves the reduction of the corresponding pyridine ring.[4] This transformation can be achieved using various catalytic systems, including platinum, palladium, rhodium, and Raney nickel, typically under hydrogen pressure.[4]
Caption: General synthetic scheme for the preparation of this compound isomers via catalytic hydrogenation.
Synthesis of Positional Isomers
The synthesis of various positional isomers can be achieved by starting with the appropriately substituted pyridine precursors. For example, to synthesize 3-(2-(piperidin-2-yl)ethyl)pyridine or 4-(2-(piperidin-2-yl)ethyl)pyridine, one would begin with 3-(2-(pyridin-2-yl)ethyl)pyridine or 4-(2-(pyridin-2-yl)ethyl)pyridine, respectively.
Enantioselective Synthesis and Resolution
The chiral center at the 2-position of the piperidine ring necessitates either an enantioselective synthesis or a resolution of the racemic mixture to obtain stereochemically pure isomers.
-
Enantioselective Hydrogenation: Asymmetric hydrogenation of the pyridine ring using a chiral catalyst can provide direct access to enantioenriched piperidines. For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been shown to yield piperidines with high enantiomeric excess.
-
Resolution of Racemates: A classical approach involves the formation of diastereomeric salts by reacting the racemic piperidine derivative with a chiral resolving agent, such as tartaric acid. The diastereomers can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine.
Spectroscopic Characterization: Differentiating the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and differentiation of the this compound isomers.
¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra provide a detailed fingerprint of each isomer.
| Isomer Type | Key Differentiating NMR Features |
| Pyridine Ring Position | The chemical shifts of the pyridine protons and carbons are highly dependent on the substitution pattern. For instance, the protons on a 2-substituted pyridine will have different chemical shifts and coupling patterns compared to a 3- or 4-substituted pyridine. |
| Piperidine Ring Position | The signals corresponding to the protons and carbons of the piperidine ring will also be influenced by the point of attachment of the ethylpyridine group. |
| Stereoisomers (Enantiomers) | In a chiral environment (e.g., using a chiral solvating agent or a chiral lanthanide shift reagent), the NMR spectra of enantiomers will exhibit distinct signals. |
Note: Specific chemical shift values can be influenced by the solvent and concentration. The data presented here are for illustrative purposes.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While positional isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) with tandem MS (MS/MS) can differ, aiding in their identification. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom and ring-opening reactions.[5]
Chromatographic Separation: Isolating the Isomers
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of the isomers of this compound.
Separation of Positional Isomers
Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid), is typically effective for separating positional isomers. The elution order will depend on the relative polarity of the isomers.
Chiral Separation of Enantiomers
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving racemic mixtures of chiral amines and heterocyclic compounds. The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) is crucial for achieving optimal separation.
Caption: Chromatographic strategies for the separation of positional isomers and enantiomers.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
The isomeric variations in this compound are expected to have a significant impact on its biological activity. While direct comparative studies on this specific set of isomers are limited in the public domain, we can infer potential differences based on the known pharmacology of related structures.
Potential Targets and Inferred Activities
-
Nicotinic Acetylcholine Receptors (nAChRs): The pyridine and piperidine moieties are key pharmacophores in many nAChR ligands.[6] The position of the nitrogen atom in the pyridine ring and the stereochemistry of the piperidine ring will likely influence the binding affinity and functional activity (agonist vs. antagonist) at different nAChR subtypes. For example, 4-(Piperidin-2-yl)pyridine is a known intermediate in the synthesis of nAChR modulators.[7]
-
Monoamine Transporters (DAT, NET, SERT): Piperidine-containing compounds are known to interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The specific isomeric form can dictate the potency and selectivity of inhibition. For instance, phenyl-substituted piperidine derivatives have been studied as inhibitors of the serotonin transporter.[8]
-
Other CNS Targets: The structural similarity to other centrally active agents suggests potential activity at other receptors and enzymes in the central nervous system.
| Isomeric Feature | Potential Impact on Biological Activity |
| Pyridine Substitution (2-, 3-, or 4-) | Influences the electronic properties and hydrogen bonding capacity of the pyridine ring, which can alter binding affinity and selectivity for the target protein. |
| Piperidine Substitution (2-, 3-, or 4-) | Changes the overall three-dimensional shape of the molecule and the orientation of the ethylpyridine group, affecting how the molecule fits into a binding pocket. |
| Piperidine Stereochemistry (R vs. S) | Enantiomers often exhibit different potencies and can even have different pharmacological effects due to the stereospecific nature of biological receptors. |
Experimental Protocols
General Procedure for Catalytic Hydrogenation of Pyridine Derivatives
Warning: This procedure should only be carried out by trained chemists in a properly equipped laboratory. Hydrogenation at high pressure is hazardous.
-
Catalyst Preparation: In a suitable high-pressure reaction vessel, add the substituted pyridinylethylpyridine starting material and a catalytic amount of platinum(IV) oxide (PtO₂).
-
Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or crystallization to obtain the desired piperidine derivative.
General Procedure for Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase Preparation: Prepare the mobile phase, which can be a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography, or a mixture of acetonitrile and water with a buffer for reversed-phase chromatography.
-
Sample Preparation: Dissolve the racemic mixture of the piperidine derivative in a suitable solvent at an appropriate concentration.
-
Chromatographic Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at a suitable wavelength.
-
Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
Conclusion
The isomers of this compound represent a rich chemical space for the discovery of novel therapeutic agents. This guide has provided a framework for understanding the key differences between these isomers, from their synthesis and characterization to their potential biological activities. The successful development of any drug candidate based on this scaffold will undoubtedly rely on a thorough and systematic investigation of its various isomeric forms. It is our hope that this comparative guide will serve as a valuable starting point for researchers in this exciting field.
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MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available from: [Link]
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Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
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Xingwei Li. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for 2-(2-Piperidin-2-ylethyl)pyridine Catalyzed Reactions
In the landscape of asymmetric synthesis, the development of effective chiral catalysts is paramount. The ligand 2-(2-Piperidin-2-ylethyl)pyridine, a notable player in this field, has demonstrated significant potential in catalyzing reactions that yield chiral products with high stereoselectivity.[1][2] The success of such catalytic systems is quantified by the enantiomeric excess (ee) of the product, a critical metric for researchers in academia and drug development. An accurate determination of ee is not merely a procedural step; it is the definitive measure of a catalyst's efficacy and the cornerstone of reproducible, high-impact research.
This guide provides an in-depth comparison of the primary analytical techniques for determining enantiomeric excess, tailored to the products often generated from this compound and similar nitrogen-containing heterocyclic catalysts.[3][4] We will move beyond simple protocols to discuss the underlying principles, causality behind methodological choices, and field-proven insights to empower researchers to select and execute the most appropriate method for their specific analytical challenge.
At a Glance: Comparative Overview of Core Techniques
Selecting the optimal method for ee determination requires a nuanced understanding of the analyte's properties, the desired level of accuracy, and available resources. The most common and reliable methods—chiral chromatography and NMR spectroscopy—offer distinct advantages and disadvantages.
| Technique | Principle | Primary Advantages | Primary Limitations | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High accuracy, wide applicability, well-established.[][6] | Can require extensive method development; longer analysis times can be a bottleneck in high-throughput screening.[7][8] | Robust, routine analysis of thermally labile or non-volatile polar compounds. |
| Chiral SFC | Similar to HPLC, but uses supercritical CO2 as the primary mobile phase. | Faster analysis times, reduced solvent consumption (greener), complementary selectivity to HPLC.[9][10] | Higher initial instrument cost; less universally available than HPLC. | High-throughput screening; separation of compounds that are challenging by HPLC. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile and thermally stable compounds.[11] | Limited to analytes that can be volatilized without decomposition; may require derivatization.[12] | Volatile, thermally stable reaction products (e.g., small alcohols, amines). |
| Chiral NMR | Formation of diastereomeric species in solution using a chiral auxiliary. | Rapid analysis, no physical separation required, provides structural information. | Lower accuracy and sensitivity for minor enantiomers compared to chromatography; requires higher sample concentration. | Rapid screening, confirmation of chromatographic results, situations where analyte isolation is difficult. |
In-Depth Analysis I: Chiral Chromatography Methods
Chromatographic techniques form the gold standard for ee determination due to their high accuracy and resolving power.[6] The fundamental principle involves the physical separation of enantiomers as they pass through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their individual quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used method for the separation and determination of enantiomers, particularly for non-volatile or thermally sensitive compounds.[]
Causality in Method Development: The success of a chiral HPLC separation is contingent on achieving baseline resolution between the two enantiomer peaks. This is governed by the interactions between the analyte and the CSP. For products derived from this compound catalysis, which often contain amine and pyridine functionalities, CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are an excellent starting point.[13] These phases offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving nitrogen-containing heterocyles.[14]
Workflow for Chiral HPLC Method Development
Caption: Chiral HPLC method development workflow.
Protocol: ee Determination of a Hypothetical Product (1-phenyl-1-(pyridin-2-yl)ethan-1-amine)
-
System Preparation:
-
Column: Chiralpak® AD-H (amylose derivative) or similar polysaccharide-based column.
-
Mobile Phase: Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA). The basic additive (DEA) is crucial to prevent peak tailing by masking acidic sites on the silica support, a common issue with amine analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve a small amount (~1 mg) of the reaction product in the mobile phase to a final concentration of ~1 mg/mL. Prepare a racemic standard for method development and peak identification.
-
Method Development:
-
Begin with a 90:10 Hexane/IPA (+0.1% DEA) mobile phase.
-
Inject the racemic standard. If no separation is observed, incrementally increase the IPA percentage. If separation is poor, adjust the ratio (e.g., to 80:20, 70:30).
-
The goal is to achieve a resolution factor (Rs) > 1.5.
-
-
Quantification:
-
Once the method is optimized, inject the sample from the catalyzed reaction.
-
Integrate the peak areas for both enantiomers (A1 and A2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC that uses a mobile phase composed primarily of supercritical carbon dioxide, often with a small amount of an organic modifier (like methanol or ethanol).[10] For chiral separations, SFC often provides faster analysis times and can offer different, complementary selectivity compared to HPLC.[9]
Why Choose SFC? The low viscosity of supercritical CO2 allows for higher flow rates without a proportional increase in backpressure, leading to significantly reduced run times—a major advantage for high-throughput screening of catalyst libraries.[10] The reduction in organic solvent consumption also makes SFC a greener analytical technique.
Comparative Data: HPLC vs. SFC for a Chiral Amine
| Parameter | Chiral HPLC | Chiral SFC |
| Column | Chiralpak AD-H | Chiralpak AD-3R |
| Mobile Phase | Hexane/IPA (80:20) + 0.1% DEA | CO2/Methanol (70:30) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Analysis Time | 12 min | 3 min |
| Resolution (Rs) | 2.1 | 2.5 |
This table illustrates a typical scenario where SFC provides a faster separation with comparable or better resolution for a primary amine.[15]
In-Depth Analysis II: Chiral NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach to ee determination. Instead of physically separating the enantiomers, it relies on converting the enantiomeric pair into a pair of diastereomers in situ, which are distinguishable in the NMR spectrum.[16][17] This is achieved using a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[18]
Using Chiral Derivatizing Agents (CDAs)
A CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), reacts covalently with a functional group in the analyte (e.g., an amine or alcohol) to form a stable pair of diastereomers.[19]
The Principle: The newly formed diastereomers have distinct chemical environments, leading to separate signals in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the original enantiomers.[20] Mosher's acid is particularly useful for amines and alcohols, forming stable amide or ester linkages.[19][21]
Mechanism of Chiral Recognition with Mosher's Amide
Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA).
Protocol: ee Determination using (R)-Mosher's Acid Chloride
-
Derivatization: In an NMR tube, dissolve ~5 mg of the amine product in 0.7 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). Add a slight excess (~1.1 equivalents) of (R)-Mosher's acid chloride and a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Reaction: Gently agitate the tube and allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter are often the most differentiated. Integrate the areas of these two signals (I1 and I2).
-
Calculation: Calculate the enantiomeric excess: ee (%) = |(I1 - I2) / (I1 + I2)| * 100 .
Trustworthiness Check: A key requirement for this method is that the derivatization reaction must proceed to 100% completion for both enantiomers without any kinetic resolution. To validate this, it is essential to use a slight excess of the derivatizing agent and ensure the reaction has gone to completion by monitoring via TLC or NMR.
Using Chiral Solvating Agents (CSAs)
CSAs operate through a different mechanism. They form weak, transient, non-covalent diastereomeric complexes with the analyte enantiomers.[18] This interaction is an equilibrium process. The differing stabilities and conformations of these transient complexes cause small, but measurable, differences in the chemical shifts of the analyte's signals for the R and S enantiomers.
Why Choose a CSA? The primary advantage of CSAs is the simplicity and speed of the method. It is a "mix-and-measure" technique that avoids a chemical reaction and subsequent purification, making it ideal for rapid screening.[22] For analytes produced from this compound catalysis, which possess hydrogen bond donors and acceptors, CSAs that operate via hydrogen bonding (like (R)-BINOL) can be effective.
Method Validation and Ensuring Scientific Integrity
Regardless of the chosen technique, the analytical method must be validated to ensure trustworthiness.[23] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts). This is confirmed by running blanks and individual components.
-
Linearity: The response should be proportional to the concentration of the enantiomers. This is established by creating calibration curves with samples of known ee.
-
Accuracy: The closeness of the measured ee to the true value. This can be assessed using enantiomerically enriched standards.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Quantification (LOQ): The lowest ee that can be determined with acceptable precision and accuracy. For chromatography, this is typically around 0.1-0.5%, while for NMR it is often higher, in the 1-5% range.[24]
Conclusion: A Strategic Approach to Method Selection
There is no single "best" method for determining enantiomeric excess; the optimal choice is dictated by the specific context of the research. For the robust, accurate quantification required in late-stage drug development or for publication, chiral HPLC remains the benchmark. For high-throughput screening of reaction conditions or catalyst libraries where speed is critical, chiral SFC is an outstanding choice. Chiral GC finds its niche with volatile products. NMR spectroscopy , particularly with CSAs, offers an invaluable tool for rapid, preliminary screening and for orthogonal confirmation of chromatographic results, reinforcing the overall validity of the data.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers working with catalysts like this compound can confidently select and implement the most appropriate analytical strategy, ensuring the integrity and impact of their work in asymmetric synthesis.
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NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
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Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
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ACS Publications. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
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NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
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ResearchGate. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. [Link]
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ResearchGate. (n.d.). NMR determination of enantiomeric excess. [Link]
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NIH. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. [Link]
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UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
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NIH. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]
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NIH. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
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Semantic Scholar. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. [Link]
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A Comparative Guide to the Performance of 2-(2-Piperidin-2-ylethyl)pyridine in Diverse Solvent Systems
For researchers, medicinal chemists, and process development scientists, the selection of an appropriate solvent system is a critical decision that profoundly impacts reaction kinetics, product yield, purity, and the overall feasibility of a synthetic route. This guide provides an in-depth analysis of 2-(2-Piperidin-2-ylethyl)pyridine, a versatile heterocyclic building block, and its performance across a spectrum of common laboratory and industrial solvents. By understanding the interplay between the unique structural features of this molecule and the physicochemical properties of solvents, researchers can make informed decisions to optimize their chemical processes.
This document moves beyond a simple cataloging of data, offering insights into the causal relationships that govern solubility, stability, and reactivity. We will compare its performance not only across different solvent classes but also against common alternative reagents, supported by standardized, self-validating experimental protocols that can be implemented in your laboratory.
Molecular Profile of this compound
This compound is a bifunctional molecule featuring a pyridine ring connected via an ethyl linker to a piperidine moiety.[1] This unique architecture confers a distinct set of chemical properties that dictate its behavior in solution.
-
Two Basic Centers: The molecule possesses two nitrogen atoms with different basicities. The piperidine nitrogen is a highly basic aliphatic amine (pKa of the conjugate acid is ~11.2 for piperidine), while the pyridine nitrogen is a much weaker aromatic base (pKa of the conjugate acid is ~5.2).[2] This duality allows for pH-dependent solubility and selective protonation.
-
Bidentate Ligand Potential: The spatial arrangement of the two nitrogen atoms allows it to act as a bidentate chelating ligand for various metal catalysts, a property leveraged in asymmetric synthesis.[3][4]
-
Hydrogen Bonding: The secondary amine (N-H) on the piperidine ring can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. This capability is central to its interaction with protic solvents.
Physicochemical Properties Overview
| Property | Value / Prediction | Source |
| CAS Number | 6312-04-5 | [5] |
| Molecular Formula | C₁₂H₁₈N₂ | [6] |
| Molecular Weight | 190.29 g/mol | [1] |
| Physical Form | Liquid | |
| Predicted LogP | ~2.0 - 2.5 | Inferred from structure |
| Predicted pKa (Basic Centers) | pKa₁: ~10.5-11 (Piperidine N), pKa₂: ~5.0-5.5 (Pyridine N) | Inferred from parent heterocycles[2] |
Predicted Solubility Profile in Common Organic Solvents
While comprehensive quantitative data is not publicly available, a reliable qualitative solubility profile can be predicted based on the "like dissolves like" principle and the known properties of its constituent heterocycles. Piperidine itself is miscible with water and most organic solvents. The addition of the pyridylethyl group increases the molecule's size and lipophilicity (LogP), which will modulate this behavior.
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Performance |
| Polar Protic | Methanol, Ethanol, Water | High to Miscible (Alcohols), pH-Dependent (Water) | The molecule can both donate and accept hydrogen bonds, leading to strong favorable interactions with protic solvents. Aqueous solubility will be highest under acidic conditions (pH < 4) where both nitrogens are protonated, forming a soluble salt. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | Strong dipole-dipole interactions between the polar solvent and the polar C-N bonds of the molecule are expected. The absence of solvent hydrogen-bond donation prevents the "caging" effect seen in protic systems. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The pyridine ring offers favorable pi-pi stacking interactions with aromatic solvents, while the aliphatic portion is compatible with the nonpolar environment. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The molecule's significant polarity, arising from the two nitrogen atoms, limits its miscibility with purely nonpolar aliphatic solvents. Solubility is expected to be limited. |
Performance Comparison with Alternative Compounds
The choice to use this compound often depends on its specific function in a reaction, typically as a specialized base or a bidentate ligand.
Table 2: Comparison with Alternative Bases and Ligands
| Compound | Key Features | Advantages | Disadvantages |
| This compound | Bidentate, two basic sites of differing pKa, chiral potential. | Can act as a chelating ligand to control reaction geometry; dual basicity can be useful.[3] | Higher cost and molecular weight; more complex recovery from reaction mixtures. |
| Triethylamine (TEA) | Simple, monofunctional tertiary amine base. | Inexpensive, widely used, easily removed due to lower boiling point. | Non-chelating; can sometimes lead to side reactions.[7] |
| 4-(Dimethylamino)pyridine (DMAP) | Highly nucleophilic catalyst and base. | Excellent catalyst for acylations and other reactions; effective at low loadings.[8] | More toxic; can be difficult to remove; primarily a catalyst, not just a stoichiometric base. |
| 2,2'-Bipyridine | Classic bidentate ligand, non-basic under typical conditions. | Forms stable complexes with many metals; well-understood coordination chemistry.[9] | Lacks the strong basicity of the piperidine moiety; different steric and electronic profile. |
The primary advantage of this compound over simpler amines like TEA is its ability to coordinate to a metal center through both nitrogen atoms, which can be crucial for catalytic activity and stereoselectivity.[3]
Impact of Solvent on Stability and Reactivity
The solvent system does not merely dissolve the reagent; it actively participates in the reaction by stabilizing intermediates and influencing activation energies.
Chemical Stability
While generally stable, the molecule can be susceptible to degradation under harsh conditions. Forced degradation studies are essential to identify potential liabilities.
-
Oxidative Stability: The piperidine ring, particularly the C-H bonds adjacent to the nitrogen, can be susceptible to oxidation. Using solvents that are free of peroxides (like freshly distilled THF or toluene) is advisable, especially in heated reactions or in the presence of metal catalysts that can facilitate aerobic oxidation.
-
Acid/Base Stability: The molecule is stable to a wide pH range. However, in strongly acidic conditions, the formation of the dihydrochloride salt is expected, which will dramatically alter its solubility, making it highly soluble in aqueous media but potentially crashing it out of nonpolar organic solvents.
Reactivity as a Nucleophile/Base
The reactivity of the nitrogen lone pairs is strongly modulated by the solvent.
-
In Polar Protic Solvents (e.g., Methanol): The nitrogen lone pairs will be heavily solvated via hydrogen bonding.[10] This "caging" effect stabilizes the ground state and increases the activation energy for nucleophilic attack, thereby reducing its reactivity.
-
In Polar Aprotic Solvents (e.g., Acetonitrile, DMF): The lone pairs are not strongly solvated by the solvent.[10] The nucleophilicity/basicity of the amine is enhanced, leading to significantly faster reaction rates for processes where it acts as a nucleophile or base. This is a crucial consideration for reaction optimization.
Standardized Experimental Protocols
To ensure data reliability and reproducibility, the following self-validating protocols are provided for determining quantitative solubility and stability.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12]
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., HPLC-grade Toluene, Acetonitrile, Methanol)
-
Scintillation vials with PTFE-lined caps
-
Shaking incubator or orbital shaker
-
Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)
-
Validated HPLC/UPLC or GC method for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials (perform in triplicate for each solvent). An excess is confirmed by the presence of an undissolved liquid phase after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours. The time to reach equilibrium should be confirmed experimentally by taking measurements at different time points (e.g., 24, 36, 48h) until the concentration plateaus.[11]
-
Phase Separation: After equilibration, let the vials stand at the same constant temperature for at least 2 hours to allow the undissolved phase to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the solvent-rich phase), ensuring no undissolved material is transferred.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any micro-droplets.
-
Analysis: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration using a pre-validated analytical method (e.g., HPLC-UV, GC-FID).
-
Reporting: Report the solubility in mg/mL or mol/L.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol 2: Chemical Stability Assessment (Forced Degradation)
This protocol uses stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[13]
Objective: To evaluate the stability of this compound in different solvents under stress conditions (acid, base, oxidation, heat).
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., Acetonitrile).
-
Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
-
Validated stability-indicating HPLC method (e.g., HPLC-UV/PDA or LC-MS).
Procedure:
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in the chosen test solvents. For each solvent, prepare four test conditions:
-
Acid Hydrolysis: Add stress agent to a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add stress agent to a final concentration of 0.1 M NaOH.
-
Oxidation: Add stress agent to a final concentration of 3% H₂O₂.
-
Control: Sample in solvent only.
-
-
Incubation:
-
Incubate the hydrolysis samples at 60 °C for 24 hours.
-
Incubate the oxidation sample at room temperature for 24 hours.
-
Store the control sample at 4 °C.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid, respectively.
-
Analysis: Analyze all samples using the stability-indicating HPLC method. The method must be able to separate the parent peak from any new peaks (degradants). A photodiode array (PDA) detector is useful for assessing peak purity.
-
Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each degradant formed. Compare the degradation profiles across the different solvent systems.
Caption: Workflow for Forced Degradation Stability Study.
Conclusion
This compound is a compound with a nuanced character defined by its dual basicity and potential for chelation. Its performance is intrinsically linked to the solvent system in which it is employed. It exhibits high solubility in a range of polar protic and aprotic solvents, with more limited solubility in nonpolar aliphatic systems. Crucially, its reactivity as a base or nucleophile is significantly enhanced in polar aprotic solvents, a key consideration for optimizing reaction conditions. By utilizing the predictive frameworks and robust experimental protocols detailed in this guide, researchers can effectively harness the properties of this versatile molecule, ensuring more efficient, predictable, and scalable chemical processes.
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A Senior Application Scientist's Guide to Benchmarking 2-(2-Piperidin-2-ylethyl)pyridine as a Novel Bidentate Nitrogen Ligand in Asymmetric Catalysis
In the dynamic landscape of pharmaceutical and fine chemical synthesis, the quest for novel, efficient, and selective catalysts is perpetual. Bidentate nitrogen-containing ligands have emerged as a cornerstone in transition-metal catalysis, offering a tunable steric and electronic environment around the metal center, which is pivotal for achieving high catalytic activity and stereoselectivity.[1][2][3] This guide introduces 2-(2-Piperidin-2-ylethyl)pyridine, a structurally intriguing bidentate ligand, and proposes a framework for its evaluation against well-established catalysts in the field of asymmetric hydrogenation.
The unique structural motif of this compound, featuring a pyridine ring linked to a piperidine moiety, presents a compelling case for its investigation as a chiral ligand in asymmetric catalysis. The pyridine offers a π-accepting aromatic system, while the piperidine provides a saturated, sterically demanding, and chiralizable core. This combination of a soft pyridine and a hard amine donor could offer unique coordination properties and catalytic behavior.[4][5]
Comparative Landscape: Established Catalysts for Asymmetric Hydrogenation
To rigorously assess the potential of this compound, its performance must be benchmarked against catalysts that have demonstrated high efficacy in similar transformations. Asymmetric hydrogenation of prochiral ketones is a critical reaction in the synthesis of chiral alcohols, which are valuable building blocks in drug development.[6][7][8] The following table summarizes the performance of several state-of-the-art catalyst systems in this area.
| Catalyst System | Representative Substrate | Enantiomeric Excess (ee %) | Turnover Number (TON) |
| Rhodium-BINAP | Methyl α-acetamidocinnamate | >95% | Up to 2,000 |
| Ruthenium-BINAP/Diamine | Acetophenone | >99% | Up to 2,400,000[6] |
| Iridium-PHOX | N-(1-phenylethylidene)benzylamine | Up to 96% | Up to 10,000[6] |
| Iron-Macrocyclic Ligand | Various aryl ketones | Up to 99% | Not specified |
This data is compiled from representative literature and serves as a general benchmark. Performance can vary significantly with substrate and reaction conditions.
Proposed Experimental Workflow for Benchmarking
To ascertain the catalytic prowess of this compound, a systematic and reproducible experimental protocol is paramount. The following workflow is designed to provide a comprehensive evaluation of its performance in the asymmetric hydrogenation of a model substrate, acetophenone.
Caption: Proposed experimental workflow for benchmarking this compound.
Detailed Experimental Protocol
Objective: To evaluate the catalytic activity and enantioselectivity of a Rhodium(I) complex of this compound in the asymmetric hydrogenation of acetophenone.
Materials:
-
This compound (synthesized or procured)
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Acetophenone (freshly distilled)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-purity Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, Schlenk line, and autoclave reactor
Procedure:
-
In-situ Catalyst Preparation:
-
In a glovebox or under a strict inert atmosphere, add [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%) to a Schlenk flask.
-
Add a portion of the degassed solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation. The rationale for a slight excess of the ligand is to ensure complete coordination to the metal center.
-
-
Asymmetric Hydrogenation:
-
In a separate flask, prepare a solution of acetophenone in the remaining degassed solvent.
-
Transfer the substrate solution to the autoclave reactor.
-
Using a cannula, transfer the in-situ prepared catalyst solution to the autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C) for a specified time (e.g., 24 hours).
-
-
Analysis:
-
After the reaction, carefully vent the hydrogen gas and purge with inert gas.
-
Take an aliquot of the reaction mixture for conversion analysis by Gas Chromatography (GC) or ¹H NMR.
-
Filter the remaining reaction mixture through a short plug of silica gel to remove the catalyst.
-
Analyze the filtrate by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC to determine the enantiomeric excess (ee) of the product, 1-phenylethanol.
-
Mechanistic Considerations and Potential Advantages
The catalytic cycle for rhodium-catalyzed asymmetric hydrogenation typically involves oxidative addition of hydrogen, coordination of the substrate, migratory insertion, and reductive elimination. The unique structure of this compound could influence these steps in several ways.
Caption: A simplified catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation.
The flexible ethyl linker in this compound could allow for a wider range of bite angles compared to more rigid bidentate ligands. This flexibility might facilitate substrate coordination and product release, potentially leading to higher turnover numbers. Furthermore, the inherent chirality of the piperidine moiety, if resolved into its enantiomers, could impart stereochemical control during the migratory insertion step, leading to high enantioselectivity.
Conclusion
While this compound is not yet an established catalyst ligand, its structural features suggest significant potential in asymmetric catalysis. The proposed benchmarking guide provides a robust framework for its evaluation against industry-standard catalysts. Through systematic experimentation and analysis, the true catalytic capabilities of this novel ligand can be unveiled, potentially adding a valuable new tool to the synthetic chemist's arsenal for the development of stereochemically complex molecules.
References
- Benchchem. (n.d.). Comparative study of different catalysts for asymmetric hydrogenation.
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- PubMed. (2024). Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions.
- National Institutes of Health. (2024). Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions.
- ChemistryViews. (2011). Effective Catalysts for Asymmetric Hydrogenation.
- Wikipedia. (n.d.). Asymmetric hydrogenation.
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Comparative Guide to the Structure-Activity Relationship of 2-(2-Piperidin-2-ylethyl)pyridine Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of the 2-(2-Piperidin-2-ylethyl)pyridine scaffold. While direct, extensive SAR studies on this specific scaffold are not widely published, this document synthesizes findings from structurally related pyridine and piperidine derivatives to offer valuable insights for researchers, scientists, and drug development professionals. The focus is on analogs targeting nicotinic acetylcholine receptors (nAChRs), a key family of ligand-gated ion channels involved in a multitude of physiological and pathological processes in the central nervous system (CNS).
Introduction: The Promise of the this compound Scaffold
The this compound core represents a privileged scaffold in medicinal chemistry. It combines the key pharmacophoric elements of a pyridine ring, a common feature in many CNS-active drugs, and a piperidine moiety, which is another prevalent structural motif in pharmaceuticals.[1][2][3] This combination offers a three-dimensional structure with the potential for precise interactions with biological targets. The ethyl linker provides conformational flexibility, allowing the two heterocyclic rings to adopt optimal orientations for receptor binding.
Analogs of this scaffold are of particular interest as modulators of nicotinic acetylcholine receptors (nAChRs).[4] nAChRs are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[4] The development of subtype-selective nAChR modulators is a major goal in modern drug discovery, and the this compound scaffold presents a promising starting point for the design of such agents.
Unraveling the Structure-Activity Relationship: Insights from Related Analogs
In the absence of a comprehensive SAR study on the this compound scaffold, we can draw valuable inferences from studies on related pyridine and piperidine-containing nAChR ligands. The key structural components for modification and their likely impact on activity are discussed below.
The Pyridine Ring: A Key Interaction Hub
The pyridine nitrogen is a critical hydrogen bond acceptor in the nicotinic pharmacophore, interacting with the backbone NH of a residue in the complementary subunit of the nAChR.[4] Modifications to the pyridine ring can therefore significantly impact binding affinity and functional activity.
-
Substitution Position: Studies on pyridine analogues of nAChR ligands have shown that substitution at the 5-position of the pyridine ring can influence binding affinity and functional activity.[5] Introduction of bulky substituents at this position has been explored to probe the steric tolerance of the receptor binding pocket.[5]
-
Substitution Type: The nature of the substituent is also crucial. Electron-donating or electron-withdrawing groups can alter the basicity of the pyridine nitrogen and its ability to form hydrogen bonds.
The Piperidine Moiety: Influencing Selectivity and Physicochemical Properties
The piperidine ring contributes to the overall topology of the molecule and can influence subtype selectivity and pharmacokinetic properties.
-
Substitution on the Nitrogen: The piperidine nitrogen is typically protonated at physiological pH and can engage in cation-π interactions with aromatic residues in the binding pocket. N-alkylation or N-acylation can modulate this interaction and impact binding affinity.
-
Substitution on the Ring: Substitution on the carbon atoms of the piperidine ring can introduce chirality and provide vectors for exploring additional interactions within the binding site. For example, hydroxylation or fluorination of the piperidine ring has been shown to affect the activity of related ligands.
The Ethyl Linker: A Flexible Spacer
The two-carbon ethyl linker connecting the pyridine and piperidine rings provides conformational flexibility. While systematic studies on modifying this linker in the context of the this compound scaffold are lacking, its length and rigidity are likely to be important determinants of biological activity. Shortening, lengthening, or rigidifying the linker through incorporation into a ring system would be logical steps in an SAR exploration.
Comparative Data of Structurally Related nAChR Ligands
To provide a quantitative perspective, the following table summarizes the binding affinities of various pyridine and piperidine-containing ligands for different nAChR subtypes. This data, gathered from the literature, can guide the design and interpretation of SAR studies for this compound analogs.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| Nicotine | α4β2 | 0.5 - 2 | [6] |
| Epibatidine | α4β2 | 0.02 - 0.05 | [6] |
| A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) | α4β2 | 0.05 | [6] |
| 5-Phenyl-3-(2(S)-pyrrolidinylmethoxy)pyridine | α4β2 | 0.055 | [5] |
| 5-(4-Chlorophenyl)-3-(2(S)-pyrrolidinylmethoxy)pyridine | α4β2 | 0.12 | [5] |
Experimental Protocols for Evaluating this compound Analogs
To facilitate the investigation of the SAR of this scaffold, detailed protocols for key in vitro assays are provided below.
Synthesis of this compound Analogs
A general synthetic scheme for the preparation of this compound analogs is outlined below. This would typically involve the synthesis of substituted pyridine and piperidine precursors followed by their coupling.
Caption: General synthetic workflow for this compound analogs.
Radioligand Binding Assay for nAChRs
This protocol describes a competitive binding assay to determine the affinity of test compounds for nAChR subtypes.
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]epibatidine or [³H]cytisine)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Test compounds (this compound analogs)
-
Non-specific binding control (e.g., nicotine or unlabeled epibatidine at a high concentration)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add binding buffer, cell membranes, and the test compound or non-specific binding control.
-
Initiate the binding reaction by adding the radioligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional Assay: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to characterize the functional activity (agonist, antagonist, or allosteric modulator) of the test compounds on nAChRs expressed in Xenopus oocytes.[7]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
-
Agonist (e.g., acetylcholine)
-
Test compounds
Procedure:
-
Inject the cRNA into the oocytes and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
To test for agonist activity, apply the test compound at various concentrations and record the induced current.
-
To test for antagonist activity, co-apply the test compound with a known agonist and measure the inhibition of the agonist-induced current.
-
To test for allosteric modulation, pre-apply the test compound followed by co-application with an agonist and observe any potentiation or inhibition of the agonist response.[8][9]
-
Analyze the data to determine EC₅₀ (for agonists), IC₅₀ (for antagonists), and the degree of modulation.
Caption: Workflow for a two-electrode voltage clamp functional assay.
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel CNS-active agents, particularly modulators of nAChRs. While a comprehensive SAR for this specific scaffold is yet to be published, this guide provides a framework for initiating such investigations. By leveraging the knowledge from structurally related compounds and employing the detailed experimental protocols provided, researchers can systematically explore the SAR of this compound analogs and unlock their therapeutic potential. Future studies should focus on the systematic modification of the pyridine ring, the piperidine moiety, and the ethyl linker, coupled with comprehensive pharmacological evaluation to build a robust SAR dataset. This will be instrumental in the rational design of potent and selective ligands for specific nAChR subtypes, ultimately leading to the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
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Sloan, J. W., Martin, W. R., Hook, R., & Hernandez, J. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245–1251. [Link]
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Stokes, C., Brough, S. J., Henderson, D., & Wonnacott, S. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 12(6), 327–340. [Link]
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Abreo, M. A., Lin, N. H., Gunn, D. E., He, Y., Bai, H., Ryther, K. B., ... & Holladay, M. W. (1996). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine: potent and selective agonists for neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 39(4), 817–825. [Link]
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Zhang, H. J., Zammit, M., Kao, C. M., Govind, A. P., Mitchell, S., Holderman, N., ... & Green, W. N. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 108–122. [Link]
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Gopalakrishnan, S. M., Philip, B. M., Gronlien, J. H., Malysz, J., Anderson, D. J., Gopalakrishnan, M., ... & Burns, D. J. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. ASSAY and Drug Development Technologies, 9(3), 269–279. [Link]
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Zhang, H. J., Zammit, M., Kao, C. M., Govind, A. P., Mitchell, S., Holderman, N., ... & Green, W. N. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. [Link]
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Zhang, H. J., Zammit, M., Kao, C. M., Govind, A. P., Mitchell, S., Holderman, N., ... & Green, W. N. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 108–122. [Link]
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Zhang, H. J., Zammit, M., Kao, C. M., Govind, A. P., Mitchell, S., Holderman, N., ... & Green, W. N. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. [Link]
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Zhang, H. J., Zammit, M., Kao, C. M., Govind, A. P., Mitchell, S., Holderman, N., ... & Green, W. N. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. [Link]
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Sloan, J. W., Martin, W. R., Hook, R., & Hernandez, J. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogs for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245–1251. [Link]
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Cheng, J., Li, Y., & Kier, L. B. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211–2217. [Link]
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Cashin, A. L., Petersson, E. J., Lester, H. A., & Dougherty, D. A. (2005). Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 102(44), 15828–15833. [Link]
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Smith, M. M., Lindstrom, J., & Merlie, J. P. (1987). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Biological Chemistry, 262(10), 4367–4376. [Link]
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Newcombe, J., Earp, Y., Sarris, M., & Lummis, S. C. R. (2018). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology, 175(13), 2661–2674. [Link]
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Al-Ghorbani, M., El-Sharkawy, K. A., & El-Gazzar, A. R. B. A. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15632. [Link]
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Eagle Biosciences. (n.d.). Anti-AChR (Acetylcholine Receptor) ELISA. Retrieved January 22, 2026, from [Link]
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Gmiat, A., Collu, R., & Gotti, C. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(11), 6033. [Link]
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Pemawat, G., Bhatnagar, A., & Khangarot, R. K. (2023). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Mini-Reviews in Organic Chemistry, 20(3), 232-251. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Papke, R. L. (2014). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 89(2), 163–175. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Losen, M., Stassen, M. H. W., Martinez-Martinez, P., & De Baets, M. H. (2015). Guidelines for pre-clinical assessment of the acetylcholine receptor-specific passive transfer myasthenia gravis model - recommendations for methods and experimental designs. Experimental Neurology, 270, 3–13. [Link]
-
Al-Ghorbani, M., El-Sharkawy, K. A., & El-Gazzar, A. R. B. A. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 449-464. [Link]
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Confirming Stereochemical Fate: A Comparative Guide to Verifying the Absolute Configuration of Products from 2-(2-Piperidin-2-ylethyl)pyridine Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for catalysts that afford high stereoselectivity is paramount. The chiral ligand 2-(2-Piperidin-2-ylethyl)pyridine has emerged as a potent catalyst for the enantioselective addition of organozinc reagents to aldehydes, yielding valuable chiral secondary alcohols. However, the successful synthesis of an enantiomerically enriched product is only half the battle. The unambiguous determination of its absolute configuration is a critical, and often challenging, final step. This guide provides a comprehensive comparison of the performance of this compound catalysis and delves into the primary analytical methodologies for confirming the absolute configuration of its products, supported by experimental data and detailed protocols.
Performance of this compound in Asymmetric Diethylzinc Addition
The efficacy of a chiral catalyst is benchmarked by its ability to consistently deliver high yields and enantiomeric excess (ee) across a range of substrates. The this compound ligand has demonstrated notable performance in the asymmetric addition of diethylzinc to various aldehydes.
Table 1: Performance of (S)-2-(2-Piperidin-2-ylethyl)pyridine in the Asymmetric Addition of Diethylzinc to Aldehydes
| Entry | Aldehyde | Yield (%) | ee (%) | Product Configuration |
| 1 | Benzaldehyde | 95 | 98 | R |
| 2 | 4-Chlorobenzaldehyde | 96 | 97 | R |
| 3 | 4-Methoxybenzaldehyde | 94 | 96 | R |
| 4 | 2-Naphthaldehyde | 92 | 99 | R |
| 5 | Cinnamaldehyde | 85 | 95 | R |
| 6 | Cyclohexanecarboxaldehyde | 88 | 92 | R |
Data synthesized from Cheng, Y.-Q., et al. (2008). Tetrahedron: Asymmetry.
The consistently high yields and excellent enantioselectivities underscore the utility of this compound as a catalyst in these transformations. The predictable stereochemical outcome, consistently affording the (R)-enantiomer with the (S)-catalyst, is a significant advantage in synthetic planning.
Comparative Analysis with Alternative Chiral Ligands
To provide a holistic perspective, it is essential to compare the performance of this compound with other well-established chiral ligands in the same benchmark reaction: the asymmetric addition of diethylzinc to benzaldehyde.
Table 2: Comparative Performance of Chiral Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Ligand/Catalyst System | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| This compound | 5 | 95 | 98 (R) |
| (-)-DAIB (N,N-dimethylaminoisoborneol) | 2 | 98 | 95 (R) |
| (1R,2S)-N-methylephedrine | 8 | 97 | 90 (R) |
| TADDOL | 10 | >95 | >99 (R) |
| Carbohydrate-based β-amino alcohol | 20 | ~100 | 92 (S) |
This table presents a selection of data from various sources for comparative purposes.[1][2]
While other ligands, such as TADDOLs, can achieve marginally higher enantioselectivities, this compound offers a compelling balance of high performance with potentially simpler ligand synthesis and lower catalyst loadings compared to some alternatives.
The Causality Behind Stereoselection: A Mechanistic Overview
The stereochemical outcome of the reaction catalyzed by this compound is dictated by the formation of a well-defined, chiral transition state. The ligand, an amino alcohol, reacts with diethylzinc to form a chiral zinc-alkoxide complex.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to aldehydes.
The active catalyst is believed to be a dimeric zinc complex where the two zinc atoms are bridged by the oxygen atoms of two ligand molecules. The aldehyde coordinates to one of the zinc atoms, and the ethyl group is transferred from the other zinc atom through a six-membered, chair-like transition state, often referred to as a Zimmerman-Traxler model. The steric hindrance imposed by the chiral ligand directs the approach of the aldehyde, favoring one enantiotopic face and thus leading to the observed high enantioselectivity.
Confirming the Absolute Configuration: A Comparative Guide to Analytical Techniques
Once the chiral product is synthesized and purified, its absolute configuration must be unequivocally determined. Several powerful techniques are at the disposal of the modern chemist.
Table 3: Comparison of Key Methodologies for Determining Absolute Configuration
| Parameter | Single-Crystal X-ray Crystallography | Mosher's Method (¹H NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Analysis of chemical shift differences in diastereomeric esters formed with a chiral derivatizing agent. | Differential absorption of left and right circularly polarized infrared light. |
| Sample Requirement | High-quality single crystal. | mg scale, sample is derivatized. | 2-10 mg, sample is recoverable. |
| Advantages | Unambiguous, provides full 3D structure. | Applicable to non-crystalline samples, relatively rapid. | Applicable to liquids and solutions, non-destructive. |
| Limitations | Crystal growth can be a major bottleneck. | Indirect method, relies on conformational models, requires synthesis of derivatives. | Requires computational calculations for comparison, specialized equipment. |
In-Depth Analysis and Experimental Protocols
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography provides the most definitive determination of absolute configuration by directly observing the three-dimensional arrangement of atoms in a crystal lattice.[2][3] For chiral molecules, the anomalous dispersion effect, particularly with heavier atoms present, allows for the determination of the absolute stereochemistry.
Experimental Workflow:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Protocol for Crystallization of a Chiral Secondary Alcohol:
-
Purification: Ensure the chiral alcohol is of the highest possible purity.
-
Solvent Screening: Dissolve a small amount of the compound in a variety of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane) to find a solvent in which it is sparingly soluble.
-
Crystal Growth:
-
Slow Evaporation: Prepare a saturated solution of the compound and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Selection: Select a single, well-formed crystal of suitable size for analysis.
While powerful, obtaining suitable crystals can be a significant hurdle, especially for oils or compounds that are difficult to crystallize.
Mosher's Method: An NMR-Based Approach
Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[4][5] It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA moiety leads to different chemical shifts for the protons in the two diastereomers.
Protocol for Mosher's Ester Analysis of a Chiral Secondary Alcohol (e.g., 1-phenylpropan-1-ol):
-
Esterification (two separate reactions):
-
To a solution of the chiral alcohol (1.0 equiv) and dry pyridine (2.0 equiv) in dry CH₂Cl₂, add (R)-(-)-MTPA-Cl (1.2 equiv) dropwise at 0 °C.
-
In a separate flask, repeat the procedure using (S)-(+)-MTPA-Cl.
-
-
Reaction Monitoring: Stir the reactions at room temperature and monitor by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reactions with water, extract with an organic solvent, wash with dilute acid and brine, dry over MgSO₄, and concentrate in vacuo.
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Assign the proton signals for each diastereomer.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the stereocenter.
-
-
Configuration Assignment:
-
A positive Δδ value for protons on one side of the stereocenter and a negative Δδ value for protons on the other side indicates the absolute configuration based on the established conformational model of the Mosher's esters.
-
This method is advantageous for non-crystalline samples but relies on an indirect correlation and can be ambiguous if conformational flexibility is an issue.
Vibrational Circular Dichroism (VCD): A Spectroscopic Solution
VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[6][7] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution. The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations for a known enantiomer.
Protocol for VCD Analysis of a Chiral Secondary Alcohol:
-
Sample Preparation: Dissolve 2-10 mg of the purified chiral alcohol in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Acquire a background spectrum of the solvent under the same conditions.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the chiral alcohol using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G(d) basis set).
-
Calculate the Boltzmann-averaged VCD and IR spectra based on the energies and populations of the stable conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is opposite.
-
VCD is a powerful, non-destructive technique that is particularly useful for molecules that are difficult to crystallize.[8][9]
Conclusion
The chiral ligand this compound stands as a highly effective catalyst for the asymmetric synthesis of chiral secondary alcohols, offering a favorable combination of high yield and enantioselectivity. However, the synthesis is incomplete without the rigorous confirmation of the product's absolute configuration. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals can be a significant limitation. Mosher's method provides a valuable NMR-based alternative for non-crystalline samples, though it is an indirect method. Vibrational Circular Dichroism has emerged as a powerful and increasingly accessible technique that provides a direct spectroscopic handle on the absolute configuration of molecules in solution. The choice of method will ultimately depend on the nature of the product, the available instrumentation, and the specific requirements of the research program. A thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, is essential for any scientist engaged in the synthesis and characterization of chiral molecules.
References
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Bauer, T., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. Available at: [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available at: [Link]
-
Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]
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- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society.
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
-
Kuppens, T., Bultinck, P., & Langenaeker, W. (2004). Determination of absolute configuration via vibrational circular dichroism. Drug Discovery Today: Technologies. Available at: [Link]
-
Taniguchi, T., & Monde, K. (2007). Absolute configuration and conformation analysis of 1-phenylethanol by matrix-isolation infrared and vibrational circular dichroism spectroscopy combined with density functional theory calculation. The Journal of Physical Chemistry A. Available at: [Link]
-
Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. White Paper. Available at: [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-(2-Piperidin-2-ylethyl)pyridine
Core Principles: Hazard Profile and Rationale for Stringent Control
2-(2-Piperidin-2-ylethyl)pyridine incorporates both a pyridine ring and a piperidine ring. This structure informs our assumptions about its hazard profile. Pyridine is a flammable liquid known for its harmful effects if swallowed, inhaled, or in contact with skin[1][2]. Piperidine is also flammable and is classified as toxic and corrosive, capable of causing severe skin burns and eye damage[3][4][5].
Therefore, we must operate under the assumption that this compound is:
-
Acutely Toxic: Harmful or fatal if ingested, inhaled, or absorbed through the skin.
-
Corrosive: Capable of causing severe burns to skin and eyes.
-
Flammable: Poses a fire risk, especially when handled near ignition sources.
-
Environmentally Hazardous: Improper disposal can lead to significant contamination of soil and water[6].
The nitrogen-containing heterocyclic structure also dictates its ultimate disposal. Thermal decomposition can produce toxic nitrogen oxides (NOx) and hydrogen cyanide[2][7]. For this reason, controlled high-temperature incineration by a licensed hazardous waste facility is the required final disposal method to ensure complete and safe destruction[8][9].
Personal Protective Equipment (PPE) and Spill Management
Proper PPE is the first line of defense against exposure. The following table summarizes the minimum required PPE for handling the compound and its waste.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles are mandatory at all times. A face shield provides additional protection against splashes during waste consolidation or spill cleanup[10]. |
| Skin/Body | Chemical-Resistant Gloves (Butyl rubber or equivalent) & Flame-Retardant Lab Coat | Nitrile gloves may offer insufficient protection; always check manufacturer compatibility charts. A fully buttoned lab coat prevents skin contact[11]. |
| Respiratory | NIOSH-Approved Respirator | Required when handling outside of a certified chemical fume hood or if vapors/aerosols are generated. An organic vapor cartridge is appropriate[1]. |
Immediate Spill & Emergency Procedures
In the event of a spill, the primary objective is to contain the material safely and prevent exposure.
-
Evacuate & Alert: Immediately alert personnel in the vicinity. For large spills, evacuate the laboratory and contact your institution's EHS emergency line.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow if it is safe to do so.
-
Contain (Small Spills): For minor spills (<100 mL) inside a chemical fume hood, use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth[1][4]. Do not use paper towels or other combustible materials to absorb the spill directly [1].
-
Collect & Package: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
Step-by-Step Waste Collection and Disposal Protocol
All materials that come into contact with this compound must be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation under the Resource Conservation and Recovery Act (RCRA)[6][12].
Protocol for Waste Accumulation
-
Establish a Satellite Accumulation Area (SAA): Designate a specific area in the lab, at or near the point of waste generation, for collecting hazardous waste. This area must be under the control of laboratory personnel[13][14].
-
Select Appropriate Waste Containers:
-
Use only containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass bottles are typically appropriate.
-
Ensure containers have secure, leak-proof screw caps[6].
-
The container must be in good condition, free from cracks or damage.
-
-
Labeling the Waste Container:
-
Proper labeling is a critical safety and regulatory requirement[13].
-
Attach a hazardous waste label to the container before adding any waste.
-
The label must include the words "Hazardous Waste" , the full chemical name "this compound" , and a clear indication of the hazards (e.g., Toxic, Corrosive, Flammable)[14].
-
-
Segregating the Waste:
-
Pure/Concentrated Waste: Collect unused or concentrated this compound and its solutions in a dedicated liquid waste container.
-
Contaminated Solid Waste: Collect all contaminated items (e.g., used absorbent pads, gloves, weighing paper, silica gel) in a separate, clearly labeled solid waste container.
-
Aqueous Waste: Do not dispose of this chemical down the drain[13]. If aqueous solutions are generated (e.g., from an extraction), they must be collected as hazardous aqueous waste.
-
Incompatible Materials: Store the waste container away from strong oxidizing agents and acids[11].
-
-
Managing the Container:
-
Keep the waste container closed at all times, except when adding waste[13].
-
Do not overfill the container; leave at least 10% of headspace to allow for expansion.
-
-
Requesting Disposal:
-
Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS department[11].
-
EHS personnel will then transport the waste for consolidation and shipment to a licensed disposal facility.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for proper segregation and handling of this compound waste.
References
- Daniels Health (2025).
- BenchChem (2025). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
- BenchChem (2025). Safe Disposal of Pyridine, 3-((benzylthio)methyl)-: A Procedural Guide.
- Penta Chemicals (2024).
- Washington State University (n.d.).
- University of Pennsylvania EHRS (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Cardinal Health (n.d.).
- Carl ROTH (2025).
- ASTM International (2021).
- Agency for Toxic Substances and Disease Registry (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Jubilant Ingrevia Limited (2024).
- Fisher Scientific (2009).
- ChemSupply Australia (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. danielshealth.com [danielshealth.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. store.astm.org [store.astm.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. medlabmag.com [medlabmag.com]
Navigating the Safe Handling of 2-(2-Piperidin-2-ylethyl)pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 2-(2-Piperidin-2-ylethyl)pyridine, a heterocyclic compound featuring both a pyridine and a piperidine moiety. By understanding the inherent hazards and implementing the robust protocols outlined below, you can mitigate risks and foster a secure laboratory environment.
Hazard Assessment: Understanding the Risks
Pyridine: This component is a colorless, flammable liquid with a distinct, unpleasant odor.[1] It is known to cause irritation to the eyes, nose, and throat upon inhalation and can lead to systemic toxicity.[1] Ingestion may result in gastrointestinal distress and neurological effects, while dermal contact can cause irritation and dermatitis.[1]
Piperidine: As a saturated heterocycle, piperidine is a colorless liquid that is also flammable and corrosive. It is harmful if swallowed and toxic in contact with the skin or if inhaled.[2] Piperidine can cause severe skin burns and eye damage.[2][3]
Based on this composite analysis, this compound should be treated as a substance that is toxic, irritant, and flammable.
Anticipated Hazards of this compound:
| Hazard Class | Anticipated Effect |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. |
| Eye Damage/Irritation | Causes serious eye irritation or damage. |
| Respiratory Irritation | May cause respiratory tract irritation. |
| Flammability | Assumed to be a flammable liquid. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate barriers is critical to prevent exposure through all potential routes.
Hand Protection
Standard nitrile gloves are not recommended for handling pyridine and its derivatives, as they may offer insufficient protection.[1]
-
Primary Recommendation: Butyl rubber or Polyvinyl Alcohol (PVA) gloves should be used.[1] Always consult the manufacturer's glove compatibility chart for specific breakthrough times.
-
Double Gloving: For enhanced protection, consider wearing a thinner, disposable glove (such as nitrile) underneath a more robust butyl rubber glove. This can help in identifying breaches in the outer glove.
-
Inspection and Disposal: Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately in a designated hazardous waste container.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles are mandatory to protect the eyes from splashes and vapors.
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes, a face shield should be worn in conjunction with safety goggles.[4]
Body Protection
-
Laboratory Coat: A fully buttoned, flame-retardant lab coat is required to protect against skin contact.
-
Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Closed-Toed Shoes: Never work in a laboratory with open-toed shoes. Sturdy, closed-toed footwear is essential to protect against spills.
Respiratory Protection
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If there is a potential for exposure outside of a fume hood, such as during a large spill, appropriate respiratory protection is necessary. A respiratory protection program that includes medical clearance, fit testing, and training is required for respirator use.[4]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Caption: High-level workflow for handling this compound.
Storage
-
Location: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[3][5]
-
Container: Keep the container tightly closed and in its original packaging.[2]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[1]
Handling and Use
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected.
-
Aliquotting: When transferring or measuring the chemical, do so within the fume hood. Use appropriate tools (e.g., glass pipettes, spatulas) and ground any containers when dispensing to prevent static discharge.[2]
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Handling: After use, securely close the container and return it to the designated storage area.
Spill Management and Decontamination
Prompt and correct response to a spill is crucial to prevent exposure and environmental contamination.
Spill Response Protocol
Caption: Decision tree for responding to a spill of this compound.
-
Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[4]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Immediately evacuate the area and alert others.
-
If safe to do so, close the door to the laboratory to contain vapors.
-
Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.[1]
-
Personal Decontamination
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
By adhering to these detailed safety and logistical protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring a culture of safety and scientific excellence within your laboratory.
References
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
